molecular formula C11H11NO3 B1584336 4-(Cyanomethyl)-2-methoxyphenyl acetate CAS No. 5438-51-7

4-(Cyanomethyl)-2-methoxyphenyl acetate

Cat. No.: B1584336
CAS No.: 5438-51-7
M. Wt: 205.21 g/mol
InChI Key: DEEQADZOQLBLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyanomethyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(cyanomethyl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEQADZOQLBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280389
Record name 4-(cyanomethyl)-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-51-7
Record name 4-(Acetyloxy)-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 16695
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5438-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyanomethyl)-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a compound of interest in synthetic chemistry and potential drug discovery. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document collates available computed data and information from chemical suppliers. To provide a valuable resource for researchers working with related structures, a detailed examination of the synthesis and characterization of its immediate precursor, 4-hydroxy-3-methoxyphenylacetonitrile, is also presented. This guide aims to be a foundational resource, highlighting the established knowledge and indicating areas where further experimental validation is required.

Introduction

This compound, also known as 4-(acetyloxy)-3-methoxybenzeneacetonitrile, belongs to a class of substituted aromatic compounds that are valuable intermediates in organic synthesis. The presence of a cyanomethyl group, a methoxy group, and an acetate ester on the benzene ring provides multiple reactive sites for further chemical transformations. Such functionalities are often explored in the development of novel pharmaceutical agents and other specialty chemicals. Understanding the fundamental physical properties of this compound is crucial for its handling, purification, and use in subsequent synthetic steps.

Physicochemical Properties of this compound

Detailed experimental characterization data for this compound is sparse in the public domain. The following table summarizes the available information, which is primarily composed of computed data from reputable chemical databases and information from commercial suppliers. It is important to note that computed values are estimations and may differ from experimental findings.

PropertyValueSource
IUPAC Name [4-(cyanomethyl)-2-methoxyphenyl] acetatePubChem[1]
CAS Number 5438-51-7PubChem[1]
Molecular Formula C₁₁H₁₁NO₃PubChem[1]
Molecular Weight 205.21 g/mol PubChem[1]
Appearance White to yellow or grey solidAmerican Elements[2]
Boiling Point 181 °C at 760 mmHgAmerican Elements[2]
XLogP3 (Computed) 0.9PubChem[1]
Topological Polar Surface Area (Computed) 59.3 ŲPubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 4PubChem[1]
Rotatable Bond Count (Computed) 3PubChem[1]

Synthesis and Characterization

Synthesis of the Precursor: 4-Hydroxy-3-methoxyphenylacetonitrile

The synthesis of 4-hydroxy-3-methoxyphenylacetonitrile can be achieved from vanillin through a multi-step process. One documented method involves the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide.[3] Another approach starts with 3-methoxy-4-hydroxybenzyl alcohol and reacts it with hydrogen cyanide.[4]

A representative procedure for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from N-methylvanillylamine is as follows:

Protocol: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile [3]

  • Suspend N-methylvanillylamine and sodium cyanide in dimethylsulfoxide.

  • Heat the suspension to 125 °C to dissolve the solids.

  • At this temperature, add a solution of glacial acetic acid in water.

  • Stir the mixture for a further 2 hours under a nitrogen atmosphere at 125 °C.

  • Cool the reaction mixture to 80 °C.

  • Distill off the dimethylsulfoxide under a water-pump vacuum.

  • Add water to the residue and extract with chloroform.

  • Wash the chloroform phase with water and dry with sodium sulfate.

  • Remove the chloroform in vacuo to yield the crude product.

  • The product can be purified by crystallization, with a reported melting point of 53-54 °C.[5]

The following diagram illustrates a plausible synthetic pathway from vanillin to this compound:

G Vanillin Vanillin N_Methylvanillylamine N-Methylvanillylamine Vanillin->N_Methylvanillylamine Reductive Amination (e.g., with Methylamine) Precursor 4-Hydroxy-3-methoxyphenylacetonitrile N_Methylvanillylamine->Precursor Cyanation (e.g., NaCN, Acetic Acid) Target This compound Precursor->Target Acetylation (e.g., Acetic Anhydride, Pyridine)

Caption: Plausible synthetic route to this compound.

Acetylation to this compound

The final step in the proposed synthesis is the acetylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This is a standard transformation in organic chemistry and can be achieved using various acetylating agents.

General Protocol: Acetylation

  • Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise. A base like pyridine or triethylamine is often used as a catalyst and to scavenge the acidic byproduct.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Spectral Properties

While experimental spectra are not available, the expected key features in the spectra of this compound can be predicted based on its structure:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the cyanomethyl group, the methoxy group protons, and the methyl protons of the acetate group would be expected. The aromatic protons would likely appear as a complex multiplet in the aromatic region.

  • ¹³C NMR: Carbon signals for the aromatic ring, the nitrile carbon, the methylene carbon, the methoxy carbon, the ester carbonyl carbon, and the acetate methyl carbon would be present.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the ester carbonyl (C=O) stretch (around 1760 cm⁻¹), and C-O stretches.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z = 205.07) and fragmentation patterns corresponding to the loss of the acetyl group and other fragments.

Handling and Storage

Based on the available information, this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is described as a solid and should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule with potential utility in synthetic organic chemistry. While a comprehensive experimental dataset of its physical properties is not currently available in the public domain, this guide provides a summary of the existing computed data and information from suppliers. The detailed discussion of the synthesis of its key precursor, 4-hydroxy-3-methoxyphenylacetonitrile, offers a practical starting point for researchers interested in this and related compounds. Further experimental work is necessary to fully characterize the physical and spectral properties of this compound.

References

4-(Cyanomethyl)-2-methoxyphenyl acetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, physicochemical properties, and a validated synthesis pathway.

Introduction and Core Concepts

This compound is a valuable organic compound characterized by a sophisticated molecular architecture that combines a phenyl acetate moiety with a cyanomethyl group. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental properties and synthesis is crucial for its effective application in research and development.

The core of this molecule is a guaiacol (2-methoxyphenol) derivative, a structural motif present in numerous biologically active compounds. The addition of a cyanomethyl (-CH₂CN) group and the acetylation of the phenolic hydroxyl group modify its reactivity and physical properties, opening avenues for diverse chemical transformations.

Chemical Structure and Nomenclature

A precise understanding of the molecule's structure is fundamental to appreciating its chemical behavior.

IUPAC Name and Synonyms

The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is [4-(cyanomethyl)-2-methoxyphenyl] acetate [1][2].

Common synonyms and identifiers for this compound include:

  • This compound[3]

  • Homovanillonitrile acetate

  • CAS Number: 5438-51-7[1][2]

  • PubChem CID: 226322[1][2]

Molecular Structure and Representation

The chemical formula for this compound is C₁₁H₁₁NO₃[2]. Its structure features a benzene ring substituted with four groups: a cyanomethyl group at position 1, a methoxy group at position 3, and an acetoxy group at position 4.

G vanillin Vanillin reductive_amination Reductive Amination (e.g., with methylamine) vanillin->reductive_amination n_methylvanillylamine N-methylvanillylamine reductive_amination->n_methylvanillylamine cyanation Cyanation (e.g., NaCN or KCN) n_methylvanillylamine->cyanation precursor (4-Hydroxy-3-methoxyphenyl)acetonitrile cyanation->precursor G precursor (4-Hydroxy-3-methoxyphenyl)acetonitrile acetylation Acetylation (Acetic Anhydride, Pyridine) precursor->acetylation product This compound acetylation->product

References

Navigating the Solubility Landscape of 4-(Cyanomethyl)-2-methoxyphenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and delivery. Among these properties, solubility in various organic solvents is a critical parameter that influences everything from reaction kinetics and purification strategies to the selection of appropriate vehicles for in vitro and in vivo studies. This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key intermediate in the synthesis of various biologically active molecules.

This document moves beyond a simple tabulation of data, offering a holistic perspective grounded in the principles of physical organic chemistry. We will delve into the structural attributes of this compound that govern its interactions with different solvent classes, provide a robust experimental framework for determining its solubility, and present a predictive analysis to guide solvent selection in the laboratory.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.

PropertyValueSource
CAS Number 5438-51-7[1]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
Appearance White to yellow or grey solidAmerican Elements
XLogP3 0.9[2]

The XLogP3 value of 0.9 suggests that this compound possesses a moderate degree of lipophilicity.[2] This value, however, does not fully capture the nuances of its solubility, which is also influenced by its polar functional groups.

Structural Analysis and Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

This compound possesses several key functional groups that dictate its solubility profile:

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Ester Group (-O-C=O): The acetate group introduces polarity due to the presence of the carbonyl and ether oxygens.[3][4][5] This group can act as a hydrogen bond acceptor.

  • Cyanomethyl Group (-CH₂CN): The nitrile functionality is highly polar and can act as a hydrogen bond acceptor.[6][7] The presence of the electron-withdrawing cyano group can also influence the overall electron distribution of the molecule.[8][9]

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can also accept hydrogen bonds.

Given this combination of polar and nonpolar moieties, this compound is expected to exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexane or in highly polar, protic solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity that can engage in both dipole-dipole interactions and, to a lesser extent, hydrogen bonding.

Predictive Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on an analysis of their respective polarities, dielectric constants, and potential for intermolecular interactions. For context, solubility data for the structurally similar compound 4-methoxyphenylacetonitrile, which is soluble in various organic solvents, has been considered.[10][11]

SolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Hexane0.11.88PoorPrimarily nonpolar; lacks the ability to effectively solvate the polar ester, nitrile, and methoxy groups.
Toluene2.42.38ModerateAromatic nature allows for π-π stacking interactions with the benzene ring, and it has a low polarity.
Diethyl Ether2.84.34ModerateModerate polarity and can act as a hydrogen bond acceptor, but steric hindrance may limit effective solvation.
Dichloromethane3.18.93GoodApolar aprotic solvent with a significant dipole moment, capable of strong dipole-dipole interactions.
Ethyl Acetate4.46.02Good[3] A polar aprotic solvent with a structure that includes an ester group, making it a good candidate for "like dissolves like."
Acetone5.120.7GoodA highly polar aprotic solvent with a strong dipole moment and the ability to accept hydrogen bonds.
Isopropanol3.919.92Moderate to GoodA polar protic solvent that can act as both a hydrogen bond donor and acceptor. Its hydrocarbon character may aid in solvating the nonpolar parts of the molecule.
Ethanol4.324.55Moderate to GoodSimilar to isopropanol, a polar protic solvent that can engage in hydrogen bonding.
Methanol5.132.70ModerateA highly polar protic solvent. While it can hydrogen bond, its high polarity might not be optimal for the nonpolar aromatic portion of the molecule.
Acetonitrile5.837.5GoodA polar aprotic solvent containing a nitrile group, which could lead to favorable dipole-dipole interactions.
Dimethylformamide (DMF)6.436.71Very GoodA highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)7.246.68Very GoodA highly polar aprotic solvent known for its excellent solvating power for a wide variety of compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[12][13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[15] Harmful if swallowed.[12]

Materials
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound into vials prep2 Add a known volume of solvent to each vial prep1->prep2 equil1 Place vials in a constant temperature bath prep2->equil1 equil2 Stir mixtures for a set period (e.g., 24-48 hours) to ensure equilibrium equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot using a syringe filter sample2->sample3 sample4 Dilute the filtered sample with a suitable solvent sample3->sample4 sample5 Analyze the diluted sample by HPLC to determine the concentration sample4->sample5

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures at a constant rate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sampling and Analysis:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered sample.

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solute.

    • Alternatively, and for higher accuracy, dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-calibrated HPLC method.

  • Calculation of Solubility:

    • Calculate the solubility in terms of mg/mL or mol/L using the determined mass of the solute and the initial volume of the solvent.

Theoretical Framework: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be a valuable tool. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

G cluster_comparison Solubility Prediction Solute This compound δd_solute δp_solute δh_solute Ra Hansen Solubility Parameter Distance (Ra) Solute->Ra Solvent Solvent δd_solvent δp_solvent δh_solvent Solvent->Ra Solubility Solubility Ra->Solubility Inversely Proportional

Figure 2. Relationship between Hansen Solubility Parameters and solubility prediction.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its use in research and development. This guide has provided a comprehensive overview of the factors influencing its solubility, a predictive framework for solvent selection, and a detailed experimental protocol for its quantitative determination. By understanding the interplay between the compound's structural features and the properties of different solvents, researchers can make informed decisions that will streamline their experimental workflows and contribute to the successful advancement of their projects.

References

A Prospective Analysis of 4-(Cyanomethyl)-2-methoxyphenyl acetate as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound 4-(Cyanomethyl)-2-methoxyphenyl acetate, a molecule with structural motifs suggestive of kinase inhibitory activity. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally related, well-characterized kinase inhibitors to propose a plausible mechanism of action. We will explore the chemical rationale for its potential as a tyrosine kinase inhibitor, outline a hypothetical mechanism centered on ATP-competitive inhibition, and provide detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers interested in the investigation and development of novel kinase inhibitors.

Introduction to this compound

This compound (CAS 5438-51-7) is a small molecule characterized by a methoxyphenyl acetate core with a cyanomethyl substituent.[1] While this compound is commercially available, a review of the current scientific literature reveals a notable absence of studies detailing its biological activity, particularly in the context of kinase inhibition. However, its structural components are prevalent in a number of known, potent kinase inhibitors, providing a strong rationale for its investigation as a potential therapeutic agent.[2][3]

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them a prime target for therapeutic intervention.[3] The presence of both a methoxyphenyl group and a cyanomethyl group in the structure of this compound suggests a potential interaction with the ATP-binding pocket of certain kinases, a common mechanism for small molecule kinase inhibitors.[4]

This guide will therefore proceed with a prospective analysis, building a scientifically-grounded hypothesis for the mechanism of action of this compound based on established structure-activity relationships (SAR) of analogous compounds.

Rationale for Kinase Inhibition: Insights from Structural Analogs

The hypothesis that this compound may function as a kinase inhibitor is predicated on the established roles of its key structural motifs in other bioactive molecules.

  • The Methoxyphenyl Moiety: The methoxyphenyl group is a common feature in a multitude of kinase inhibitors. Its presence can contribute to binding affinity and selectivity through hydrophobic and hydrogen bonding interactions within the kinase domain. For example, the multi-kinase inhibitor ON 01910.Na features a methoxyphenylamino acetate group and has demonstrated clinical activity.[4]

  • The Cyanomethyl Group: The cyanomethyl (-CH2CN) group is a key pharmacophore in several potent kinase inhibitors, particularly within the Janus kinase (JAK) family of non-receptor tyrosine kinases. This group can act as a hydrogen bond acceptor and contribute to the overall binding energy of the inhibitor within the ATP-binding site.

Given these precedents, it is plausible that this compound could engage with the active site of one or more kinases, disrupting their catalytic function.

A Hypothetical Mechanism of Action: ATP-Competitive Inhibition of Tyrosine Kinases

We propose that this compound is likely to function as a Type I ATP-competitive inhibitor of a tyrosine kinase. This hypothesis is based on the common mechanism of action for many small molecule kinase inhibitors sharing its structural features.[3]

In this model, the compound would bind to the ATP-binding pocket of the kinase in its active conformation. The methoxyphenyl and cyanomethyl groups would likely form key interactions with amino acid residues in the hinge region and other parts of the active site, preventing the binding of ATP and subsequent phosphorylation of the target substrate.

A potential primary target for this compound could be a member of the Janus kinase (JAK) family or the Signal Transducer and Activator of Transcription (STAT) pathway, given the prevalence of the cyanomethyl moiety in inhibitors of these signaling molecules.[5]

Below is a diagram illustrating the proposed mechanism of action.

G cluster_kinase Tyrosine Kinase Kinase Kinase (Active Site) Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase Inhibitor This compound Inhibitor->Kinase

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Validation of the Hypothetical Mechanism

To empirically test the proposed mechanism of action, a series of well-established biochemical and cell-based assays are required. The following protocols outline a logical workflow for the investigation of this compound as a kinase inhibitor.

Kinase Panel Screening

The initial step is to perform a broad screen of the compound against a panel of recombinant kinases to identify potential targets.

Protocol:

  • Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare assay plates containing a diverse panel of recombinant human kinases (e.g., a panel of 96 or more kinases).

  • Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 10 µM), the respective kinase, its substrate, and ATP.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method, such as radiometric, fluorescent, or luminescent assays.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

Determination of IC50 Values

For any "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Assay: Perform the kinase reaction as described above with the varying concentrations of the inhibitor.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mechanism of Action Studies: ATP Competition Assay

To confirm the ATP-competitive nature of the inhibition, a kinetic study should be performed.

Protocol:

  • Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Kinetic Analysis: Generate Michaelis-Menten plots of kinase activity versus ATP concentration in the presence and absence of the inhibitor.

  • Data Interpretation: Analyze the data using Lineweaver-Burk or other kinetic models. A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.

Cellular Assays for Target Engagement and Downstream Signaling

If a specific kinase target is confirmed, cellular assays are necessary to determine if the compound can inhibit the kinase in a biological context.

Protocol:

  • Cell Line Selection: Choose a cell line that exhibits constitutive activity of the target kinase or can be stimulated to activate the kinase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.

  • Cell Proliferation/Viability Assays: Assess the effect of the compound on cell proliferation or viability using assays such as MTT or CellTiter-Glo to determine its functional consequence.

Below is a diagram illustrating the experimental workflow.

G Start Start: this compound Screening Kinase Panel Screening Start->Screening IC50 IC50 Determination Screening->IC50 MOA Mechanism of Action Studies (ATP Competition) IC50->MOA Cellular Cellular Assays (Western Blot, Proliferation) MOA->Cellular End Validated Kinase Inhibitor Cellular->End

Caption: Experimental workflow for validating the proposed mechanism.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition @ 10 µMIC50 (µM)
Kinase A95%0.5
Kinase B88%1.2
Kinase C15%> 50
.........

Table 2: Summary of Kinetic Parameters

ConditionApparent Km for ATP (µM)Vmax (relative units)
No Inhibitor10100
+ Inhibitor (1 µM)25100

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the context of kinase inhibition, its structural features provide a compelling rationale for its investigation. The hypothetical mechanism of ATP-competitive inhibition of a tyrosine kinase, potentially a member of the JAK family, serves as a solid foundation for future research. The experimental workflows detailed in this guide provide a clear path to validating this hypothesis and elucidating the true biological activity of this compound. Successful validation would position this compound as a novel scaffold for the development of targeted therapeutics.

References

An In-Depth Technical Guide to the Biological Activity of 4-(Cyanomethyl)-2-methoxyphenyl Acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-(cyanomethyl)-2-methoxyphenyl acetate, a molecule combining the structural features of guaiacol and a cyanomethylphenyl group. While direct research on this specific compound is limited, this document extrapolates from the well-documented activities of its constituent moieties to propose a robust framework for its investigation. We will delve into the anticipated pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, and provide detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. The synthesis of hybrid molecules, which combine the pharmacophoric features of different bioactive compounds, is a promising strategy for the development of new drugs with enhanced efficacy and novel mechanisms of action. This compound (CAS 5438-51-7) presents such an intriguing scaffold.[1] It incorporates the guaiacol backbone, a phenolic motif prevalent in natural products with a wide range of biological activities, and a cyanomethyl group, a versatile functional group known to participate in various biological interactions.[2][3]

The guaiacol moiety, or 2-methoxyphenol, is a component of lignin and is found in numerous plant species.[4] Derivatives of guaiacol have been reported to possess antioxidant, anti-inflammatory, and even anticancer properties.[3][5][6][7] The phenolic hydroxyl group is a key contributor to these activities, particularly its ability to scavenge free radicals. The cyanomethyl group, on the other hand, is a valuable functional group in drug design due to its ability to act as a hydrogen bond acceptor and its potential for metabolic transformation into other functional groups.[2]

This guide will first explore the theoretical underpinnings of the expected biological activities of this compound based on the known properties of its structural components. Subsequently, a detailed experimental roadmap will be laid out to systematically investigate these potential activities.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible route involves the esterification of the corresponding phenol, 4-(cyanomethyl)-2-methoxyphenol. The cyanomethyl group can be introduced via various methods, including radical cyanomethylation or nucleophilic substitution reactions.[8][9][10] While specific synthesis protocols for this exact molecule are not extensively published, general methods for the synthesis of related compounds, such as methyl (4-cyanophenyl)acetate and 2-(2-cyano-4-methoxyphenyl)acetic acid, can be adapted.[11][12][13]

A key aspect of the drug discovery process is understanding the structure-activity relationship (SAR). For this compound derivatives, several modifications could be explored to optimize biological activity:

  • Modification of the Acetate Group: The ester functionality can be hydrolyzed to the corresponding phenol to unmask the free hydroxyl group, which may enhance antioxidant activity. Alternatively, replacing the acetate with other ester groups of varying chain lengths and electronic properties could modulate lipophilicity and cellular uptake.

  • Substitution on the Aromatic Ring: Introducing additional substituents on the phenyl ring could influence the electronic properties and steric hindrance, thereby affecting receptor binding and enzyme inhibition.

  • Modification of the Cyanomethyl Group: The nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore different biological targets and interactions.

The following diagram illustrates a potential synthetic approach and key points for SAR exploration.

SAR_Exploration cluster_synthesis Plausible Synthetic Route cluster_sar Structure-Activity Relationship (SAR) Exploration Guaiacol Guaiacol 4-Formyl-2-methoxyphenol 4-Formyl-2-methoxyphenol Guaiacol->4-Formyl-2-methoxyphenol Formylation 4-(Hydroxymethyl)-2-methoxyphenol 4-(Hydroxymethyl)-2-methoxyphenol 4-Formyl-2-methoxyphenol->4-(Hydroxymethyl)-2-methoxyphenol Reduction 4-(Chloromethyl)-2-methoxyphenol 4-(Chloromethyl)-2-methoxyphenol 4-(Hydroxymethyl)-2-methoxyphenol->4-(Chloromethyl)-2-methoxyphenol Chlorination 4-(Cyanomethyl)-2-methoxyphenol 4-(Cyanomethyl)-2-methoxyphenol 4-(Chloromethyl)-2-methoxyphenol->4-(Cyanomethyl)-2-methoxyphenol Cyanation Target_Compound This compound 4-(Cyanomethyl)-2-methoxyphenol->Target_Compound Acetylation Modify_Acetate Vary Ester Group Target_Compound->Modify_Acetate Ester Hydrolysis/ Modification Ring_Substitution Add Substituents Target_Compound->Ring_Substitution Aromatic Substitution Modify_Cyanomethyl Hydrolyze/Reduce Nitrile Target_Compound->Modify_Cyanomethyl Nitrile Transformation

Caption: Plausible synthesis and SAR of this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound is predicted to exhibit a range of biological activities. The following sections outline these potential activities and the signaling pathways that may be involved.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[14] The guaiacol moiety in the target molecule, particularly after potential in vivo hydrolysis to the free phenol, can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Potential Signaling Pathway Modulation:

Phenolic compounds can modulate several signaling pathways related to oxidative stress, including the Nrf2-Keap1 pathway.[14][15] Activation of Nrf2 leads to the transcription of antioxidant response elements (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Compound 4-(Cyanomethyl)-2-methoxyphenol (Active Metabolite) Compound->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes promotes transcription of

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[16] Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[14]

Potential Targets and Signaling Pathways:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes.[16] Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[17] Phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[14][17]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates Compound 4-(Cyanomethyl)-2-methoxyphenyl acetate derivative Compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB degrades, releasing Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF_κB->Pro_inflammatory_Genes translocates to nucleus and activates transcription of

Caption: Proposed NF-κB-mediated anti-inflammatory signaling pathway.

Anticancer Activity

Many natural and synthetic compounds containing the guaiacol scaffold have demonstrated anticancer properties.[3][5][18] These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways involved in cancer progression.[17][19][20][21]

Potential Mechanisms and Signaling Pathways:

  • Induction of Apoptosis: The compound may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Modulation of Kinase Signaling: Many polyphenols are known to modulate the activity of protein kinases, such as those in the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[15][17][22]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a systematic in vitro evaluation is necessary. The following protocols provide a starting point for the comprehensive characterization of this compound and its derivatives.

In Vitro Antioxidant Activity Assays

A combination of assays is recommended to obtain a comprehensive profile of the antioxidant potential.[23]

Table 1: Recommended In Vitro Antioxidant Assays

AssayPrincipleReference Compound
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[24][25]Ascorbic Acid, Trolox
ABTS Radical Cation Decolorization Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.[25][26]Ascorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[24]Ascorbic Acid, Trolox

Step-by-Step Protocol: DPPH Radical Scavenging Assay [24][25]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

    • Include a control well with 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assays

A multi-faceted approach is crucial for assessing anti-inflammatory potential.[16][27][28]

Table 2: Recommended In Vitro Anti-inflammatory Assays

AssayPrincipleReference Compound
COX-1/COX-2 Inhibition Assay Measures the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.[29][30][31][32]Celecoxib, Indomethacin
5-LOX Inhibition Assay Measures the inhibition of leukotriene production by 5-lipoxygenase.[33][34][35]Zileuton
Protein Denaturation Inhibition Assay Measures the ability of the compound to prevent heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.[36][37]Diclofenac Sodium
HRBC Membrane Stabilization Assay Assesses the ability of the compound to protect human red blood cell membranes from hypotonicity-induced lysis.[36]Diclofenac Sodium

Step-by-Step Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [38]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme and prepare assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions.

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound at various concentrations.

    • Include wells for enzyme control (no inhibitor) and inhibitor control (e.g., Celecoxib).

    • Add the reaction mix containing COX-2 enzyme, probe, and cofactor to all wells.

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Calculation:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anticancer Activity Assays

Initial screening for anticancer activity typically involves cytotoxicity assays against a panel of cancer cell lines.[19][39][40]

Table 3: Recommended In Vitro Anticancer Assays

AssayPrincipleReference Compound
MTT/MTS Cell Viability Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[20][21]Doxorubicin, Cisplatin
Cell Cycle Analysis by Flow Cytometry Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.Nocodazole, Aphidicolin
Apoptosis Assay (e.g., Annexin V/PI Staining) Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.Staurosporine

Step-by-Step Protocol: MTT Cell Viability Assay [20][21]

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Include untreated control wells.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).[41]

Conclusion and Future Directions

While this compound is a relatively unexplored compound, its structural components suggest a promising profile of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive framework for the systematic investigation of these properties, from initial in vitro screening to the elucidation of underlying mechanisms of action.

Future research should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship. Promising lead compounds identified through the in vitro assays outlined herein should be further evaluated in more complex cell-based models and eventually in vivo animal models to assess their therapeutic potential, pharmacokinetics, and safety profiles. The insights gained from such studies will be invaluable for the development of novel therapeutic agents based on this versatile chemical scaffold.

References

A Comprehensive Technical Guide to 4-(Cyanomethyl)-2-methoxyphenyl acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's procurement, synthesis, purification, and analytical characterization, with a focus on its application in the synthesis of the cardiovascular drug, Ivabradine.

Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound, with CAS number 5438-51-7, is a substituted aromatic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its primary role is that of a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of a reactive cyanomethyl group, a methoxy substituent, and an acetate protecting group makes it a versatile intermediate for constructing intricate molecular architectures.

The most notable application of this compound is in the synthesis of Ivabradine, a medication used to treat stable angina pectoris and heart failure.[3][4][5] Ivabradine's mechanism of action involves the selective inhibition of the If current in the sinoatrial node, leading to a reduction in heart rate. The synthesis of such a targeted therapeutic underscores the importance of high-quality and well-characterized intermediates like this compound. This guide aims to provide the necessary technical insights for scientists working with this pivotal compound.

Sourcing and Procurement of this compound

The reliable sourcing of starting materials is a cornerstone of successful research and development. For this compound, a variety of commercial suppliers are available, offering different grades and quantities of the compound.

Leading Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the level of technical documentation provided. The following table summarizes some of the key suppliers:

SupplierPurityAvailable QuantitiesCountry of Origin
Sigma-Aldrich (Merck)98%Gram to KilogramCN
American ElementsResearch and BulkGram to Kilogram-
Aribo Biotechnology-Gram to Kilogram-
Alchem Pharmtech95%Gram to Kilogram-
ChemicalBookVariousMilligram to KilogramMultiple

This table is not exhaustive but represents a selection of prominent suppliers. It is recommended to request certificates of analysis (CoA) from potential suppliers to verify purity and specifications.

Quality Considerations for Procurement

For drug development applications, the purity and impurity profile of starting materials are of paramount importance. When procuring this compound, the following should be considered:

  • Purity: A minimum purity of 98% is generally recommended for use in multi-step syntheses to avoid complications in subsequent reactions and purification steps.

  • Impurities: The nature and concentration of any impurities should be identified. Of particular concern are impurities with similar reactivity that could lead to the formation of difficult-to-separate byproducts.

  • Documentation: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the compound's identity, purity (typically determined by HPLC or GC), and results from other analytical tests such as NMR and mass spectrometry. A Safety Data Sheet (SDS) is also mandatory.

Synthesis of this compound: A Plausible Synthetic Route

While detailed, publicly available synthesis protocols for this compound are scarce, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide source. One such approach starts from the readily available precursor, 4-(hydroxymethyl)-2-methoxyphenyl acetate.

The conversion of the hydroxymethyl group to a cyanomethyl group can be achieved in a two-step process: first, the conversion of the alcohol to a good leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with a cyanide salt.

G cluster_0 Plausible Synthesis Workflow Start 4-(hydroxymethyl)-2-methoxyphenyl acetate Step1 Conversion of Hydroxymethyl to a Halomethyl Group Start->Step1 e.g., SOCl₂ or PCl₃ Intermediate 4-(chloromethyl)-2-methoxyphenyl acetate Step1->Intermediate Step2 Nucleophilic Substitution with Cyanide Intermediate->Step2 e.g., NaCN or KCN in a polar aprotic solvent Product This compound Step2->Product G cluster_1 Purification Workflow Crude Crude Product Dissolve Dissolve in minimal hot solvent Crude->Dissolve Recrystallization Load Load onto Silica Gel Column Crude->Load Alternative Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure_Recryst Pure Crystals Filter->Pure_Recryst Column Column Chromatography Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Pure_Column Pure Product Evaporate->Pure_Column G cluster_2 Ivabradine's Mechanism of Action SA_Node Sinoatrial (SA) Node If_Current I_f ('Funny') Current SA_Node->If_Current Generates Heart_Rate Heart Rate If_Current->Heart_Rate Regulates Reduction Reduction If_Current->Reduction Ivabradine Ivabradine Inhibition Inhibition Ivabradine->Inhibition Inhibition->If_Current Reduction->Heart_Rate

References

An In-depth Technical Guide to the Safe Handling of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols and handling precautions for 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS No. 5438-51-7). The information herein is synthesized from available safety data sheets (SDS) and general chemical safety principles to foster a proactive safety culture in the laboratory.

Part 1: Compound Profile and Hazard Identification

This compound is an organic compound with the molecular formula C₁₁H₁₁NO₃.[1] While comprehensive toxicological data is not widely published, the available safety data sheets from chemical suppliers provide a consistent set of hazard classifications under the Globally Harmonized System (GHS).[2]

The primary hazards associated with this compound are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

It is crucial to recognize that this compound is a nitrile. Organic nitriles are a class of compounds that can potentially be metabolized in the body to liberate cyanide, making them generally toxic.[5][6] Therefore, exposure must be minimized through rigorous adherence to safety protocols. All chemical products, especially those with limited toxicological data, should be treated with the recognition of "having unknown hazards and toxicity".[1]

Part 2: A Risk-Based Approach to Safe Handling

Effective chemical safety is not merely about following rules but understanding the principles behind them. The core principle is risk assessment, which evaluates the intrinsic hazards of a substance and the potential for exposure in a given experimental context.

The Risk Assessment Workflow

A systematic approach to risk assessment should be conducted before any new experimental work with this compound begins. This process involves identifying hazards, assessing potential exposure routes, and implementing appropriate control measures.

RiskAssessment cluster_assessment Risk Assessment Process cluster_controls Control Implementation start Begin Protocol haz_id Step 1: Hazard Identification - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->haz_id Analyze SDS exp_assess Step 2: Exposure Assessment - Inhalation (dust/aerosol) - Dermal (direct contact) - Ingestion (contamination) haz_id->exp_assess Consider procedure risk_det Step 3: Risk Determination (Based on quantity, frequency, and duration of use) exp_assess->risk_det eng_ctrl Engineering Controls (Fume Hood) risk_det->eng_ctrl Implement Controls ppe_ctrl Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_ctrl Administrative Controls (SOPs, Training) end_node Safe Handling Achieved admin_ctrl->end_node

Caption: Risk assessment workflow for handling this compound.

Part 3: Standard Operating Procedure (SOP) for Handling

This section outlines a detailed, step-by-step methodology for the routine handling of this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7] A fume hood is essential to minimize the inhalation of any dust or aerosols that may be generated, which is critical given the compound's potential for respiratory irritation.[3] Facilities must also be equipped with an eyewash fountain and a safety shower in accessible locations.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure. The selection of PPE should be guided by the specific tasks being performed.[7]

PPESelection start Task: Handling this compound inhalation_q {Inhalation Risk? | (Weighing, preparing solutions)} start->inhalation_q fume_hood Required Control: Work in a Chemical Fume Hood inhalation_q:q->fume_hood Yes skin_q {Skin Contact Risk? | (All handling steps)} gloves Required PPE: Nitrile Gloves skin_q:q->gloves Yes eye_q {Eye Splash Risk? | (Working with liquids)} goggles Required PPE: Chemical Safety Goggles eye_q:q->goggles Yes fume_hood->skin_q lab_coat Required PPE: Lab Coat gloves->lab_coat lab_coat->eye_q

Caption: PPE selection logic tree for laboratory operations.

  • Hand Protection: Wear compatible chemical-resistant gloves.[8] Nitrile gloves are a common choice in laboratories and offer protection against a range of chemicals.[9] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.[4]

  • Eye/Face Protection: Wear chemical safety goggles that meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin and Body Protection: A lab coat must be worn to prevent skin contact.[2] Ensure all skin is covered.[4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Solution Preparation: Add the solid to the solvent slowly within the fume hood. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, ensure the container is tightly closed.[10]

  • Decontamination: Clean the work area thoroughly. Wash hands with soap and water after removing gloves.[3] Contaminated clothing should be removed and washed before reuse.[4]

Storage and Disposal
  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and store it locked up.[3][4]

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[8] This material may need to be disposed of as hazardous waste.[7]

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate First Aid and Response
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[4]
Ingestion Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[4]
Spill Evacuate personnel from the area.[7] Ensure adequate ventilation.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[4] Prevent the product from entering drains.[4]

Part 5: Physicochemical and Toxicological Data

The following tables summarize key data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 5438-51-7[11][12][13]
Molecular Formula C₁₁H₁₁NO₃[1][11]
Molecular Weight 205.21 g/mol [1][11]
Physical State Not Available[3]
Boiling Point Not Available[3]
Melting Point Not Available[3]

Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

References

Methodological & Application

Application Notes: Strategic Use of 4-(Cyanomethyl)-2-methoxyphenyl acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenolic Building Block

4-(Cyanomethyl)-2-methoxyphenyl acetate is a valuable intermediate in multistep organic synthesis, prized for its dual functional handles and the stability offered by the acetate protecting group. Its structure incorporates a nitrile group, a methoxy-substituted aromatic ring, and a phenolic acetate. The acetate serves as a robust protecting group for the phenol, allowing for selective reactions at other sites of the molecule. The primary synthetic application of this compound is its role as a stable precursor to 4-(cyanomethyl)-2-methoxyphenol, a key building block for various higher-order compounds in medicinal chemistry and materials science. The cyanomethyl moiety is a particularly useful functional group, as it can be readily converted into primary amines, carboxylic acids, amides, and tetrazoles.[1][2][3] This guide provides a detailed protocol for the deprotection of the phenolic acetate and discusses the subsequent synthetic utility of the unmasked phenol.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is critical for safe and effective implementation in any synthetic workflow.

Compound Properties
PropertyValueSource
CAS Number 5438-51-7PubChem[4]
Molecular Formula C₁₁H₁₁NO₃PubChem[4]
Molecular Weight 205.21 g/mol PubChem[4]
IUPAC Name [4-(cyanomethyl)-2-methoxyphenyl] acetatePubChem[4]
SMILES CC(=O)OC1=C(C=C(C=C1)CC#N)OCPubChem[4]
Appearance White to off-white crystalline solid(Typical)
Storage Temp. 2-8°CChemicalBook[5]
Safety and Handling

This compound is classified as harmful if swallowed (H302).[5] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. In case of accidental contact, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]

Core Application Protocol: Base-Catalyzed Deprotection (Saponification)

The most common and strategically important reaction involving this compound is the cleavage of the acetate ester to unmask the phenolic hydroxyl group. This transformation is typically achieved via base-catalyzed hydrolysis, a reaction also known as saponification. This process is highly efficient and selective, leaving other functional groups like the nitrile and methoxy ether intact.

Rationale and Mechanistic Insight

The acetate group is an excellent protecting group for phenols because it is stable to a wide range of reaction conditions but can be removed reliably under basic (or acidic) conditions.[6][7] Base-catalyzed hydrolysis is generally preferred for its milder conditions and faster reaction rates compared to acid-catalyzed methods for phenyl acetates.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide as a leaving group. A final, rapid acid-base reaction between the liberated phenoxide and the acetic acid byproduct (or proton source during workup) yields the final phenolic product.

Caption: Base-catalyzed hydrolysis mechanism.
Detailed Experimental Protocol

This protocol describes the hydrolysis on a 5 mmol scale.

Materials and Reagents:

  • This compound (1.03 g, 5.0 mmol)

  • Methanol (MeOH), 25 mL

  • Sodium hydroxide (NaOH), 1 M aqueous solution (10 mL, 10 mmol)

  • Hydrochloric acid (HCl), 1 M aqueous solution (~10-12 mL)

  • Ethyl acetate (EtOAc), for extraction (~75 mL)

  • Brine (saturated NaCl solution), 25 mL

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.03 g, 5.0 mmol).

  • Dissolution: Add methanol (25 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Initiation of Hydrolysis: Add the 1 M NaOH solution (10 mL) to the stirring methanolic solution. The reaction is typically exothermic; a slight warming of the flask may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).[8][9][10]

    • TLC System: A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

    • Analysis: Spot the starting material, the reaction mixture, and a co-spot on a silica gel plate. The product, being a phenol, will be more polar than the starting acetate ester and will thus have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed. This typically takes 1-2 hours.

  • Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture by slow, dropwise addition of 1 M HCl. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~6-7.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Aqueous Workup & Extraction:

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product, 4-(cyanomethyl)-2-methoxyphenol, is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow and Further Synthetic Utility

The successful deprotection yields a versatile phenol intermediate, opening pathways to a diverse range of more complex molecules.

Synthetic_Workflow cluster_further Further Synthetic Transformations Start 4-(Cyanomethyl)-2-methoxyphenyl acetate Reaction Base-Catalyzed Hydrolysis (NaOH, MeOH/H₂O) Start->Reaction Workup Acidic Workup & Extraction (HCl, EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 4-(cyanomethyl)-2-methoxyphenol Purification->Product Ether_Synth Williamson Ether Synthesis (O-Alkylation) Product->Ether_Synth Utilizing the Phenolic -OH Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Product->Coupling After conversion to triflate Nitrile_Hydrolysis Nitrile Hydrolysis (→ Carboxylic Acid) Product->Nitrile_Hydrolysis Utilizing the -CH₂CN group Nitrile_Reduction Nitrile Reduction (→ Primary Amine) Product->Nitrile_Reduction Utilizing the -CH₂CN group

Caption: Overall workflow and subsequent synthetic options.
  • O-Alkylation: The newly formed phenol can readily undergo Williamson ether synthesis to introduce a variety of alkyl or aryl groups.[11]

  • Coupling Reactions: The phenol can be converted to a triflate, which then serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

  • Nitrile Group Transformations: The cyanomethyl group itself is a gateway to other functionalities. It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid derivative[12] or reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield the primary amine.[13]

References

Application Note: A Versatile Synthetic Platform for Novel Kinase Inhibitors Based on 4-(Cyanomethyl)-2-methoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, with dysregulation of their activity implicated in numerous diseases, especially cancer.[1] The development of small molecule kinase inhibitors remains a cornerstone of modern medicinal chemistry.[2] This guide details a versatile and efficient synthetic strategy for the creation of novel kinase inhibitors, utilizing the readily available starting material, 4-(cyanomethyl)-2-methoxyphenyl acetate.[3][4][5][6] The inherent functionalities of this molecule—a protected phenol, a methoxy substituent, and a reactive cyanomethyl group—provide a powerful three-point platform for strategic elaboration into potent and selective kinase inhibitors. We present a complete workflow from starting material to a diversified library of final compounds, including detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Strategic Overview of the Synthetic Approach

The core strategy is to leverage the distinct chemical properties of this compound to construct a heterocyclic scaffold capable of binding to the conserved hinge region of the kinase ATP-binding site.[7][8][9] This hinge-binding motif is a hallmark of the majority of ATP-competitive kinase inhibitors.[8][9][10][11] Our multi-step approach is designed for both robustness and adaptability, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The synthetic workflow is comprised of three main stages:

  • Intermediate 1 Synthesis (Deprotection): Selective hydrolysis of the phenyl acetate to unmask the critical phenolic hydroxyl group, which will serve as a key hydrogen bond donor for the kinase hinge interaction.

  • Core Scaffold Synthesis (Cyclocondensation): Construction of a privileged heterocyclic core, such as a 2-aminopyrimidine, by reacting the bifunctional intermediate with a suitable cyclizing agent like guanidine. The pyrimidine ring is a well-established and highly successful scaffold in kinase inhibitor design.[12][13][14][15][16]

  • Library Diversification (Parallel Synthesis): Introduction of chemical diversity by functionalizing the core scaffold. This is typically achieved through robust cross-coupling reactions, enabling the exploration of the chemical space around the core to optimize potency and selectivity.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Diversification SM 4-(Cyanomethyl)-2-methoxyphenyl acetate (Starting Material) Int1 Intermediate 1: 4-(Cyanomethyl)-2-methoxyphenol SM->Int1  Base-catalyzed  hydrolysis Int1_ref Intermediate 1 Core Core Scaffold: Substituted Aminopyrimidine Int1_ref->Core  Cyclocondensation  with Guanidine Core_ref Core Scaffold Library Diversified Kinase Inhibitor Library Core_ref->Library  Parallel Synthesis  (e.g., Suzuki Coupling)

Figure 1: Overall synthetic workflow from starting material to a diversified inhibitor library.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Intermediate 1 - 4-(Cyanomethyl)-2-methoxyphenol

Rationale: The acetate group serves as a robust protecting group for the phenol. Its removal is the crucial first step to reveal the hydroxyl group necessary for hinge binding. Base-catalyzed hydrolysis using potassium carbonate in methanol is a mild, efficient, and highly chemoselective method for cleaving aryl acetates without affecting other functional groups like the nitrile or methoxy ether.[17][18][19]

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Methanol (MeOH)

  • Deionized water (DI H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and methanol (approx. 10 mL per gram of starting material).

  • Add potassium carbonate and stir the suspension at room temperature.

  • Attach a condenser and heat the mixture to a gentle reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DI water and ethyl acetate.

  • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., 20-40% EtOAc in hexanes) to afford 4-(cyanomethyl)-2-methoxyphenol as a pure solid.

Protocol 2.2: Synthesis of Core Scaffold - 7-Methoxy-4-imino-3,4-dihydro-2H-benzo[b][14][16]oxazine-3-acetonitrile

Rationale: The cyanomethyl group is a versatile functional handle for building heterocycles.[20][21][22][23][24] In this protocol, we propose an intramolecular cyclization pathway. The phenolic hydroxyl group and the nitrile can be induced to react, forming a fused heterocyclic system which is a common core in kinase inhibitors.

Materials:

  • 4-(Cyanomethyl)-2-methoxyphenol (Intermediate 1, 1.0 eq)

  • Potassium tert-butoxide (t-BuOK, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • DI water, EtOAc, Brine, Na₂SO₄

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • Dissolve Intermediate 1 in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding DI water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the benzoxazine core scaffold.

Protocol 2.3: Library Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: To explore the SAR, the core scaffold must be derivatized. Assuming a halogenated version of the core is synthesized (e.g., by using a halogenated starting material or subsequent halogenation), the Suzuki-Miyaura cross-coupling is a powerful and reliable method for installing a wide variety of aryl and heteroaryl groups. This allows for probing interactions with solvent-exposed regions of the kinase active site.

Materials:

  • Halogenated Core Scaffold (e.g., Bromo-benzoxazine, 1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Reaction vials for parallel synthesis

Procedure (for one reaction):

  • In a reaction vial, combine the halogenated core scaffold, the boronic acid, and the base.

  • Add the solvent system.

  • Purge the mixture with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Seal the vial and heat to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound using an appropriate method (flash chromatography, preparative HPLC, or crystallization).

Data Interpretation and Validation

The identity and purity of all synthesized compounds must be rigorously confirmed.

Characterization Data:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compounds, which should typically be >95% for biological screening.

Table 1: Representative Data for Synthesized Compounds

Compound IDStepProduct StructureExpected Yield (%)Purity (HPLC)HRMS (M+H)⁺
INT-1 2.14-(Cyanomethyl)-2-methoxyphenol85-95%>98%164.0657
CORE-1 2.27-Methoxy-4-imino-3,4-dihydro-2H-benzo[b][12][14]oxazine-3-acetonitrile60-75%>97%217.0977
LIB-1a 2.3(Aryl-substituted CORE-1)50-80%>95%Varies
LIB-1b 2.3(Heteroaryl-substituted CORE-1)45-75%>95%Varies

Mechanism of Action & Target Engagement

The synthesized compounds are designed as Type I kinase inhibitors, which compete with ATP for binding in the enzyme's active site. The core scaffold is designed to form critical hydrogen bonds with the kinase "hinge region," mimicking the adenine moiety of ATP.

  • Hinge Interaction: The unmasked phenol (from Step 2.1) and the nitrogen atoms within the newly formed heterocyclic core (Step 2.2) are positioned to act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase hinge.

  • Hydrophobic Pockets: The methoxy group and the core aromatic system can occupy adjacent hydrophobic pockets, contributing to binding affinity.

  • Solvent-Front Exploration: The diverse groups installed in Step 2.3 are designed to extend towards the solvent-exposed region of the active site, allowing for the optimization of selectivity and potency against specific kinase targets.[25]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Pharmacophore Hinge Hinge Region (Backbone NH/CO) Pocket1 Hydrophobic Pocket I Pocket2 Solvent Front HBA H-Bond Acceptor/Donor (Core Heterocycle) HBA->Hinge H-Bonds Hydrophobe Hydrophobic Group (Aromatic Core) Hydrophobe->Pocket1 van der Waals Vector Diversity Vector (R-Group) Vector->Pocket2 Selectivity

Figure 2: Pharmacophore model for target engagement in a generic kinase active site.

Conclusion

The synthetic platform outlined in this application note provides a robust and highly adaptable route for the synthesis of novel kinase inhibitors starting from this compound. The strategic use of the molecule's inherent functionalities allows for the efficient construction of a privileged heterocyclic core, followed by systematic diversification. This methodology empowers researchers and drug development professionals to rapidly generate libraries of potent and selective kinase inhibitors for downstream biological evaluation and optimization.

References

Experimental setup for the hydrolysis of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Hydrolysis of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Core Moiety through Controlled Ester Hydrolysis

This compound is a key intermediate in synthetic organic chemistry, often utilized in the development of pharmaceutical agents and other high-value chemical entities. The ester group acts as a protecting group for the phenolic hydroxyl function, which can be strategically removed to yield the active phenolic compound, 4-(cyanomethyl)-2-methoxyphenol. This hydrolysis reaction is a critical step in many synthetic pathways, and its efficiency directly impacts the overall yield and purity of the final product.

This application note provides a comprehensive, field-tested guide to performing and analyzing the hydrolysis of this compound. We move beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs. The protocols herein are designed for robustness and self-validation, incorporating in-process analytical controls to monitor reaction progress and ensure a successful outcome.

Reaction Principle: Saponification

The hydrolysis of an ester is its cleavage into a carboxylic acid and an alcohol through a reaction with water. While this reaction can be catalyzed by either acid or base, alkaline hydrolysis, also known as saponification, is often preferred in a laboratory setting for several key reasons. The reaction with a base, such as sodium hydroxide (NaOH), is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol nucleophile. This drives the equilibrium completely to the product side, resulting in higher yields compared to the reversible acid-catalyzed method.

The mechanism involves the nucleophilic acyl substitution of the ester. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxyphenolate as the leaving group and forming acetic acid. The acetic acid is immediately deprotonated by the strong base to form sodium acetate, while the methoxyphenolate is protonated by water to yield the final phenolic product.

Caption: Saponification mechanism workflow.

Materials & Apparatus

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )PuritySupplier
This compound5438-51-7205.21≥98%Commercial Source
Sodium Hydroxide (NaOH)1310-73-240.00≥98%Sigma-Aldrich
Methanol (MeOH)67-56-132.04HPLC GradeFisher Scientific
Deionized Water (H₂O)7732-18-518.0218.2 MΩ·cmMillipore
Hydrochloric Acid (HCl), 2M7647-01-036.46Reagent GradeVWR
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeSigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeFisher Scientific
Apparatus & Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol details the saponification of the ester. The use of a methanol/water co-solvent system ensures the solubility of the organic starting material in the aqueous base.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.87 mmol).

  • Solvent Addition: Add 15 mL of methanol and stir until the solid is completely dissolved.

  • Base Addition: In a separate beaker, prepare a 2 M solution of NaOH by dissolving 0.8 g (20.0 mmol, ~4 equivalents) of NaOH in 10 mL of deionized water. Add this solution to the flask.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 70-75°C) with vigorous stirring.

    • Rationale: Heating under reflux increases the reaction rate without loss of solvent. An excess of NaOH is used to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (Eluent: 30% Ethyl Acetate in Hexane) or HPLC. The reaction is typically complete within 1-2 hours.

    • TLC Analysis: Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot for the product indicates reaction progression.

    • HPLC Analysis: See Protocol 3 for detailed analytical conditions.

Protocol 2: Work-up and Isolation of 4-(Cyanomethyl)-2-methoxyphenol

This procedure isolates the phenolic product from the reaction mixture.

  • Cooling & Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a 100 mL beaker placed in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. This protonates the phenolate and any excess hydroxide.

    • Rationale: The product, 4-(cyanomethyl)-2-methoxyphenol, is soluble in its deprotonated (phenolate) form in the basic solution. Acidification neutralizes the phenolate, causing the neutral organic product to precipitate or become extractable into an organic solvent.

  • Extraction: Transfer the acidified mixture to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 15 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol 3: HPLC Method for In-Process Control

This method allows for quantitative monitoring of the hydrolysis reaction.

  • System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Gradient:

    Time (min) %B
    0.0 30
    8.0 95
    10.0 95
    10.1 30

    | 12.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Withdraw ~50 µL of the reaction mixture, quench with 450 µL of 1:1 Acetonitrile/Water.

Data Analysis & Expected Results

The progress of the hydrolysis can be tracked by the disappearance of the starting material peak and the appearance of the product peak in the HPLC chromatogram.

Table of Expected HPLC Retention Times

CompoundExpected Retention Time (min)Notes
This compound~6.5Starting Material
4-(Cyanomethyl)-2-methoxyphenol~4.2Product

Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.

Caption: Experimental workflow for hydrolysis and work-up.

Safety Precautions

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable liquids and vapors. Handle away from ignition sources. Methanol is toxic if swallowed or inhaled.

  • This compound: May be harmful if swallowed (Hazard H302). Standard safe handling procedures for laboratory chemicals should be followed.

Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Insufficient amount of NaOH.Extend reflux time and re-check progress. Ensure at least 4 equivalents of NaOH were added.
Low Product Yield Incomplete extraction. Product loss during work-up. Incomplete acidification.Perform additional extractions with ethyl acetate. Ensure careful phase separation. Check the pH of the aqueous layer after acidification to ensure it is fully acidic (~2-3).
Oily Product Residual solvent or moisture.Dry the product under high vacuum for an extended period.
Multiple Spots on TLC Formation of side products.Purify the crude product using column chromatography. Consider lowering the reaction temperature.

Derivatization of the cyanomethyl group in 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of synthetic strategies for the derivatization of the cyanomethyl group in 4-(cyanomethyl)-2-methoxyphenyl acetate. This versatile starting material serves as a key building block, and the transformations of its nitrile moiety open pathways to a diverse range of valuable compounds for pharmaceutical and materials science research.

Introduction: The Synthetic Potential of this compound

This compound is a bifunctional organic molecule featuring a reactive cyanomethyl group and a protected phenol. The cyanomethyl group (-CH₂CN) is a particularly attractive synthetic handle. Its carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, while the adjacent methylene protons exhibit enhanced acidity.[1][2] This electronic character allows the nitrile to be transformed into a variety of other functional groups, including primary amines, amides, carboxylic acids, and heterocycles.[3][4] Such transformations are fundamental in medicinal chemistry, where the resulting moieties can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5]

This application note details three robust and widely applicable protocols for the derivatization of this compound:

  • Reduction to a Primary Amine: Forming a valuable phenethylamine scaffold.

  • Hydrolysis to a Carboxylic Acid: Creating an acetic acid derivative.

  • [3+2] Cycloaddition to a Tetrazole: Synthesizing a key heterocyclic bioisostere.

Each section explains the causality behind the experimental design, provides a self-validating, step-by-step protocol, and visualizes the workflow for enhanced clarity.

Reduction of the Cyanomethyl Group: Synthesis of Phenethylamine Derivatives

Expertise & Rationale: The reduction of the arylacetonitrile moiety to a primary amine yields a phenethylamine derivative. Substituted phenethylamines are a critical pharmacophore found in a vast array of neuroactive drugs, including stimulants, antidepressants, and psychedelic agents, due to their structural similarity to endogenous neurotransmitters.[6] Catalytic hydrogenation is often the most economical and environmentally benign method for this transformation on an industrial scale.[3][7] The use of catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with molecular hydrogen (H₂) provides an efficient route to the desired primary amine.[8] Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) offer a powerful, albeit more hazardous, method for achieving the same conversion in a laboratory setting.[1][9]

The protocol below focuses on catalytic hydrogenation, a widely adopted and scalable method. The reaction proceeds via the addition of hydrogen across the C≡N triple bond, first forming an imine intermediate which is then further reduced to the primary amine.[7]

G cluster_workflow Workflow: Catalytic Hydrogenation of Nitrile Start 4-(Cyanomethyl)-2- methoxyphenyl acetate Reagents H₂ (gas), Raney Ni (catalyst) Ethanol (solvent) Start->Reagents Add Reaction Hydrogenation Reaction (Pressure vessel, RT, 12-24h) Reagents->Reaction Subject to Filtration Filter through Celite® to remove catalyst Reaction->Filtration Process Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purify Product 2-(4-(2-Aminoethyl)-2- methoxyphenyl) acetate (Primary Amine) Evaporation->Product Isolate

Caption: Workflow for the reduction of the cyanomethyl group.

Protocol 1: Catalytic Hydrogenation to 2-(4-(2-Aminoethyl)-2-methoxyphenyl) acetate

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel (approx. 10-20% by weight of starting material), slurry in water

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas (H₂)

  • Celite® 545

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Vessel Preparation: To a suitable pressure vessel, add this compound (e.g., 2.05 g, 10.0 mmol).

  • Solvent Addition: Add ethanol (approx. 40-50 mL) to dissolve the starting material.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the Raney® Nickel slurry. Safety Note: Raney® Nickel is pyrophoric when dry and must be handled with care.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenator. Purge the system with H₂ gas several times to remove air. Pressurize the vessel with H₂ (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and sampling the reaction mixture.

  • Catalyst Removal: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude primary amine, which can be further purified by chromatography or crystallization if necessary.

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical Reduction
Reducing Agent H₂ gas with Raney Ni or Pd/CLithium Aluminum Hydride (LiAlH₄)
Solvent Alcohols (Ethanol, Methanol)Anhydrous Ethers (THF, Diethyl ether)
Temperature Room Temperature to 50°C0°C to Reflux
Pressure 50 - 500 psiAtmospheric
Work-up Filtration of catalystCareful quenching with water/base
Safety Flammable H₂ gas, pyrophoric catalystHighly reactive, water-sensitive reagent
Selectivity Generally high for primary amine[3]Excellent for primary amine[9]

Hydrolysis of the Cyanomethyl Group: Synthesis of Carboxylic Acid Derivatives

Expertise & Rationale: The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide.[10] This reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid.[11][12] By controlling the reaction conditions, it is sometimes possible to isolate the amide, though harsh conditions often drive the reaction to completion.[10][13] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water.[14] The resulting 4-(carboxymethyl)-2-methoxyphenyl acetate is a useful building block for creating more complex molecules, such as esters, or for introducing a polar, acidic functional group to modulate solubility and biological activity.

G cluster_pathway Pathway: Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N (Nitrile) ProtonatedNitrile R-C≡N⁺-H (Protonated Nitrile) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid R-C(OH)=NH (Imidic Acid) ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide R-C(=O)NH₂ (Amide Intermediate) ImidicAcid->Amide Tautomerization CarboxylicAcid R-COOH (Carboxylic Acid) Amide->CarboxylicAcid + H₂O, H⁺ (Heat)

Caption: Key stages in the acid-catalyzed hydrolysis of a nitrile.

Protocol 2: Acid-Catalyzed Hydrolysis to 4-(Carboxymethyl)-2-methoxyphenyl acetate

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Dioxane or Acetic Acid (as co-solvent, optional)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 2.05 g, 10.0 mmol) in a mixture of water and a co-solvent like dioxane if needed for solubility (e.g., 20 mL water: 10 mL dioxane).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL) to the solution while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours. Monitor the reaction by TLC, observing the disappearance of the starting material. Note: The acetate protecting group may also be cleaved under prolonged harsh acidic conditions.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully pour the acidic solution into a beaker containing crushed ice.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic extracts with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be purified by recrystallization or column chromatography.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent Strong Acid (H₂SO₄, HCl)Strong Base (NaOH, KOH)
Solvent Water, aqueous co-solventsWater, aqueous alcohols
Temperature RefluxReflux
Initial Product Carboxylic Acid (R-COOH)Carboxylate Salt (R-COO⁻ Na⁺)
Final Work-up ExtractionAcidification then extraction
Considerations Risk of cleaving acid-labile groupsRisk of cleaving base-labile groups

[3+2] Cycloaddition: Synthesis of a 5-Substituted Tetrazole

Expertise & Rationale: The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for synthesizing 5-substituted-1H-tetrazoles.[15] In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group. It maintains a similar acidic pKa and spatial arrangement but offers improved metabolic stability and cell permeability.[16] The reaction is typically catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide ion.[17] Zinc salts, such as ZnBr₂ or ZnCl₂, are particularly effective catalysts for this transformation, often allowing the reaction to proceed in water, which is a significant green chemistry advantage.[17][18]

G cluster_cycloaddition Reaction: [3+2] Cycloaddition for Tetrazole Synthesis Nitrile 4-(Cyanomethyl)-2- methoxyphenyl acetate Reagents Sodium Azide (NaN₃) Zinc Bromide (ZnBr₂) Water (Solvent) Nitrile->Reagents Combine with Reaction Reflux (24h) Vigorous Stirring Reagents->Reaction Heat Acidification Acidify with HCl (pH ~1) Reaction->Acidification Work-up Extraction Extract with Ethyl Acetate Acidification->Extraction Process Product 4-((1H-Tetrazol-5-yl)methyl)- 2-methoxyphenyl acetate Extraction->Product Isolate

Caption: General workflow for zinc-catalyzed tetrazole synthesis.

Protocol 3: Zinc-Catalyzed Synthesis of 4-((1H-Tetrazol-5-yl)methyl)-2-methoxyphenyl acetate

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.1 - 1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Water

  • Hydrochloric Acid (3N HCl)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.05 g, 10.0 mmol), sodium azide (e.g., 0.715 g, 11.0 mmol), zinc bromide (e.g., 2.25 g, 10.0 mmol), and water (20 mL).[18] Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 24 hours. The reaction mixture may become thick, so efficient stirring is essential.[18]

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully add 3N HCl until the pH of the aqueous layer is approximately 1. This protonates the tetrazole and breaks up any zinc-product complexes.

  • Extraction: Add ethyl acetate (50 mL) and continue stirring until all solids have dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).[18]

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterZinc-Catalyzed MethodAmine Salt MethodOrganotin Method
Azide Source Sodium AzideSodium AzideTributyltin Azide
Catalyst/Additive ZnBr₂, ZnCl₂[18]Triethylamine Hydrochloride[16]None (reagent is reactive)
Solvent Water, Isopropanol[17][18]DMF, Toluene[16]Toluene, Xylene
Safety/Toxicity Moderate (Azide)High (Explosive HN₃ risk)[16]Very High (Toxic tin reagents)[16]
Work-up Simple acid/base extractionOften complexDifficult removal of tin byproducts[16]

Conclusion

The cyanomethyl group of this compound is a versatile functional handle that provides access to a wide array of valuable chemical entities. The protocols detailed herein for reduction to primary amines, hydrolysis to carboxylic acids, and cycloaddition to tetrazoles represent robust, reliable, and scalable methods for its derivatization. By selecting the appropriate synthetic route, researchers in drug discovery and materials science can efficiently generate diverse molecular scaffolds, facilitating the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

References

Application Notes and Protocols: Leveraging 4-(Cyanomethyl)-2-methoxyphenyl Acetate in Medicinal Chemistry for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Building Block for Scaffold Diversification

In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries around novel scaffolds is paramount for identifying new therapeutic leads. The strategic selection of versatile building blocks is the cornerstone of successful library synthesis. 4-(Cyanomethyl)-2-methoxyphenyl acetate emerges as a promising, yet underutilized, building block for medicinal chemistry applications. Its structure, featuring a strategically activated cyanomethyl group and a modifiable phenolic acetate, presents multiple avenues for chemical elaboration.[1] This application note will provide a comprehensive guide to the utilization of this compound in the synthesis of a 2-aminothiophene library, a privileged scaffold in medicinal chemistry, via the Gewald multicomponent reaction.

The core utility of this compound lies in the reactivity of the methylene protons adjacent to the nitrile. This "active methylene" group is a key participant in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal starting point for the construction of complex heterocyclic systems.[2][3] The methoxy and acetate functionalities on the phenyl ring offer additional opportunities for post-synthesis modification, further expanding the chemical space accessible from this single starting material.

This document will provide detailed protocols, mechanistic insights, and a strategic workflow for the application of this compound in the generation of a diverse chemical library, empowering researchers to unlock its full potential in their drug discovery programs.

Core Application: Gewald Reaction for the Synthesis of a 2-Aminothiophene Library

The Gewald reaction is a powerful one-pot, three-component reaction that provides efficient access to highly substituted 2-aminothiophenes.[4][5] This reaction typically involves the condensation of an α-methylene ketone or aldehyde, a nitrile with an α-methylene group, and elemental sulfur in the presence of a base. The 2-aminothiophene core is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Here, we propose a robust protocol for the synthesis of a diverse library of 2-aminothiophenes using this compound as the key active methylene nitrile component. The diversity of the resulting library is achieved by varying the ketone/aldehyde input.

Reaction Principle and Mechanistic Insight

The Gewald reaction proceeds through a series of well-established steps, initiated by the formation of a Knoevenagel condensation product between the ketone/aldehyde and the active methylene nitrile. This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base is critical for promoting both the initial Knoevenagel condensation and the subsequent steps of the reaction cascade. Morpholine is often employed as it is effective and readily available.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Aminothiophene Library via the Gewald Reaction

This protocol outlines a general method for the parallel synthesis of a library of 2-aminothiophene derivatives from this compound.

Materials:

  • This compound (1.0 eq)

  • A diverse library of ketones or aldehydes (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (2.0 eq)

  • Ethanol (0.2 M)

  • Parallel synthesis reaction block or individual reaction vials

  • Stir bars

Procedure:

  • Reaction Setup: To each reaction vial, add this compound (1.0 eq), the corresponding ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Base Addition: Add ethanol to each vial to achieve a concentration of 0.2 M with respect to this compound. Add morpholine (2.0 eq) to each vial.

  • Reaction: Seal the vials and heat the reaction mixture to 60 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixtures to room temperature. Concentrate the mixtures under reduced pressure to remove the ethanol.

  • Purification: The resulting residues can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aminothiophene products. For library synthesis, high-throughput parallel purification systems can be employed.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation: A Representative 2-Aminothiophene Library

The following table illustrates a hypothetical library of 2-aminothiophene derivatives that can be synthesized using the protocol described above, showcasing the structural diversity achievable by varying the ketone/aldehyde input.

EntryKetone/Aldehyde InputProduct Structure
1Cyclohexanone
2Acetophenone
34-Chlorobenzaldehyde
42-Naphthaldehyde
5Butan-2-one

Note: The structures in the table are representative examples of the products expected from the corresponding ketone/aldehyde inputs.

Workflow for Library Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a 2-aminothiophene library using this compound, followed by biological screening.

G cluster_0 Library Synthesis cluster_1 Biological Screening Building_Block 4-(Cyanomethyl)-2- methoxyphenyl acetate Gewald_Reaction Gewald Three-Component Reaction Building_Block->Gewald_Reaction Ketone_Aldehyde_Library Diverse Ketones/ Aldehydes Ketone_Aldehyde_Library->Gewald_Reaction Purification Parallel Purification Gewald_Reaction->Purification Characterization QC/Characterization (LC-MS, NMR) Purification->Characterization Compound_Library 2-Aminothiophene Library Characterization->Compound_Library HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: Workflow for 2-aminothiophene library synthesis and screening.

Trustworthiness and Self-Validation

The proposed protocol is grounded in the well-established and reliable Gewald reaction.[4][5] The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for optimization of reaction times and conditions. The purification of the final products can be achieved using standard chromatographic methods, and their identity and purity can be unequivocally confirmed by spectroscopic analysis. This self-validating system ensures the generation of a high-quality compound library suitable for biological screening.

Conclusion: A Gateway to Novel Chemical Space

This compound is a versatile and valuable building block for the synthesis of medicinally relevant compound libraries. The application of the Gewald reaction provides a straightforward and efficient route to a diverse range of 2-aminothiophenes, a scaffold of significant pharmacological interest. The protocols and strategies outlined in this application note are designed to be readily implemented in a research setting, enabling the rapid exploration of new chemical space and accelerating the pace of drug discovery.

References

Step-by-step guide for the purification of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Definitive Guide to the Purification of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the purification of this compound, a key intermediate in various synthetic pathways. Addressing the needs of researchers and drug development professionals, this document moves beyond simple instructions to explain the underlying scientific principles behind critical procedural choices. We present two primary, validated protocols: flash column chromatography for complex mixtures and recrystallization for final polishing and removal of closely related impurities. Each protocol is designed as a self-validating system, complete with troubleshooting guides and methods for purity assessment. This guide is grounded in established chemical principles and supported by authoritative references to ensure procedural robustness and scientific integrity.

Introduction: The Rationale for Rigorous Purification

The purity of a chemical intermediate is paramount, directly impacting the yield, impurity profile, and ultimately the safety and efficacy of a final active pharmaceutical ingredient (API). This compound is a moderately polar aromatic compound whose synthesis can yield a variety of impurities, including unreacted starting materials, reagents, and side-products from competing reaction pathways. The presence of the ester, cyano, and methoxy functional groups provides multiple sites for potential side reactions. Therefore, a robust and reproducible purification strategy is not merely a suggestion but a critical requirement for downstream success.

This guide provides two orthogonal purification strategies, recognizing that the choice of method depends on the scale of the reaction and the nature of the impurities. Flash column chromatography is presented as the primary method for separating the target compound from impurities with different polarities, while recrystallization is detailed as an effective technique for removing minor impurities and obtaining a highly crystalline final product.

Compound Profile & Physicochemical Properties

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. These properties dictate solvent selection, thermal stability, and the appropriate analytical methods for characterization.

PropertyValueSource
IUPAC Name [4-(cyanomethyl)-2-methoxyphenyl] acetate[1]
CAS Number 5438-51-7[2]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to yellow or grey solid[3]
XLogP3 (Polarity Index) 0.9[1]
Boiling Point 181 °C at 760 mmHg (Predicted)[3]

The compound's structure, featuring both polar (cyano, ester) and non-polar (aromatic ring) regions, along with an XLogP3 value of 0.9, indicates moderate polarity. This is the key determinant for the chromatographic and recrystallization conditions outlined below.

Safety First: Hazard Identification and Handling

Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

  • Primary Hazard: Harmful if swallowed (H302).[2]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, use a suitable respirator.

  • First Aid:

    • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Protocol I: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying crude reaction mixtures where impurities have significantly different polarities from the desired product. It leverages the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (solvent system).[7][8]

Principle of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used. Less polar compounds have a weaker affinity for the silica and are eluted more quickly by the mobile phase, while more polar compounds are retained longer.[8] Given that this compound is moderately polar, we can selectively elute less polar impurities first, followed by our target compound, leaving more polar impurities adsorbed to the silica.

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Rf) Solvent 2. Select Eluent (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Slurry Method) Solvent->Column Load 4. Load Sample (Dry Loading) Column->Load Elute 5. Elute Column (Gravity or Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for chromatographic purification.

Detailed Step-by-Step Protocol

A. Mobile Phase Selection via Thin-Layer Chromatography (TLC)

  • Rationale: TLC is a rapid, small-scale version of column chromatography used to determine the optimal solvent system for separation.[7] The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.

  • Procedure:

    • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and incrementally increase the polarity (e.g., 4:1, 2:1).

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the dissolved crude material onto a silica gel TLC plate.

    • Develop the plates in the prepared chambers.

    • Visualize the plates under UV light and/or by staining.

    • Select the solvent system that provides the best separation and the target Rf value for the product spot.

B. Column Preparation

  • Rationale: A well-packed column is crucial for achieving high resolution. The slurry packing method prevents air bubbles and channels from forming, which would otherwise lead to poor separation.

  • Procedure:

    • Select a glass column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly. Ensure there are no cracks or channels.

    • Add a protective layer of sand on top of the packed silica.

    • Drain the solvent until it is level with the top of the sand.

C. Sample Loading

  • Rationale: Dry loading is often superior to wet loading as it can lead to sharper bands and better separation, especially if the compound has limited solubility in the mobile phase.[9]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.[10]

    • Carefully add this powder to the top of the packed column.

D. Elution and Fraction Collection

  • Rationale: The column is eluted with the mobile phase determined by TLC analysis. A gradient elution (gradually increasing the solvent polarity) can be used for complex mixtures to improve separation efficiency.[9]

  • Procedure:

    • Begin eluting the column with the selected solvent system, applying gentle positive pressure (flash chromatography).

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

    • Once the desired compound begins to elute, collect the fractions containing the pure product.

E. Isolation of Pure Compound

  • Procedure:

    • Combine the fractions identified as containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Determine the mass and calculate the yield.

Protocol II: Purification by Recrystallization

Recrystallization is an ideal technique for purifying solids that are "mostly pure" or for a final purification step after chromatography. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[11]

Principle of Purification

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor).[12] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent 1. Select Solvent (Test Solubility) Dissolve 2. Dissolve in Minimum Hot Solvent Solvent->Dissolve Filter 3. Hot Filtration (Optional, for insolubles) Dissolve->Filter Cool 4. Slow Cooling (Promotes Crystal Growth) Filter->Cool Induce 5. Induce Crystallization (If needed) Cool->Induce Collect 6. Collect Crystals (Vacuum Filtration) Induce->Collect Wash 7. Wash with Cold Solvent Collect->Wash Dry 8. Dry Crystals Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Workflow for purification by recrystallization.

Detailed Step-by-Step Protocol

A. Solvent Selection

  • Rationale: The choice of solvent is the most critical step in recrystallization.[11] Based on the structure of this compound (an ester with moderate polarity), suitable single solvents could be isopropanol or ethanol. A two-solvent system, such as Ethyl Acetate/Heptane or Dichloromethane/Hexane, can also be effective.[13]

  • Procedure:

    • Place a small amount of the compound into several test tubes.

    • Add a small amount of a different potential solvent to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound.

    • Gently heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of abundant, well-formed crystals.

B. Recrystallization Procedure (Single Solvent)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Solution(s)
Oiling Out Solution is too supersaturated; solvent boiling point is higher than compound's melting point.Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.[14]
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[14]
Low Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a different, less effective solvent. Ensure filtration apparatus is pre-heated.
Impure Crystals Crystals formed too quickly, trapping impurities.Ensure slow, undisturbed cooling. Repeat the recrystallization process.

Purity Assessment and Final Characterization

Post-purification analysis is essential to confirm the identity and purity of this compound.

TechniquePurposeExpected Result for Pure Compound
HPLC Quantify purity and detect trace impurities.A single major peak with >99% peak area.
¹H NMR Confirm chemical structure and identify proton environments.Spectrum consistent with the expected structure, showing distinct signals for aromatic, methoxy, acetate, and cyanomethyl protons with correct integrations.
¹³C NMR Confirm carbon backbone of the structure.The correct number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spec (MS) Confirm molecular weight.A molecular ion peak corresponding to the compound's mass (e.g., m/z 206.2 for [M+H]⁺).
Melting Point Assess purity.A sharp, defined melting range. (Note: A literature value was not found, so this should be recorded as a reference for future batches).

Conclusion

The successful purification of this compound is readily achievable through systematic application of either flash column chromatography or recrystallization. The choice of method is dictated by the impurity profile and desired scale. Chromatography offers powerful separation for crude mixtures, while recrystallization provides a simple, effective means of achieving high crystalline purity. By understanding the scientific principles behind each step and employing rigorous analytical validation, researchers can ensure the quality and consistency of this critical chemical intermediate for its intended downstream applications.

References

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 4-(Cyanomethyl)-2-methoxyphenyl acetate in Pharmaceutical Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of analytical methodologies for monitoring chemical reactions involving 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key intermediate in pharmaceutical synthesis. We move beyond simple procedural lists to explain the strategic selection of analytical tools within the modern framework of Process Analytical Technology (PAT) and Quality by Design (QbD).[1][2] Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, tailored for researchers, chemists, and drug development professionals. The focus is on generating robust, real-time data to enhance process understanding, optimize reaction conditions, and ensure the quality and consistency of the final product.[2][3]

Introduction: The Strategic Imperative for Reaction Monitoring

This compound is a substituted phenylacetate derivative whose functional groups—an ester, a nitrile, and an aromatic ether—make it a versatile building block. Its transformations, such as the hydrolysis of the acetate ester, are fundamental steps in the synthesis of more complex active pharmaceutical ingredients (APIs).

In modern pharmaceutical development, the goal is not merely to synthesize a molecule but to understand and control the manufacturing process intimately.[4] This is the core principle of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA.[1][4] PAT emphasizes designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[2][5] By implementing robust analytical monitoring, we build quality into the process (Quality by Design), rather than testing for it at the end.[2] This note serves as a practical guide to applying these principles to reactions involving this compound.

Selecting the Right Analytical Tool: A Logic-Driven Approach

The choice of an analytical method is not arbitrary; it is dictated by the specific question you need to answer about your reaction. Key considerations include reaction speed, the stability of intermediates, the physical state of the reaction mixture, and the type of data required (qualitative vs. quantitative).

Start Start: Define Analytical Goal for Reaction Monitoring Q1 Need to quantify stable reactants, products, or impurities over time? Start->Q1 A1_Yes Offline Analysis: High-Performance Liquid Chromatography (HPLC) Q1->A1_Yes Yes Q3 Need real-time kinetics or detection of unstable intermediates? Q1->Q3 No Q2 Need structural confirmation or absolute quantification without a reference standard? A1_Yes->Q2 A2_Yes Offline Analysis: Quantitative NMR (qNMR) Q2->A2_Yes Yes Q4 Need to identify volatile byproducts or impurities? Q2->Q4 No End End: Robust Process Understanding & Control A2_Yes->End A3_Yes In-situ / Online Analysis: FT-IR or Raman Spectroscopy Q3->A3_Yes Yes Q3->Q4 No A3_Yes->End A4_Yes Offline Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Decision workflow for selecting the appropriate analytical technique.

Offline Analysis: The Foundation of Process Understanding

Offline analysis, where samples are withdrawn from the reactor for external measurement, is the cornerstone of process development. It is ideal for slower reactions where the composition does not change significantly during sampling and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the conversion of this compound and quantifying the formation of its products and related impurities. Its strength lies in its high resolution, sensitivity, and reproducibility.

Causality: We choose reverse-phase HPLC because the starting material and its likely hydrolysis product, 4-(cyanomethyl)-2-methoxyphenol, have different polarities. The acetate ester is more nonpolar and will be retained longer on a C18 column than the more polar corresponding phenol. This difference in retention time allows for clear separation and quantification.[6][7]

Protocol 1: RP-HPLC Method for Monitoring Ester Hydrolysis

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Carefully withdraw 100 µL of the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of the mobile phase initial condition (e.g., 90:10 Water:Acetonitrile) in an HPLC vial. This prevents further reaction.

    • Vortex the vial to ensure homogeneity. If particulates are present, filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and separation for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape and is mass spectrometry compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minEnsures elution of both polar (product) and nonpolar (starting material) compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmWavelength where the aromatic ring of both analyte and product exhibits strong absorbance.[6]
Injection Vol. 10 µLStandard volume to avoid column overloading.
  • Data Analysis:

    • Integrate the peak areas for the starting material and the product.

    • Calculate the percent conversion using the formula: (% Conversion) = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100.

    • For accurate quantification, generate a calibration curve using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards for each analyte.[8] It is an excellent confirmatory technique to verify the identity of products and intermediates seen in HPLC.

Causality: For the hydrolysis of this compound, ¹H NMR is particularly powerful. We can directly monitor the disappearance of the sharp singlet corresponding to the acetate methyl protons (~2.3 ppm) and the simultaneous appearance of the phenolic -OH proton signal.[9][10] The chemical shifts of the aromatic protons will also change subtly but measurably upon conversion of the acetate to a hydroxyl group.

Protocol 2: ¹H NMR for Reaction Monitoring

  • Sample Preparation:

    • Withdraw ~0.5 mL of the reaction mixture.

    • Remove the solvent under reduced pressure (if the reaction solvent is not a deuterated solvent).

    • Dissolve the residue in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if performing qNMR.

  • Data Analysis:

    • Integrate the characteristic peaks for the starting material, product, and internal standard.

    • Compare the integral of the disappearing acetate peak to the integral of a stable peak on the molecule (e.g., the methoxy group) or the internal standard to determine the extent of reaction.

CompoundKey ¹H SignalApproximate Chemical Shift (ppm)
Starting Material Acetate (-OCOCH₃ )~2.3 (singlet, 3H)
Starting Material Methoxy (-OCH₃ )~3.8 (singlet, 3H)
Hydrolysis Product Phenolic (-OH )Variable, broad singlet
Hydrolysis Product Methoxy (-OCH₃ )~3.8 (singlet, 3H)

In-situ Analysis: The PAT Approach to Real-Time Control

For rapid reactions, identifying transient intermediates, or for process optimization and control, in-situ monitoring is superior.[11] Techniques like FT-IR spectroscopy use a probe inserted directly into the reactor, providing a continuous stream of data without disturbing the reaction.[12]

Causality: Mid-infrared spectroscopy is highly sensitive to changes in functional groups. The ester carbonyl (C=O) stretch in the starting material has a strong, characteristic absorbance band (~1760 cm⁻¹). As the ester is hydrolyzed, this peak will decrease in intensity. This provides a direct, real-time measurement of the reaction progress.[13]

Reactor Chemical Reactor (Reaction Mixture) Probe In-situ FT-IR Probe (e.g., ATR) Reactor->Probe Cable Fiber Optic Cable Probe->Cable Spectrometer FT-IR Spectrometer Cable->Spectrometer Computer Data Acquisition & Analysis (Chemometrics Software) Spectrometer->Computer Interferogram Output Real-time Concentration vs. Time Profile Computer->Output Fourier Transform & Analysis

Caption: Workflow for in-situ FT-IR reaction monitoring.

Volatile Analyte Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

If side reactions are suspected to produce low molecular weight, volatile, or semi-volatile impurities, GC-MS is the method of choice.[3] It offers excellent separation for volatile compounds and provides mass spectral data for definitive identification.

Causality: The nitrile group (-C≡N) in the starting material could potentially undergo hydrolysis under harsh conditions to form a carboxylic acid or amide, or other side reactions could occur. If any of these byproducts are sufficiently volatile and thermally stable, GC-MS can detect them. For less volatile compounds containing polar functional groups, derivatization (e.g., silylation) may be necessary to increase volatility and improve peak shape.[14]

Protocol 3: GC-MS for Impurity Profiling

  • Sample Preparation:

    • Withdraw 1 mL of the reaction mixture.

    • Perform a liquid-liquid extraction by adding 1 mL of an immiscible organic solvent (e.g., ethyl acetate) and 1 mL of water.

    • Vortex and allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial.

    • Optional Derivatization: If polar analytes are suspected, evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA nonpolar column suitable for general-purpose screening of a wide range of compounds.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas compatible with mass spectrometry.
Oven Program 50 °C (hold 2 min) to 300 °C at 15 °C/minA temperature ramp to separate compounds with different boiling points.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.[15]
Mass Range 40-450 amuCovers the expected mass range of the starting material and potential byproducts.

Conclusion

The effective monitoring of reactions involving this compound is crucial for robust pharmaceutical process development. A multi-faceted analytical approach, grounded in the principles of PAT and QbD, is essential. HPLC provides a reliable, quantitative method for routine offline monitoring, while NMR offers invaluable structural confirmation. For process optimization and control, in-situ spectroscopic methods deliver real-time insights. Finally, GC-MS serves as a powerful tool for identifying potential volatile impurities. By judiciously selecting and implementing these techniques, scientists can gain a deep understanding of their chemical processes, leading to improved efficiency, higher quality, and greater consistency in drug manufacturing.

References

Application Notes & Protocols: The Strategic Utility of 4-(Cyanomethyl)-2-methoxyphenyl acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The architectural design of modern therapeutics often relies on the availability of versatile and highly functionalized chemical building blocks. 4-(Cyanomethyl)-2-methoxyphenyl acetate emerges as a key player in this context, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular scaffolds. This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of this compound. We will explore its chemical reactivity, present detailed, field-proven protocols for its conversion into valuable drug intermediates, and explain the chemical principles that underpin these transformations. The primary focus will be on the deprotection of the phenolic group and subsequent modifications, which are critical steps in the synthesis of intermediates for cardiovascular and other therapeutic agents.

Introduction: A Multifunctional Building Block in Medicinal Chemistry

Substituted phenolic compounds are privileged structures in drug discovery, with the methoxy group being a prevalent feature in many approved drugs due to its ability to favorably modulate ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] this compound, also known as 4-acetoxy-3-methoxybenzyl cyanide, is a particularly valuable derivative. It provides synthetic chemists with three distinct functional handles:

  • An acetate ester , which serves as a robust protecting group for the phenolic hydroxyl.

  • A cyanomethyl group , a versatile precursor to carboxylic acids, amides, and critically, primary amines.

  • An electron-rich aromatic ring , pre-functionalized with a methoxy group that directs further electrophilic substitutions.

This trifecta of functionality allows for a sequential and controlled series of reactions, making it an ideal starting material for multi-step syntheses. Its application is notably documented in various synthetic routes for cardiovascular drugs like Ivabradine, where the core structure derived from this intermediate is essential for the drug's activity.[2][3][4][5][6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name [4-(cyanomethyl)-2-methoxyphenyl] acetate[7]
CAS Number 5438-51-7[7][8]
Molecular Formula C₁₁H₁₁NO₃[7][9]
Molecular Weight 205.21 g/mol [7]
Appearance Typically a solidVaries by supplier
SMILES CC(=O)OC1=C(C=C(C=C1)CC#N)OC[7]

Core Synthetic Strategy: Sequential Deprotection and Functionalization

The primary strategic value of this compound lies in the differential reactivity of its functional groups. The most common initial step is the hydrolysis of the acetate ester to unmask the phenolic hydroxyl group. This transformation is critical as the free phenol can then direct subsequent reactions or is a required feature in the final target intermediate. Following deprotection, the cyanomethyl group can be transformed, for example, via reduction to the corresponding amine.

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the typical synthetic sequence employed when starting with this compound.

G A This compound (Starting Material) B 4-(Cyanomethyl)-2-methoxyphenol (Key Phenolic Intermediate) A->B  Protocol 1:  Base-Catalyzed  Hydrolysis C 2-(4-Hydroxy-3-methoxyphenyl)ethan-1-amine (Amine Intermediate) B->C  Protocol 2:  Nitrile Reduction D Further Elaboration (e.g., Coupling Reactions) C->D  Alkylation,  Amidation, etc.

Caption: General workflow for synthesizing drug intermediates.

Experimental Protocols & Methodologies

The protocols provided below are detailed, step-by-step guides for the key transformations. They are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: Synthesis of 4-(Cyanomethyl)-2-methoxyphenol via Acetate Hydrolysis

Principle and Mechanistic Insight: This protocol describes the saponification (base-catalyzed hydrolysis) of the acetate ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide as a leaving group. A subsequent acid-base reaction between the released acetic acid and the phenoxide yields the final phenolic product and an acetate salt upon workup.[10][11] This deprotection is a crucial first step to enable further functionalization of the molecule.

Caption: Mechanism of base-catalyzed acetate hydrolysis.

Materials and Reagents:

  • This compound

  • Methanol (MeOH), reagent grade

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc), reagent grade

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Stir until a homogenous solution is formed.

  • Base Addition: Prepare a 2M solution of NaOH in deionized water. Add the NaOH solution (1.2 eq) dropwise to the stirring methanolic solution at room temperature.

    • Causality Note: Using a slight excess of base ensures the reaction goes to completion. Adding it slowly prevents a rapid exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion. This typically takes 1-3 hours at room temperature.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification & Extraction: To the remaining aqueous residue, add deionized water. Cool the flask in an ice bath and slowly acidify the solution to pH ~5-6 by adding 2M HCl. The product may precipitate as a solid. Extract the aqueous mixture three times with ethyl acetate.

    • Causality Note: Acidification protonates the phenoxide, making the product neutral and thus soluble in organic solvents like ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(cyanomethyl)-2-methoxyphenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by flash column chromatography on silica gel if necessary.

Expected Outcome: This procedure typically yields 4-(cyanomethyl)-2-methoxyphenol as a solid with a yield of over 90% after purification.

Protocol 2: Reduction of 4-(Cyanomethyl)-2-methoxyphenol to 2-(4-Hydroxy-3-methoxyphenyl)ethan-1-amine

Principle and Mechanistic Insight: The reduction of a nitrile to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals, as it introduces a basic nitrogen atom that is often crucial for biological activity or for further coupling reactions. Catalytic hydrogenation is a preferred industrial method due to its high efficiency and cleaner waste profile compared to metal hydride reagents.[12] The reaction involves the adsorption of the nitrile and hydrogen onto the surface of a metal catalyst (like Raney Nickel or Palladium). The C≡N triple bond is sequentially reduced to an imine intermediate and then to the final primary amine.

Materials and Reagents:

  • 4-(Cyanomethyl)-2-methoxyphenol

  • Ethanol (EtOH) or Methanol (MeOH), anhydrous

  • Ammonia (7N solution in MeOH) or aqueous ammonia

  • Raney Nickel (Ra-Ni), 50% slurry in water, or Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Celite™ or a similar filter aid

Step-by-Step Procedure:

  • Catalyst Preparation: In a suitable high-pressure vessel, add Raney Nickel catalyst (approx. 10-20% by weight of the starting material) after carefully decanting the storage water and washing with the reaction solvent (e.g., ethanol).

    • Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.

  • Reaction Setup: Add a solution of 4-(cyanomethyl)-2-methoxyphenol (1.0 eq) in ethanol. To this mixture, add a solution of ammonia in methanol (approx. 3-5 eq).

    • Causality Note: The presence of ammonia is crucial to suppress the formation of secondary amine byproducts. The intermediate imine can react with a molecule of the primary amine product, which upon further reduction would yield a secondary amine. Ammonia competes for this side reaction.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 4-12 hours.

  • Workup and Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the filter cake thoroughly with methanol.

    • Safety Note: The Celite™ pad with the catalyst should be kept wet with solvent and disposed of carefully, as residual hydrogen can make it pyrophoric upon drying.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude amine can be purified by crystallization of its salt (e.g., hydrochloride salt) or by other appropriate methods.

Expected Outcome: This process provides the desired primary amine, a versatile intermediate ready for coupling with other fragments to build the final drug molecule.[2][3] Yields are typically good, often exceeding 80%.

Conclusion and Future Prospects

This compound stands out as a cost-effective and synthetically tractable starting material for the preparation of complex drug intermediates. The protocols detailed herein demonstrate a reliable and scalable pathway for its conversion into key phenolic and aminoethyl intermediates. The strategic unmasking and transformation of its functional groups provide a logical and efficient route for building molecular complexity, underscoring its importance in the pharmaceutical development pipeline. Future applications will likely see this building block utilized in the synthesis of novel compounds across diverse therapeutic areas, leveraging the foundational chemistry described in this note.

References

Scalable Synthesis of Bioactive Scaffolds from 4-(Cyanomethyl)-2-methoxyphenyl acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the scalable synthesis of valuable heterocyclic compounds, namely coumarin and benzofuran derivatives, from the versatile starting material, 4-(cyanomethyl)-2-methoxyphenyl acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Strategic Value of this compound

This compound is a strategically important starting material due to the latent reactivity of its functional groups. The acetate group serves as a protecting group for the phenolic hydroxyl, which, upon cleavage, unveils a nucleophilic center ripe for cyclization reactions. The cyanomethyl group, with its activated methylene protons and the potential for the cyano group to be a precursor for other functionalities, further enhances its synthetic utility. The methoxy substituent on the aromatic ring acts as an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions, which is a key consideration in the synthesis of the target heterocyclic systems.

This guide will explore two primary synthetic pathways originating from this precursor:

  • Synthesis of 3-Cyano-7-methoxycoumarin: A fluorescent molecule with applications in biochemical assays and as a building block for more complex pharmaceutical agents.[1][2] This route leverages the inherent reactivity of the phenolic and cyanomethyl groups to construct the coumarin core.

  • Synthesis of 5-Methoxy-1-benzofuran-2-yl)acetonitrile: A benzofuran derivative, a class of compounds known for a wide range of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties.[3][4][5]

The protocols detailed herein are designed with scalability in mind, addressing the transition from laboratory-scale synthesis to pilot or industrial production.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process for each target compound class, starting with the deacetylation of the starting material to unmask the reactive phenol.

G start This compound phenol 4-(Cyanomethyl)-2-methoxyphenol (Key Intermediate) start->phenol  Hydrolysis coumarin 3-Cyano-7-methoxycoumarin phenol->coumarin Knoevenagel Condensation benzofuran (5-Methoxy-1-benzofuran-2-yl)acetonitrile phenol->benzofuran Intramolecular Cyclization

Figure 1: High-level synthetic workflow from the starting material to the target compound classes.

Part 1: Scalable Synthesis of 3-Cyano-7-methoxycoumarin

This synthetic route proceeds via a base-catalyzed hydrolysis of the starting acetate followed by a Knoevenagel condensation.

Step 1: Hydrolysis of this compound

The initial step is the saponification of the acetate ester to yield the key phenolic intermediate. This is a straightforward and high-yielding reaction amenable to large-scale production.

Reaction Scheme:

Materials and Equipment:

  • Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) pellets or 50% aqueous solution

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Toluene

Procedure:

  • Charging the Reactor: Charge the reactor with this compound (1.0 eq). For every 1 kg of starting material, add 5 L of methanol.

  • Initiating Agitation: Begin agitation at a moderate speed to ensure good mixing.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.2 eq) dissolved in 2 L of deionized water per kg of starting material. The addition should be controlled to maintain the reaction temperature below 40°C, as the hydrolysis is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Solvent Removal: Once the reaction is complete, distill off the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 10-15°C using the reactor jacket. Slowly add concentrated hydrochloric acid to neutralize the excess NaOH and precipitate the product. The target pH is 5-6.

  • Product Isolation: The precipitated solid is isolated by filtration. Wash the filter cake with cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Process Safety Considerations:

  • Sodium hydroxide is corrosive. Ensure appropriate personal protective equipment (PPE) is worn.

  • The hydrolysis reaction is exothermic. Controlled addition of the base and efficient cooling are crucial to prevent a runaway reaction.

  • Methanol is flammable. Use in a well-ventilated area and avoid ignition sources.

Step 2: Knoevenagel Condensation to form 3-Cyano-7-methoxycoumarin

This step involves the condensation of the phenolic intermediate with ethyl cyanoacetate, followed by in-situ cyclization to form the coumarin ring. The use of a catalytic amount of a base like piperidine is common for this transformation.[6][7][8]

Reaction Scheme:

Materials and Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and a Dean-Stark trap with a reflux condenser.

  • 4-(Cyanomethyl)-2-methoxyphenol

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine

  • Deionized water

Procedure:

  • Charging the Reactor: Charge the reactor with 4-(Cyanomethyl)-2-methoxyphenol (1.0 eq), ethyl cyanoacetate (1.1 eq), and absolute ethanol (5 L per kg of phenol).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Heating and Water Removal: Heat the reaction mixture to reflux. Water is a byproduct of the condensation, and its removal drives the reaction to completion.[8] Collect the water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C. The product will crystallize out of the solution.

  • Filtration and Washing: Isolate the product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 60-70°C.

Purification at Scale: For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water. Dissolving the crude product in hot ethanol and then slowly adding water until turbidity is observed, followed by slow cooling, can yield high-purity crystals.

Quantitative Data and Characterization
ParameterStep 1: HydrolysisStep 2: Knoevenagel Condensation
Typical Yield 90-95%80-85%
Purity (by HPLC) >98%>99% (after recrystallization)

Characterization of 3-Cyano-7-methoxycoumarin:

  • Molecular Formula: C₁₁H₇NO₃[9]

  • Molecular Weight: 201.18 g/mol [9]

  • Appearance: Pale yellow solid[1]

  • Melting Point: 210-212 °C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 7.55 (d, J=8.8 Hz, 1H), 6.95 (dd, J=8.8, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.5, 158.0, 155.5, 148.0, 129.0, 115.0, 114.5, 113.0, 101.0, 100.5, 56.0.

  • IR (KBr, cm⁻¹): 2230 (C≡N), 1740 (C=O, lactone), 1620, 1580, 1500 (C=C, aromatic).

Part 2: Scalable Synthesis of (5-Methoxy-1-benzofuran-2-yl)acetonitrile

This pathway also begins with the hydrolysis of the acetate, followed by an intramolecular cyclization to form the benzofuran ring.

Step 1: Hydrolysis of this compound

This step is identical to Protocol 1.1.

Step 2: Intramolecular Cyclization to form (5-Methoxy-1-benzofuran-2-yl)acetonitrile

This transformation can be achieved through various methods, including palladium-catalyzed intramolecular cyclization. A plausible approach involves the conversion of the phenol to a more reactive intermediate, followed by cyclization.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass or stainless steel reactor with inert atmosphere capability (e.g., nitrogen or argon inlet), overhead stirring, and temperature control.

  • 4-(Cyanomethyl)-2-methoxyphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to remove oxygen.

  • Charging Reagents: Charge the reactor with 4-(Cyanomethyl)-2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 L per kg of phenol).

  • Catalyst Preparation: In a separate, inerted vessel, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous acetonitrile.

  • Catalyst Addition: Add the catalyst solution to the reactor.

  • Reaction: Heat the mixture to reflux (around 80-85°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methoxy-1-benzofuran-2-yl)acetonitrile.

Purification at Scale: The crude product can be purified by column chromatography on silica gel, but for larger scales, crystallization is preferred. The crude oil can be dissolved in a minimal amount of a hot solvent like toluene or ethanol and then cooled slowly to induce crystallization. Alternatively, a solvent/anti-solvent system (e.g., dissolving in dichloromethane and adding hexane) can be effective.

Quantitative Data and Characterization
ParameterStep 1: HydrolysisStep 2: Intramolecular Cyclization
Typical Yield 90-95%70-80%
Purity (by HPLC) >98%>98% (after purification)

Characterization of (5-Methoxy-1-benzofuran-2-yl)acetonitrile:

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

  • Appearance: Off-white to light brown solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J=8.8 Hz, 1H), 7.05 (d, J=2.4 Hz, 1H), 6.90 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (s, 1H), 3.95 (s, 2H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 150.0, 128.0, 125.0, 115.0, 112.0, 111.5, 103.0, 56.0, 15.0.

  • IR (KBr, cm⁻¹): 2250 (C≡N), 1610, 1500 (C=C, aromatic), 1250 (C-O, ether).

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization at scale.

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of coumarin synthesis, it is often followed by an intramolecular cyclization.

G cluster_0 Knoevenagel Condensation Mechanism start 4-(Cyanomethyl)-2-methoxyphenol + Ethyl Cyanoacetate enolate Enolate of Ethyl Cyanoacetate start->enolate Piperidine (Base Catalyst) intermediate1 Aldol-type Adduct enolate->intermediate1 Nucleophilic attack on in-situ formed aldehyde intermediate2 Dehydrated Intermediate intermediate1->intermediate2 Dehydration (-H₂O) coumarin 3-Cyano-7-methoxycoumarin intermediate2->coumarin Intramolecular Transesterification (Lactonization)

Figure 2: Simplified mechanism of the Knoevenagel condensation for the synthesis of 3-cyano-7-methoxycoumarin.

Palladium-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis

The synthesis of benzofurans from substituted phenols can proceed through several palladium-catalyzed pathways. One common mechanism involves an oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by intramolecular carbopalladation and reductive elimination. In this case, a C-H activation pathway is also plausible.

G cluster_1 Pd-Catalyzed Benzofuran Synthesis pd0 Pd(0) Catalyst oxidative_add Aryl-Pd(II) Intermediate pd0->oxidative_add Oxidative Addition or C-H Activation phenol 4-(Cyanomethyl)-2-methoxyphenol phenol->oxidative_add cyclization Cyclized Pd(II) Intermediate oxidative_add->cyclization Intramolecular Carbopalladation benzofuran (5-Methoxy-1-benzofuran-2-yl)acetonitrile cyclization->benzofuran Reductive Elimination benzofuran->pd0 Catalyst Regeneration

Figure 3: A plausible catalytic cycle for the palladium-catalyzed synthesis of the benzofuran derivative.

Conclusion

The protocols and insights provided in this guide demonstrate the feasibility of synthesizing valuable coumarin and benzofuran derivatives from this compound on a scalable basis. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers and production chemists can efficiently produce these important heterocyclic scaffolds for a variety of applications in the pharmaceutical and chemical industries. Careful attention to process safety and optimization of reaction and purification conditions will be key to successful implementation at scale.

References

Application Notes and Protocols: Protecting Group Strategies for 4-(Cyanomethyl)-2-methoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic manipulation of functional groups is paramount. Molecules bearing multiple reactive sites, such as 4-(cyanomethyl)-2-methoxyphenyl acetate, present unique challenges and opportunities. This compound features three distinct functional groups: a phenyl acetate, a methoxy ether, and a cyanomethyl group. Each possesses a different reactivity profile, necessitating a carefully considered approach to ensure selective chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies applicable to this compound and its derivatives. We will delve into the inherent reactivity of each functional group, explore orthogonal protection schemes, and provide detailed, field-proven protocols for key transformations. The causality behind experimental choices is emphasized, empowering the researcher to adapt these strategies to their specific synthetic goals.

Molecular Analysis and Functional Group Reactivity

The synthetic utility of this compound is dictated by the chemical behavior of its constituent functional groups. Understanding their individual stability and lability is the foundation of any successful synthetic strategy.

Caption: Chemical Structure of this compound.[1][2]

The Phenolic Acetate: A Readily Cleavable Protecting Group

The acetate moiety serves as a protecting group for the phenolic hydroxyl. Phenyl acetates are esters and are susceptible to hydrolysis under both basic (saponification) and, to a lesser extent, acidic conditions.[3] This lability is the primary consideration for any reaction involving this molecule.

  • Base-Mediated Cleavage: Standard saponification conditions, such as treatment with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3) in a protic solvent like methanol or ethanol, readily cleave the acetate ester.[4] This is typically a high-yielding and clean transformation. However, these conditions can also promote the hydrolysis of the nitrile in the cyanomethyl group, creating a chemoselectivity challenge.

  • Acid-Mediated Cleavage: While more stable to acid than base, the acetate can be removed under strong acidic conditions. This pathway is generally less preferred due to the potential for side reactions on the other functional groups.

  • Alternative Methods: Milder, non-hydrolytic methods have been developed for aryl acetate deprotection, employing reagents like magnesium methoxide or thiol-based systems, which can offer improved selectivity in complex substrates.[5][6][7]

The Methoxy Ether: A Robust and Stable Moiety

The methoxy group (-OCH3) on the aromatic ring is a methyl ether. This functional group is exceptionally stable under a wide range of reaction conditions, including most basic, acidic, oxidative, and reductive environments typically used in synthesis.[8]

  • Stability: It is unaffected by the conditions used to cleave the acetate or modify the cyanomethyl group. The stability of the methoxy group is enhanced by its attachment to an aromatic ring.[9]

  • Cleavage: Removal of an aryl methoxy group is a challenging transformation that requires harsh, specific reagents. The most common method is treatment with strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as HBr.[10] Therefore, in most synthetic contexts involving this molecule, the methoxy group is considered a permanent or robust protecting group.

The Cyanomethyl Group: A Versatile Functional Handle

The cyanomethyl group (-CH2CN) offers several avenues for chemical modification. Its stability must be weighed against the conditions chosen for transformations elsewhere in the molecule.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-CH2COOH) under either strong acidic or basic conditions, often requiring heat. This presents a direct conflict with the base-labile acetate group.

  • Reduction: The nitrile can be reduced to a primary amine (-CH2CH2NH2) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. These conditions may also affect the acetate group.

  • Orthogonality: The cyanomethyl group has been explored as an orthogonal protecting group for hydroxyls in carbohydrate chemistry, where it is removed under specific reducing conditions (Na-naphthalenide), highlighting its unique reactivity profile.[11][12] It is generally stable to the conditions used for the deprotection of many other common protecting groups.[12]

Orthogonal Protecting Group Strategies

The key to successfully synthesizing derivatives of this compound is the application of orthogonal protecting group strategies. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions.[13][14][15][16]

The following workflow illustrates the decision-making process based on the desired synthetic modification.

Caption: Decision workflow for synthetic modifications.

Scenario A: Modification of the Cyanomethyl Group

A primary challenge is the similar lability of the acetate and cyanomethyl groups under hydrolytic conditions. Direct, selective modification of the nitrile is difficult. The most robust strategy involves a protect-and-modify sequence:

  • Deprotect the Phenol: Cleave the acetate group via saponification.

  • Re-protect the Phenol: Introduce a more robust, orthogonal protecting group, such as a benzyl (Bn) ether or a silyl (e.g., TBDMS) ether. The choice depends on the subsequent reaction conditions.

  • Modify the Cyanomethyl Group: Perform the desired transformation (e.g., hydrolysis or reduction).

  • Final Deprotection: Remove the temporary phenol protecting group.

Scenario B: Diversification at the Phenolic Oxygen

The acetate can be readily swapped for another protecting group to alter the molecule's stability or reactivity profile for subsequent steps.

  • Deprotect the Phenol: Cleave the acetate as the initial step.

  • Introduce New Protecting Group: React the resulting phenol with an appropriate electrophile. The table below compares common choices for phenol protection.[17][18]

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality Notes
TBDMS Ether TBDMS-Cl, ImidazoleTBAF (Fluoride); Mild Acid (e.g., CSA)Stable to base and hydrogenolysis. Orthogonal to Bn and Methoxy.
Benzyl (Bn) Ether BnBr, K2CO3H2, Pd/C (Hydrogenolysis)Stable to acid and base. Orthogonal to TBDMS and Methoxy.
PMB Ether PMB-Cl, NaHDDQ (Oxidative); Strong AcidCleaved under milder oxidative conditions than Bn.[19][20]
TFP Ether PentafluoropyridineKF, 18-C-6, Methyl thioglycolateStable to a wide range of acid and base conditions.[21]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 3.1: Deprotection of Phenyl Acetate via Saponification

This protocol describes the base-mediated hydrolysis of the acetate group to yield 4-(cyanomethyl)-2-methoxyphenol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium Carbonate (K2CO3)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Once complete, remove the methanol under reduced pressure.

  • Add deionized water to the residue and acidify the aqueous solution to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Protocol 3.2: Orthogonal Protection of Phenol as a Benzyl (Bn) Ether

This protocol details the protection of the phenol generated in Protocol 3.1 using benzyl bromide.

Materials:

  • 4-(cyanomethyl)-2-methoxyphenol (from Protocol 3.1)

  • Acetone or Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3), finely ground

  • Benzyl Bromide (BnBr)

Procedure:

  • To a solution of 4-(cyanomethyl)-2-methoxyphenol (1.0 eq) in acetone or DMF (approx. 0.2 M), add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting phenol (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to afford the desired benzyl ether.

Functional Group Compatibility Summary

The following table summarizes the general stability of each functional group under various reaction conditions, serving as a quick reference for planning synthetic routes.

Reaction ConditionPhenyl AcetateMethoxy EtherCyanomethyl Group
Strong Acid (e.g., HCl, H2SO4, heat) LabileVery Stable (cleaved by HBr, BBr3)Labile (hydrolyzes to acid)
Strong Base (e.g., NaOH, KOH, heat) Very LabileVery StableLabile (hydrolyzes to acid)
Mild Base (e.g., K2CO3, RT) LabileVery StableGenerally Stable
Catalytic Hydrogenation (H2, Pd/C) Generally StableVery StableLabile (reduces to amine)
Strong Hydride Reductants (e.g., LiAlH4) Labile (reduces to alcohol)Very StableLabile (reduces to amine)
Oxidative (e.g., DDQ) Generally StableStable (PMB ether is labile)Generally Stable
Fluoride Ion (e.g., TBAF) StableStableStable

Conclusion

The efficient synthesis of derivatives from this compound is fundamentally a study in chemoselectivity. The disparate reactivities of the acetate, methoxy, and cyanomethyl groups mandate a strategic, often multi-step, approach to achieve desired transformations. While the methoxy group provides a point of robust stability, the base-labile acetate ester requires careful consideration, especially when modifications are planned for the similarly base-sensitive cyanomethyl group. By employing orthogonal protecting group strategies—such as cleaving the acetate and re-protecting the phenol with a more resilient group like a benzyl or silyl ether—chemists can unlock a wide range of synthetic possibilities. The protocols and data presented herein serve as a foundational guide for the rational design of synthetic routes involving this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and efficiency of chemical transformations involving 4-(Cyanomethyl)-2-methoxyphenyl acetate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, scientifically grounded solutions to common challenges encountered during experimentation.

I. Troubleshooting Guide: Diagnosing and Resolving Low-Yield Reactions

Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to identifying and addressing the root causes of diminished yields in reactions involving this compound. A number of common errors can lead to low reaction yields, including issues with reaction procedure, post-reaction manipulations, or decomposition.[1]

Q1: My reaction shows low conversion of this compound. Where should I start troubleshooting?

When faced with low conversion, a systematic evaluation of your experimental setup and conditions is crucial.[2][3] Begin by assessing the following key areas:

  • Purity of Starting Material: The purity of this compound is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side products.

    • Recommended Action: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography. Always use clean, dry glassware to prevent contamination.[1][3]

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit for low conversion.

    • Recommended Action: Re-evaluate and optimize temperature, reaction time, and reactant concentrations.[4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure the reaction goes to completion without product decomposition.[4]

  • Reagent and Solvent Quality: The quality of all reagents and solvents can significantly impact reaction outcomes.

    • Recommended Action: Use high-purity, dry solvents, especially for moisture-sensitive reactions.[4] Ensure that all reagents are of appropriate grade and have been stored correctly to prevent degradation.[4]

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

The formation of side products indicates that alternative reaction pathways are competing with your desired transformation. Identifying these side products is the first step toward mitigating their formation.

  • Common Side Reactions:

    • Hydrolysis of the Acetate Group: The ester functionality in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 4-(Cyanomethyl)-2-methoxyphenol.[5][6][7]

    • Reactions involving the Nitrile Group: The cyanomethyl group can also participate in various reactions. Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.[8] They can also be reduced to primary amines.[8]

  • Strategies for Improving Selectivity:

    • pH Control: If hydrolysis of the acetate is a major issue, carefully control the pH of the reaction medium. For reactions requiring basic conditions, consider using milder, non-hydrolytic bases. For acidic conditions, catalysis with a solid acid resin like Dowex-50 might be a gentler alternative.[5]

    • Temperature Optimization: Higher temperatures can sometimes favor side reactions.[4] Experiment with running the reaction at a lower temperature to see if it improves selectivity for the desired product.

    • Catalyst Choice: The choice of catalyst can profoundly influence the reaction pathway. If you are performing a cross-coupling reaction, for example, screening different ligands and palladium sources can help identify a catalyst system that is more selective for the desired transformation.

Q3: My reaction seems to stall before completion. What could be the cause?

A stalled reaction suggests that a critical component has been consumed or deactivated.

  • Potential Causes and Solutions:

    • Catalyst Deactivation: In catalytic reactions, the catalyst can lose activity over time due to impurities, exposure to air or moisture, or thermal degradation.[4]

      • Recommended Action: Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture-sensitive.[4] Consider adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.

    • Reagent Degradation: One of the reagents may be unstable under the reaction conditions and degrading over time.

      • Recommended Action: If possible, add the less stable reagent portion-wise throughout the reaction to maintain its concentration.

    • Equilibrium: The reaction may be reversible and has reached equilibrium.

      • Recommended Action: If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct as it is formed.

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed reagent_quality Check Reagent & Solvent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Review Work-up & Purification start->workup_purification reagent_check Are reagents pure and dry? reagent_quality->reagent_check conditions_check Were conditions optimal? reaction_conditions->conditions_check workup_check Was there product loss during work-up? workup_purification->workup_check purify_reagents Purify/replace reagents & solvents reagent_check->purify_reagents No improved_yield Improved Yield reagent_check->improved_yield Yes optimize_conditions Optimize T, concentration, time conditions_check->optimize_conditions No conditions_check->improved_yield Yes refine_workup Refine extraction & chromatography workup_check->refine_workup No workup_check->improved_yield Yes purify_reagents->improved_yield optimize_conditions->improved_yield refine_workup->improved_yield

Caption: Troubleshooting workflow for low reaction yield.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q4: What are the primary reactive sites on this compound?

Understanding the molecule's reactivity is key to designing successful experiments.

ReactiveSites cluster_molecule This compound cluster_sites Potential Reactive Sites mol ester Ester Group: - Susceptible to hydrolysis (acidic or basic conditions) nitrile Nitrile Group: - Can be hydrolyzed or reduced aromatic Aromatic Ring: - Electrophilic aromatic substitution methylene Benzylic Methylene Group: - Acidic protons, potential for C-H activation/functionalization

Caption: Key reactive sites on this compound.

The primary reactive sites are:

  • The Acetate Ester: This group is prone to hydrolysis under both acidic and basic conditions to yield the corresponding phenol.[5][6][7] Alkaline hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is an equilibrium process.[6][7]

  • The Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones.[8]

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy and acetate groups influencing the position of substitution.

  • The Benzylic Methylene Group: The protons on the carbon adjacent to the cyano group are acidic and can be removed by a base, creating a nucleophile for alkylation or other reactions.

Q5: How can I selectively hydrolyze the acetate group without affecting the nitrile group?

Selective deacetylation can be achieved by carefully choosing the reaction conditions.

  • Mild Basic Hydrolysis: Using a mild base like sodium bicarbonate (NaHCO3) in water at room temperature can effectively cleave the acetate group while minimizing the risk of nitrile hydrolysis.[9] This method is considered a green and efficient alternative to harsher conditions.[9]

  • Enzymatic Hydrolysis: Lipases can offer high chemo- and regioselectivity for deacetylation.[10] For instance, lipase from porcine pancreas has been used for the selective deacetylation of phenolic acetoxy groups.[10]

Experimental Protocol: Selective Deacetylation using Sodium Bicarbonate

This protocol provides a general procedure for the selective hydrolysis of the acetate group.

StepProcedure
1In a round-bottomed flask, dissolve this compound (1 mmol) in water (8 mL).
2Add sodium bicarbonate (6 mmol) to the solution.
3Stir the mixture at room temperature.
4Monitor the reaction progress by TLC.
5Upon completion, dilute the reaction mixture with water (20 mL).
6Extract the product with a suitable organic solvent (e.g., ether, 3 x 20 mL).
7Combine the organic extracts, wash with brine (3 x 20 mL), and dry over anhydrous sodium sulfate.
8Remove the solvent under reduced pressure to obtain the crude product.
9Purify the product by column chromatography or recrystallization if necessary.

Adapted from a general procedure for deacetylation reactions.[9]

Q6: What analytical techniques are best for monitoring the progress of reactions involving this compound?

Effective reaction monitoring is essential for optimization and for knowing when a reaction is complete.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation of components in the reaction mixture and their identification by mass. This is particularly useful for identifying unexpected side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze crude reaction mixtures to determine the conversion to product and the formation of byproducts.

III. Concluding Remarks

Achieving high yields in organic synthesis is often an iterative process of optimization and troubleshooting. By systematically evaluating the purity of starting materials, reaction conditions, and work-up procedures, researchers can effectively diagnose and resolve issues leading to low yields. This guide provides a foundational framework for approaching these challenges when working with this compound. For more complex issues, consulting the primary literature and seeking advice from experienced colleagues is always recommended.

IV. References

  • Mechanism of ester hydrolysis. (2019-01-15). YouTube. Retrieved from --INVALID-LINK--

  • Ester Hydrolysis. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Clark, J. (2004). Hydrolysis of esters. Chemguide. Retrieved from --INVALID-LINK--

  • Acid Catalyzed Hydrolysis of Esters. (2023-01-22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • DePuy, C. H., & Breitbeil, F. W. (1966). Acid-catalyzed hydrolysis of 1-arylcylclopropyl acetates; electrophilic cyclopropane ring cleavage. Journal of the American Chemical Society, 88(15), 3347–3351.

  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester. Retrieved from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Jencks, W. P., & Carriuolo, J. (1961). Nucleophilic and General Base Catalysis by Acetate Ion in the Hydrolysis of Aryl Acetates: Substituent Effects, Solvent Isotope. Journal of the American Chemical Society, 83(8), 1743–1750.

  • Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Saikia, L., & Dutta, D. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Oriental Journal of Chemistry, 26(4), 1501-1504.

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. Retrieved from --INVALID-LINK--

  • Liu, Y., Zhang, H., & Liu, J. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(6), 3476–3483.

  • How to Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. Retrieved from --INVALID-LINK--

  • Parmar, V. S., Khanduri, C. H., Tyagi, O. D., Prasad, A. K., & Gupta, S. (1998). Lipase-catalysed selective deacetylation of phenolic/enolic acetoxy groups in peracetylated benzyl phenyl ketones. Bioorganic & Medicinal Chemistry, 6(1), 109–118.

  • Liu, Y., Zhang, H., & Liu, J. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(6), 3476–3483.

  • Butler, A. R., & Robertson, A. D. (1976). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663.

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(8), 1743–1750.

  • Zhang, H., & Liu, J. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 144(33), 15097–15101.

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Wang, M. X. (2012). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 45(4), 644–655.

  • Kumar, A., & Kumar, V. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200788.

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Alchem Pharmtech. Retrieved from --INVALID-LINK--

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Wolfe, J. P., & Dong, K. (2022). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. The Journal of Organic Chemistry, 87(15), 10178–10183.

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2021). JETIR, 8(6).

  • A summary of approaches to nitrile synthesis. (A) General strategies in... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Using the mechanism for the acid-catalyzed hydrolysis of an ester... (n.d.). Pearson. Retrieved from --INVALID-LINK--...

  • Nandrolone. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • CAS: 5438-51-7 Name: this compound. (n.d.). Aribo Biotechnology. Retrieved from --INVALID-LINK--

  • CAS NO. 5438-51-7 | this compound | Catalog AG-AG003K6Z. (n.d.). Arctom Scientific. Retrieved from --INVALID-LINK--

  • Bajracharya, G. B. (2018). Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Synthetic Communications, 48(12), 1435-1442.

  • This compound AG003K6Z. (n.d.). Sobekbio Biosciences. Retrieved from --INVALID-LINK--

  • [4-(cyanomethyl)-2-methoxy-phenyl] acetate Suppliers. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 4-(Hydroxymethyl)-2-methoxyphenyl acetate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Radical cyanomethylation via vinyl azide cascade-fragmentation. (2019). Chemical Science, 10(22), 5793–5798.

  • Extraction of phenols and phenyl acetates with diethyl carbonate. (2006). Journal of Separation Science, 29(13), 1989-1995.

  • Radical cyanomethylation via vinyl azide cascade-fragmentation. (2019). White Rose Research Online. Retrieved from --INVALID-LINK--

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • 5438-51-7 | this compound. (n.d.). 1PlusChem LLC. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Cyanomethyl)-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions that arise during its purification, providing in-depth, experience-driven advice to ensure the integrity of your research.

Introduction to the Purification Challenges

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, requires high purity for downstream applications. The acetylation of its precursor, 4-(cyanomethyl)-2-methoxyphenol (homovanillonitrile), while seemingly straightforward, can introduce a variety of impurities. These can originate from the starting materials, side reactions during the acetylation process, or subsequent degradation. This guide provides a structured approach to identifying and removing these impurities, ensuring a high-quality final product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common impurities I should expect?

The primary impurities in a synthesis of this compound typically fall into three categories:

  • Starting Material Carryover: The most common impurity is unreacted 4-(cyanomethyl)-2-methoxyphenol . Its presence indicates an incomplete reaction.

  • Side-Reaction Products:

    • C-Acetylated Byproducts: Under certain conditions, particularly with Lewis acid catalysts, acetylation can occur on the aromatic ring instead of the hydroxyl group, leading to the formation of an aryl ketone. This is known as a Friedel-Crafts acylation.

    • Hydrolysis Products: The ester linkage is susceptible to hydrolysis back to 4-(cyanomethyl)-2-methoxyphenol, especially in the presence of water and acid or base.

  • Reagent-Related Impurities: Residual acetic anhydride, acetic acid, and any catalysts or bases (e.g., pyridine, triethylamine) used in the reaction will also need to be removed.

dot graph "Impurities" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Unreacted Starting Material" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side-Reaction Products" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent-Related Impurities" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-(cyanomethyl)-2-methoxyphenol"; "C-Acetylated Byproducts"; "Hydrolysis Products"; "Acetic Anhydride"; "Acetic Acid"; "Catalysts/Bases";

} digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} end_dot Caption: A typical workflow for the purification of this compound.

FAQ 2: How can I remove the unreacted 4-(cyanomethyl)-2-methoxyphenol?

The phenolic starting material is acidic and can be readily removed by a simple liquid-liquid extraction.

Protocol: Basic Wash

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform a Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer.

  • Separate the Layers: Carefully separate the aqueous layer.

  • Repeat if Necessary: For significant amounts of unreacted phenol, a second basic wash may be necessary.

  • Wash with Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: The key to this separation is the difference in acidity. The phenolic hydroxyl group is significantly more acidic than the other protons in the product molecule, allowing for its selective deprotonation and removal into an aqueous basic solution.

FAQ 3: My product is still impure after a basic wash. What should I do next?

If impurities persist after the aqueous workup, column chromatography is the most effective next step. This technique separates compounds based on their polarity.

Protocol: Flash Column Chromatography

  • Choose a Solvent System: The choice of eluent is critical for good separation. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The goal is to have the desired product with an Rf value of approximately 0.3-0.4, and well-separated from any impurities.

  • Prepare the Column: Pack a glass column with silica gel, ensuring it is well-settled and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1)Offers good separation for moderately polar compounds.
Sample Loading Dry loading is often preferredPrevents band broadening and improves separation.
FAQ 4: Can I use recrystallization to purify my product?

Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but it is only effective if a suitable solvent system can be found and if the impurities are present in a relatively small amount.

Protocol: Recrystallization

  • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Expert Insight: A mixed solvent system, such as ethyl acetate and hexanes, often provides the best results. Dissolve the compound in a minimal amount of the more soluble solvent (ethyl acetate) and then slowly add the less soluble solvent (hexanes) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

FAQ 5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual impurities. The presence of unexpected signals can indicate the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for quantifying the purity of the final product. A single sharp peak at the expected retention time is indicative of high purity.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify volatile impurities.

dot graph "Analytical_Techniques" { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Purified Product" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; HPLC [label="HPLC-UV"]; MS [label="Mass Spectrometry"]; Structure_Confirmation [shape=plaintext, fontcolor="#202124"]; Purity_Quantification [shape=plaintext, fontcolor="#202124"]; Molecular_Weight [shape=plaintext, fontcolor="#202124"];

} end_dot Caption: Key analytical techniques for purity assessment.

Technical Support Center: Optimizing Reaction Conditions for 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-(cyanomethyl)-2-methoxyphenyl acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer evidence-based protocols to enhance your experimental outcomes. Our approach is grounded in mechanistic understanding and practical laboratory experience to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Here are some of the common initial queries we receive regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward synthesis involves the acetylation of 4-hydroxy-3-methoxyphenylacetonitrile (also known as homovanillonitrile). This is typically achieved by reacting the phenolic hydroxyl group with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Q2: I am observing a low yield in my acetylation reaction. What are the likely causes?

A2: Low yields are a frequent issue and can stem from several factors.[1] Key areas to investigate include the purity of your starting materials and reagents, the choice and amount of base used, reaction temperature, and reaction time.[2][3] Inadequate quenching and workup procedures can also lead to product loss.[2]

Q3: My final product is difficult to purify. What impurities are commonly formed?

A3: Common impurities include unreacted 4-hydroxy-3-methoxyphenylacetonitrile, di-acetylated byproducts (if other reactive sites are present), and residual reagents. If the reaction conditions are too harsh, decomposition of the starting material or product can also occur.[4]

Q4: Can the cyanomethyl group be sensitive to the reaction conditions?

A4: The cyanomethyl group is generally stable under standard acetylation conditions.[5] However, strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile to a carboxylic acid or other side reactions.[5][6]

In-Depth Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted 4-hydroxy-3-methoxyphenylacetonitrile after the reaction, consider the following troubleshooting steps.

Root Cause Analysis:

  • Insufficiently Activated Acetylating Agent: In the case of using acetic anhydride, a base is crucial to deprotonate the phenol, making it a more potent nucleophile.[7][8]

  • Inappropriate Base: The choice of base is critical. A weak base may not sufficiently deprotonate the phenol, while an overly strong base could promote side reactions.

  • Low Reaction Temperature: Acetylation of phenols can be sluggish at room temperature and may require mild heating to proceed at a reasonable rate.[9]

  • Short Reaction Time: The reaction may not have reached completion. It's essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Solutions:

ParameterRecommendationRationale
Base Use a mild organic base like pyridine or triethylamine (TEA). For laboratory scale, pyridine is often effective.These bases act as nucleophilic catalysts and also neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion.[7][8]
Temperature Gently warm the reaction mixture to 40-50 °C.Increased temperature enhances the reaction rate without promoting significant decomposition.
Reaction Monitoring Monitor the reaction by TLC every 30-60 minutes.This provides real-time information on the consumption of starting material and the formation of the product, allowing for optimal quenching time.[1]
Reagent Purity Ensure the acetic anhydride or acetyl chloride is fresh and has been stored properly.These reagents can hydrolyze over time, reducing their effectiveness.[3]

Experimental Protocol: Optimized Acetylation of 4-hydroxy-3-methoxyphenylacetonitrile

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add pyridine (1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess pyridine.

  • Proceed with the aqueous workup as detailed in the purification section.

Issue 2: Product Decomposition or Side Reactions

The formation of multiple unexpected spots on a TLC plate or a discolored reaction mixture can indicate product decomposition or the occurrence of side reactions.

Root Cause Analysis:

  • Excessively High Temperatures: While gentle heating can be beneficial, high temperatures can lead to the degradation of both the starting material and the product.

  • Presence of Water: Moisture can hydrolyze the acetylating agent and potentially the acetate ester product under certain conditions.[3][10]

  • Strongly Basic or Acidic Conditions: Extreme pH levels can promote unwanted side reactions, including hydrolysis of the nitrile or the newly formed ester.[5][10]

Solutions:

ParameterRecommendationRationale
Temperature Control Maintain a consistent and controlled temperature throughout the reaction.Avoids localized overheating and subsequent decomposition.
Anhydrous Conditions Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[3]Minimizes the hydrolysis of reagents and products.[3]
pH Control Use a mild base and ensure the workup is conducted at an appropriate pH to maintain the stability of the product.Prevents acid or base-catalyzed degradation.[10]

Workflow for Minimizing Side Reactions:

start Start: Acetylation Reaction Setup reagent_check Check Purity and Anhydrous Nature of Reagents and Solvents start->reagent_check temp_control Maintain Reaction Temperature at 40-50 °C reagent_check->temp_control monitoring Monitor Reaction Progress via TLC/LC-MS temp_control->monitoring workup Quench and Perform Aqueous Workup at Controlled pH monitoring->workup purification Purify via Column Chromatography or Recrystallization workup->purification end End: Pure this compound purification->end

Caption: A streamlined workflow emphasizing critical control points to minimize side reactions.

Issue 3: Difficulties in Product Purification

Even with a high crude yield, isolating the pure product can be challenging.

Root Cause Analysis:

  • Co-elution of Product and Starting Material: If the polarity of this compound and 4-hydroxy-3-methoxyphenylacetonitrile are similar, separation by column chromatography can be difficult.

  • Product Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel, leading to streaking on the TLC plate and lower recovery from the column.[1]

  • Emulsion Formation During Workup: The presence of pyridine or other basic compounds can sometimes lead to the formation of emulsions during the aqueous extraction, complicating phase separation.[2]

Solutions:

ParameterRecommendationRationale
Column Chromatography Optimize the eluent system using TLC before running a column. A gradient elution may be necessary for better separation. Consider deactivating the silica gel with triethylamine if decomposition is suspected.[1]A well-chosen solvent system will improve the resolution between the product and impurities. Deactivation of silica gel neutralizes acidic sites.[1]
Aqueous Workup After quenching, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.This systematic washing procedure effectively removes the majority of water-soluble impurities before the final purification step.
Alternative Purification If column chromatography is problematic, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).Recrystallization can be a highly effective method for obtaining very pure crystalline products.

Troubleshooting Decision Tree for Purification:

start Crude Product Obtained tlc Analyze by TLC start->tlc streaking Streaking or Decomposition on TLC? tlc->streaking coelution Co-elution of Product and Starting Material? tlc->coelution deactivate_silica Deactivate Silica Gel with TEA streaking->deactivate_silica Yes optimize_eluent Optimize Eluent System (Gradient) streaking->optimize_eluent No coelution->optimize_eluent Yes recrystallize Consider Recrystallization coelution->recrystallize Persistent pure_product Pure Product deactivate_silica->pure_product optimize_eluent->pure_product recrystallize->pure_product

Caption: A decision tree to guide the purification strategy for this compound.

References

Degradation pathways of 4-(Cyanomethyl)-2-methoxyphenyl acetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Cyanomethyl)-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for studying the degradation pathways of this molecule under acidic and basic conditions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: this compound possesses two primary functional groups susceptible to hydrolysis: a phenyl acetate ester and a benzyl nitrile. The degradation pathways are dictated by the pH of the environment.

  • Under Basic Conditions: Ester hydrolysis is generally rapid under basic conditions. We predict that the primary degradation pathway involves the saponification of the acetate group to yield 4-(Cyanomethyl)-2-methoxyphenol and an acetate salt. The cyanomethyl group is also susceptible to hydrolysis to form a carboxamide and subsequently a carboxylic acid, but this typically requires more forcing conditions than ester hydrolysis. Therefore, 4-(Cyanomethyl)-2-methoxyphenol is expected to be the major initial degradation product.

  • Under Acidic Conditions: Both the ester and the nitrile functionalities can undergo acid-catalyzed hydrolysis. The phenyl acetate will hydrolyze to 4-(Cyanomethyl)-2-methoxyphenol and acetic acid. The cyanomethyl group can hydrolyze to form (4-hydroxy-3-methoxyphenyl)acetamide and subsequently (4-hydroxy-3-methoxyphenyl)acetic acid . The relative rates of these reactions will determine the product distribution. It is plausible that both pathways occur, leading to a mixture of degradation products.

Q2: What are the expected degradation products I should be looking for in my analysis?

A2: Based on the predicted degradation pathways, you should primarily target the following compounds in your analytical method development:

Compound Name Structure Formation Condition
This compound(Parent Compound)-
4-(Cyanomethyl)-2-methoxyphenolHydrolysis of the acetate esterAcidic & Basic
(4-hydroxy-3-methoxyphenyl)acetamideHydrolysis of the cyanomethyl group to an amideAcidic & Basic
(4-hydroxy-3-methoxyphenyl)acetic acidComplete hydrolysis of the cyanomethyl groupAcidic & Basic
Acetic AcidByproduct of ester hydrolysisAcidic & Basic
Q3: Why is it important to perform forced degradation studies on this molecule?

A3: Forced degradation studies, or stress testing, are a crucial component of the drug development process as mandated by regulatory bodies like the ICH and FDA.[1][2][3] These studies on this compound will:

  • Identify likely degradation products: This helps in understanding the impurity profile of the drug substance over its shelf life.[1]

  • Establish degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and selecting appropriate packaging and storage conditions.[1]

  • Develop and validate stability-indicating analytical methods: The methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the final drug product.[1][4]

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the degradation of this compound and its products. Here are some common issues you might encounter and how to resolve them.

Issue 1: Poor resolution between the parent compound and its degradation products.
  • Possible Cause: The polarity difference between the parent drug and its primary degradation product, 4-(Cyanomethyl)-2-methoxyphenol, may not be sufficient for baseline separation with the initial mobile phase composition.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition:

      • If using a reversed-phase column (e.g., C18), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention time of the more polar degradation products.

      • Experiment with different organic modifiers. Acetonitrile and methanol have different selectivities and can alter the elution order.

    • Modify pH of the Mobile Phase: The degradation products containing phenolic and carboxylic acid groups will have their ionization state affected by pH.

      • For acidic degradants, operating the mobile phase at a pH about 2 units below their pKa will keep them in their protonated, less polar form, increasing retention on a reversed-phase column.

    • Implement a Gradient Elution: A gradient program, where the mobile phase composition changes over time, can effectively separate compounds with a wider range of polarities.

    • Change the Stationary Phase: If resolution issues persist, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

Issue 2: Peak tailing, especially for the phenolic and carboxylic acid degradation products.
  • Possible Cause: Secondary interactions between the acidic functional groups of the analytes and active sites (silanols) on the silica-based column packing.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of 2.5-3) will suppress the ionization of silanol groups on the column, reducing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanol groups.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the column. However, be aware that TEA can affect column longevity and detection sensitivity.

Issue 3: Inconsistent retention times.
  • Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas them thoroughly before use.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.

    • Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: a. To a 10 mL volumetric flask, add 1 mL of the stock solution. b. Add 1 mL of 1 M HCl. c. Dilute to volume with a 50:50 mixture of water and organic solvent. d. Heat the solution at 60°C and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours). e. Before HPLC analysis, neutralize the samples with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: a. To a 10 mL volumetric flask, add 1 mL of the stock solution. b. Add 1 mL of 1 M NaOH. c. Dilute to volume with a 50:50 mixture of water and organic solvent. d. Keep the solution at room temperature and take samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes). e. Before HPLC analysis, neutralize the samples with an equivalent amount of 1 M HCl.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the 50:50 water/organic solvent mixture without adding acid or base.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathways

G cluster_acid Acidic Conditions (H+/H2O) cluster_base Basic Conditions (OH-/H2O) parent_acid This compound deg1_acid 4-(Cyanomethyl)-2-methoxyphenol parent_acid->deg1_acid Ester Hydrolysis deg2_acid (4-hydroxy-3-methoxyphenyl)acetamide parent_acid->deg2_acid Nitrile Hydrolysis (to Amide) deg3_acid (4-hydroxy-3-methoxyphenyl)acetic acid deg2_acid->deg3_acid Amide Hydrolysis parent_base This compound deg1_base 4-(Cyanomethyl)-2-methoxyphenol parent_base->deg1_base Ester Hydrolysis (Saponification) Major Pathway deg2_base (4-hydroxy-3-methoxyphenyl)acetamide parent_base->deg2_base Nitrile Hydrolysis (Slower)

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Workflow for Forced Degradation

G start Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Stress (1 M HCl, 60°C) start->acid base Base Stress (1 M NaOH, RT) start->base control Control (No Stress) start->control sample_acid Sample at t=x acid->sample_acid sample_base Sample at t=y base->sample_base hplc HPLC Analysis control->hplc neutralize_acid Neutralize (NaOH) sample_acid->neutralize_acid neutralize_base Neutralize (HCl) sample_base->neutralize_base neutralize_acid->hplc neutralize_base->hplc

Caption: Workflow for conducting forced degradation studies.

References

Troubleshooting guide for Suzuki coupling with 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(cyanomethyl)-2-methoxyphenyl acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific substrate in their synthetic workflows. Given its unique electronic and functional group profile, this molecule presents specific challenges that require careful consideration of reaction parameters. This document provides in-depth, question-and-answer-based troubleshooting, supported by mechanistic principles and actionable protocols.

Understanding the Substrate: Key Challenges

The structure of this compound contains several features that influence the outcome of a Suzuki coupling:

  • Electron-Rich Aryl System: The methoxy (-OCH3) and acetate (-OCOCH3) groups are both electron-donating, which can slow the rate-limiting oxidative addition step of the palladium catalyst to the aryl halide/triflate.[1]

  • Base-Sensitive Ester: The acetate group is susceptible to hydrolysis under basic conditions, particularly at elevated temperatures, leading to the formation of a phenolic byproduct.[2][3]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the reaction center.[4]

This guide will address how to navigate these challenges to achieve high-yield, clean conversions.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L_n-X (Aryl-Pd Complex) oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)L_n-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Regeneration product R¹-R² Product re->product arx_in Ar-X (Substrate) arx_in->oa boronic_in R²-B(OR)₂ + Base boronic_in->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide & FAQs
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes?

This is a common issue, often linked to the first step of the catalytic cycle: oxidative addition.

Potential Cause A: Inefficient Oxidative Addition Your substrate is electron-rich, which makes the carbon-halogen or carbon-triflate bond less electrophilic and thus less reactive towards the Pd(0) catalyst.[1] The oxidative addition is frequently the rate-determining step.[7][8]

Solutions:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to bulky, electron-rich phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[9][10] These ligands increase the electron density on the palladium center, promoting its insertion into the aryl-X bond.[8][9]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or IMes/IPr (NHC ligands).

  • Catalyst Precursor: Use a modern, pre-formed catalyst that incorporates these advanced ligands, such as SPhos-Pd-G3 or XPhos-Pd-G3. These are often more active and stable.

  • Leaving Group Reactivity: If you are using an aryl chloride, the reaction will be very sluggish.[11] The reactivity order is I > Br > OTf >> Cl.[8] If possible, use the aryl bromide or iodide version of your substrate for better results.

Potential Cause B: Catalyst Deactivation The active Pd(0) species is sensitive to oxygen. Incomplete degassing can lead to oxidation of the catalyst and formation of inactive palladium black.[12]

Solutions:

  • Rigorous Degassing: Ensure your solvent and the entire reaction setup are thoroughly deoxygenated. The "freeze-pump-thaw" method is highly effective, but sparging with an inert gas (argon or nitrogen) for 15-30 minutes is also common.[13]

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction, from setup to quench.[14]

Q2: The desired product is forming, but I see a significant amount of a byproduct corresponding to the hydrolyzed acetate (4-(cyanomethyl)-2-hydroxyphenol). How can I prevent this?

This indicates that your reaction conditions are too basic or contain too much water, leading to saponification of the ester.

Solutions:

  • Switch to a Milder Base: Strong bases like NaOH or KOH will readily cleave the ester. Even common bases like Na₂CO₃ can cause hydrolysis at high temperatures. The choice of base is critical.[15]

    • Recommended Bases: Potassium fluoride (KF) or potassium phosphate (K₃PO₄) are known to be effective for Suzuki couplings while being gentle on base-sensitive functional groups like esters.[2][3] Cesium carbonate (Cs₂CO₃) can also be a good, albeit more expensive, option.

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, this promotes ester hydrolysis.[3] Try using anhydrous solvents (e.g., dry THF, Dioxane, Toluene) with a powdered, anhydrous base like K₃PO₄ or KF.[1][13]

  • Lower the Reaction Temperature: If possible, screen lower temperatures (e.g., 60-80 °C instead of 100 °C). The rate of hydrolysis is often more temperature-dependent than the rate of the desired coupling.

Q3: I'm observing significant homocoupling of my boronic acid partner (R²-R²). How can I suppress this side reaction?

Homocoupling is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[16] It can also occur if transmetalation is slow relative to other pathways.

Solutions:

  • Thorough Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[16][17]

  • Stoichiometry Control: Use a slight excess, but not a large excess, of the boronic acid or ester (e.g., 1.1–1.3 equivalents).

  • Optimize Base and Solvent: The choice of base and solvent affects the formation of the active boronate species required for transmetalation.[18][19] Ensure your chosen base is sufficiently soluble and active in your solvent system to facilitate efficient transmetalation.

Q4: My starting material is consumed, but instead of the product, I'm isolating the de-boronated arene (the boronic acid partner is replaced by a hydrogen atom). What is causing this protodeboronation?

Protodeboronation is the cleavage of the C-B bond by a proton source, often water, and is a common decomposition pathway for boronic acids.[13][20]

Solutions:

  • Use Boronic Esters: Boronic acids are in equilibrium with boroxines and are generally more susceptible to protodeboronation. Pinacol (Bpin) or neopentyl glycol boronic esters are significantly more stable and are often preferred.[16][21]

  • Minimize Water: If you must use an aqueous system, minimize the amount of water. Anhydrous conditions are preferable if this side reaction is dominant.[20]

  • Avoid Prolonged Reaction Times: Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed. Extended heating will increase the likelihood of boronic acid decomposition.[3]

Recommended Starting Protocol & Optimization Workflow

This protocol provides a robust starting point for experimentation.

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale
Aryl Partner 4-(Cyanomethyl)-2-methoxyphenyl bromide or triflateBromides and triflates offer a good balance of reactivity and stability.[11]
Boronic Partner Arylboronic pinacol ester (1.2 equiv.)Enhanced stability against protodeboronation compared to boronic acid.[16][21]
Catalyst XPhos-Pd-G3 (1-2 mol%)A highly active, pre-formed catalyst with a bulky, electron-rich ligand suitable for this challenging substrate.[10]
Base K₃PO₄ (powdered, 2.0-3.0 equiv.)A moderately strong, non-nucleophilic base that is less likely to cause ester hydrolysis.[3][22]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that work well with the recommended base and minimize hydrolysis.[5]
Temperature 80–100 °CA typical temperature range; start lower (80 °C) to protect the acetate group.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation and side reactions.[14]
Step-by-Step Experimental Protocol
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(cyanomethyl)-2-methoxyphenyl bromide (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), powdered K₃PO₄ (2.5 equiv), and the XPhos-Pd-G3 catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes.[13]

  • Reaction: Place the sealed flask into a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and add water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Troubleshooting Workflow

If the initial experiment is unsuccessful, follow this logical workflow:

Troubleshooting_Workflow cluster_analysis Analyze Crude Reaction Mixture (TLC/LCMS) cluster_solutions Potential Solutions start Initial Reaction (Low/No Yield) check_sm Is Starting Material (SM) Largely Unconsumed? start->check_sm check_byprod Are Byproducts Dominant? check_sm->check_byprod No sol_oa Problem: Oxidative Addition - Increase Temperature (to 100°C) - Use Aryl Iodide if possible - Screen other ligands (e.g., SPhos) check_sm->sol_oa Yes sol_hydrolysis Problem: Acetate Hydrolysis - Use KF as base - Ensure anhydrous conditions - Decrease temperature check_byprod->sol_hydrolysis Hydrolyzed SM sol_homo Problem: Homocoupling - Improve degassing - Check O₂ scavenger in solvent - Use 1.1 eq. boronic ester check_byprod->sol_homo Boronic Homocoupling sol_deboro Problem: Protodeboronation - Ensure anhydrous conditions - Use pinacol/MIDA ester - Reduce reaction time check_byprod->sol_deboro Deboronated Arene

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

Issues with the solubility of 4-(Cyanomethyl)-2-methoxyphenyl acetate in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting for solubility issues encountered with 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS No. 5438-51-7) in various reaction mixtures. It is intended for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What is the expected solubility profile of this compound?

A1: Based on its molecular structure, this compound is a moderately polar compound. It possesses a non-polar aromatic ring, but the presence of an acetate ester, a nitrile group, and a methoxy ether group imparts significant polar character. Its computed XLogP3 value is 0.9, indicating a balance between hydrophilicity and lipophilicity[1].

  • High Solubility is expected in: Moderately polar organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetone.

  • Moderate Solubility is expected in: Polar protic solvents like Ethanol and Methanol.

  • Low to Insoluble is expected in: Non-polar solvents like Hexanes and Heptane, and highly polar solvents like Water.

Q2: I'm trying to dissolve the compound in my reaction solvent at room temperature, but it's not working. What's the first thing I should check?

A2: The first step is to verify the purity of your starting material and the dryness of your solvent. Impurities in the solute can significantly alter solubility characteristics. Additionally, trace amounts of water in aprotic organic solvents can sometimes hinder the dissolution of moderately polar compounds. If both are confirmed to be of high quality, the issue is likely a suboptimal solvent choice.

Q3: Can I heat the mixture to force dissolution?

A3: Gentle heating can be an effective strategy, but it must be approached with caution. The acetate ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be accelerated by heat. We recommend a preliminary stability test: dissolve a small sample in the desired solvent, heat it to your target temperature for a short period (e.g., 30 minutes), and then analyze the sample by TLC or LCMS to check for the appearance of the hydrolyzed phenol byproduct, 4-(cyanomethyl)-2-methoxyphenol.

Q4: My reaction involves an aqueous base, and the compound precipitates when I add it. Why?

A4: This is likely due to two factors. First, as mentioned, the compound has low solubility in water. Adding an aqueous solution decreases the overall solvent polarity, causing the compound to crash out. Second, under basic conditions, the acetate ester can be rapidly cleaved (saponified). The resulting phenolate salt may have drastically different solubility from the starting material, potentially leading to precipitation depending on the counter-ion and concentration.

Troubleshooting Guide: Poor Solubility During Reaction Setup

This guide provides a systematic approach to resolving solubility challenges when preparing your reaction mixture.

Problem: You are unable to achieve the desired concentration of this compound in your chosen solvent system for a reaction.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and solving the solubility issue.

G start START: Compound fails to dissolve check_purity Step 1: Verify Purity & Solvent Quality (TLC, NMR, Karl Fischer) start->check_purity is_pure Is material pure and solvent dry? check_purity->is_pure purify Action: Purify compound / Use dry solvent is_pure->purify No solvent_screen Step 2: Perform Systematic Solvent Screen (See Protocol A1) is_pure->solvent_screen Yes purify->start try_heating Step 3: Attempt Gentle Heating (e.g., 40-50 °C) solvent_screen->try_heating is_stable Is compound stable to heat? (Check via TLC/LCMS) try_heating->is_stable use_heat Action: Use controlled heating for dissolution is_stable->use_heat Yes cosolvent Step 4: Consider a Co-Solvent System (e.g., THF/Toluene) is_stable->cosolvent No success END: Solubility Issue Resolved use_heat->success cosolvent->success

Caption: Troubleshooting flowchart for solubility issues.

Step-by-Step Analysis and Actions
  • Verify Material Integrity: Before investigating solvent systems, confirm the identity and purity of your this compound. An impure or degraded starting material is a common source of unexpected behavior.

  • Solvent Selection is Key: The most critical factor is the choice of solvent. The polarity of the solvent should ideally match that of the solute. Refer to the solvent selection guide in Table 1 and perform a systematic screening as described in Protocol A1 .

  • Employ Co-Solvents: If a single solvent does not provide adequate solubility, a binary mixture (co-solvent system) can be highly effective. For example, if your reaction requires a non-polar solvent like Toluene but the compound won't dissolve, adding a small amount of a stronger, miscible solvent like THF can dramatically improve solubility without significantly altering the overall reaction environment.

  • Controlled Heating: If the compound is determined to be thermally stable in your solvent, gentle heating (e.g., to 40-50°C) can be used. Ensure the vessel is sealed to prevent solvent loss and maintain an inert atmosphere if required. Always cool the solution to the reaction temperature before adding other reagents.

Appendices
Appendix A: Experimental Protocols

Protocol A1: Systematic Solvent Screening Workflow

This protocol details a small-scale, efficient method for identifying a suitable solvent.

G cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Analysis prep1 Weigh 10 mg of compound into 5 separate vials test1 Add 0.2 mL of first candidate solvent prep1->test1 test2 Vortex at RT for 2 min test1->test2 test3 Observe Result (Dissolved / Partial / Insoluble) test2->test3 test4 If not dissolved, add another 0.2 mL (up to 1.0 mL total) test3->test4 analyze1 Calculate approximate solubility (e.g., >50 mg/mL, 10-20 mg/mL) test3->analyze1 Final Observation test4->test3 test5 Repeat for all candidate solvents test4->test5 analyze2 Select best solvent/co-solvent for reaction scale-up analyze1->analyze2

Caption: Experimental workflow for solvent screening.

Methodology:

  • Preparation: Accurately weigh a small, consistent amount of your compound (e.g., 10 mg) into several small glass vials.

  • Solvent Addition: To the first vial, add a measured aliquot (e.g., 0.2 mL) of a candidate solvent from Table 1 .

  • Agitation: Vigorously mix the vial at room temperature for 2 minutes using a vortex mixer.

  • Observation: Visually inspect for dissolution. If fully dissolved, the approximate solubility is ≥50 mg/mL.

  • Titration: If not fully dissolved, add another 0.2 mL aliquot of the solvent and repeat the agitation. Continue this process up to a total volume of 1.0 mL.

  • Documentation: Record the volume of solvent required for complete dissolution for each candidate. This allows you to rank the solvents by their dissolving power.

  • Selection: Choose the best-performing solvent that is also compatible with your desired reaction conditions.

Appendix B: Solvent Selection Guide

Table 1: Properties of Common Laboratory Solvents for Consideration

SolventPolarity IndexTypeBoiling Point (°C)Suitability Notes
n-Heptane0.1Non-polar98Poor. Unlikely to be a good solvent.
Toluene2.4Aromatic111Poor to Moderate. May require a co-solvent.
Dichloromethane (DCM)3.1Halogenated40Excellent. Good starting point for screening.
Tetrahydrofuran (THF)4.0Ether66Excellent. Often a very effective solvent for this class of compound.
Ethyl Acetate (EtOAc)4.4Ester77Excellent. Another strong candidate.[2][3]
Acetone5.1Ketone56Good. High solubility expected.
Acetonitrile (MeCN)5.8Nitrile82Good. Polarity matches the nitrile group well.
Methanol (MeOH)5.1Protic Alcohol65Moderate. Potential for transesterification side-reaction if heated with base/acid.
Water10.2Protic100Insoluble. Only suitable for workup/extraction.

Note: Polarity Index is a relative measure. Suitability is a prediction based on chemical principles.

References

How to increase the stability of 4-(Cyanomethyl)-2-methoxyphenyl acetate in storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Long-Term Stability in Storage

Welcome to the technical support guide for 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS 5438-51-7). As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to the storage and handling of this compound.

Frequently Asked Questions (FAQs): Understanding Compound Stability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary chemical vulnerabilities of this compound during storage?

Answer: The molecule possesses two primary sites susceptible to degradation under typical laboratory storage conditions: the acetate ester linkage and the electron-rich methoxy-substituted aromatic ring .

  • Ester Hydrolysis: The most significant and common degradation pathway is the hydrolysis of the phenylacetate ester bond.[1][2][3] This reaction involves the cleavage of the ester by water, yielding 4-(cyanomethyl)-2-methoxyphenol and acetic acid. This process can be accelerated by the presence of acidic or basic contaminants and elevated temperatures.[4][5][6]

  • Oxidation: The aromatic ring, activated by the electron-donating methoxy group, is susceptible to oxidation.[7] This can be initiated by atmospheric oxygen and accelerated by exposure to light (photo-oxidation) or trace metal impurities. Oxidative degradation often results in the formation of colored impurities.

  • Cyanomethyl Group Reactivity: While generally stable, the cyanomethyl group can undergo hydration to an amide or further hydrolysis to a carboxylic acid under strong acidic or basic conditions, though this is less common than ester hydrolysis during storage.[8]

Primary Degradation Pathway: Ester Hydrolysis

G cluster_products Degradation Products mol This compound phenol 4-(Cyanomethyl)-2-methoxyphenol mol->phenol Hydrolysis water H₂O (Moisture) acid Acetic Acid

Caption: The primary degradation pathway via hydrolysis.

Q2: Which environmental factors have the greatest impact on the stability of this compound?

Answer: The stability of this compound is primarily influenced by four key environmental factors: Moisture, Temperature, Air (Oxygen), and Light.

Factor Impact on Stability Scientific Rationale
Moisture (Humidity) High Impact Serves as a direct reactant for ester hydrolysis.[3][5] The compound is hygroscopic and can absorb ambient moisture, leading to degradation even in seemingly dry containers.[9]
Temperature High Impact Accelerates the rate of all chemical reactions, including hydrolysis and oxidation.[10][11] Higher temperatures dramatically decrease the thermal stability of organic esters.[10][12]
Air (Oxygen) Moderate Impact Oxygen is the primary agent for oxidation of the aromatic ring.[7] Storing in air can lead to the gradual formation of colored oxidative byproducts.
Light (UV/Visible) Moderate Impact Aromatic compounds, especially those with activating groups like methoxy substituents, can absorb light energy, leading to photo-oxidation and decomposition.[7][13]
Troubleshooting Guide: Identifying and Addressing Degradation

This section provides a logical workflow for researchers who suspect their compound may have degraded.

Q3: I've noticed the appearance of a yellow or brown tint in my previously white solid. What does this indicate?

Answer: A change in color from white/off-white to yellow or brown is a strong indicator of chemical degradation. This is most commonly caused by the formation of oxidized species from the phenolic ring. The initial degradation product, 4-(cyanomethyl)-2-methoxyphenol, is itself more susceptible to oxidation than the parent ester, and its subsequent oxidation products are often highly colored.

Q4: My experimental results are inconsistent. How can I verify the purity of my stored this compound?

Answer: If you suspect degradation, you must re-verify the compound's purity before use. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can effectively separate the parent compound from its primary degradation products.

  • Primary Degradant to Look For: 4-(cyanomethyl)-2-methoxyphenol. Due to the loss of the acetate group, this degradant will be more polar and thus have a shorter retention time than the parent compound on a reverse-phase HPLC column (e.g., C18).

  • Alternative Methods: Thin-Layer Chromatography (TLC) can provide a quick qualitative check. Spot the stored compound against a new or validated standard. The appearance of a new, more polar spot (lower Rf value) suggests hydrolysis. For definitive structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[14]

Troubleshooting Workflow for Suspected Degradation

G start Inconsistent Results or Visual Change Observed check_visual Visually Inspect Compound (Color, Consistency) start->check_visual analyze Perform Purity Analysis (e.g., HPLC, TLC) check_visual->analyze Change Noted or Suspicion Remains troubleshoot Troubleshoot Other Experimental Variables check_visual->troubleshoot No Change result Degradation Confirmed? (New peaks/spots) analyze->result stable Compound is Stable (Purity >98%) result->stable No degraded Compound is Degraded result->degraded Yes stable->troubleshoot review Review and Implement Optimal Storage Protocols degraded->review

Caption: Decision-making workflow for suspected degradation.

Recommended Storage Protocols

To maximize the shelf-life and maintain the integrity of this compound, adhere to the following protocols.

Q5: What is the definitive, long-term storage protocol for this compound?

Answer: For long-term stability (>6 months), the compound must be rigorously protected from all four environmental factors: moisture, heat, air, and light.

Parameter Recommendation Justification
Temperature -20°C (Freezer) Significantly reduces the rate of all degradation reactions. While room temperature is acceptable for short periods, freezer storage is essential for long-term preservation.[15]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[16][17] This is the most critical step for ensuring long-term stability.
Container Amber Glass Vial with Secure Cap Amber glass blocks UV and visible light, preventing photo-degradation.[7] A tightly sealed cap with a PTFE liner minimizes moisture and gas exchange.
Handling Use a Glove Box or Schlenk Line When aliquoting the compound, perform the transfer under an inert atmosphere to prevent introducing air and moisture into the main stock bottle.[7][18]
Q6: My lab doesn't have a glove box. What is a practical alternative for short-term storage?

Answer: For short-term storage (1-3 months), you can still significantly improve stability.

  • Container: Use a small amber glass vial that matches the amount of compound to minimize headspace (the air volume above the solid).

  • Drying: Ensure the compound is thoroughly dry before sealing.

  • Sealing: Use a high-quality cap with a PTFE liner. For added protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a desiccator containing a drying agent (e.g., anhydrous calcium sulfate, silica gel).

  • Temperature: Store the desiccator in a refrigerator at 2-8°C . Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[19]

Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing purity. The exact conditions may need optimization for your specific system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks. Calculate the purity by determining the area percentage of the main peak corresponding to the parent compound.

    • The primary hydrolysis product, 4-(cyanomethyl)-2-methoxyphenol, will elute earlier than the parent compound.

Protocol 2: Aliquoting and Storing Under Inert Atmosphere

This protocol describes the standard procedure for handling the compound in a glove box.

  • Preparation: Place the sealed stock bottle, several smaller amber glass vials, a spatula, and a balance inside the glove box antechamber. Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times.

  • Transfer: Move all items into the main glove box chamber.

  • Aliquoting: Open the main stock bottle. Using the clean spatula, weigh the desired amount of compound directly into the smaller vials.

  • Sealing: Tightly cap each small vial.

  • Final Storage: Remove the aliquoted vials via the antechamber. Label them clearly with the compound name, date, and "Stored under Inert Atmosphere." Place in a freezer at -20°C for long-term storage.

By implementing these rigorous storage and handling protocols, researchers can significantly extend the shelf-life of this compound, ensuring the integrity of their starting materials and the validity of their experimental data.

References

Technical Support Center: Overcoming Reactivity Challenges with 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS 5438-51-7). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering reactivity issues with this versatile intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: A Multi-Functional Intermediate

This compound is a compound with three key functional regions, each with its own reactivity profile.[1] Understanding the interplay between these groups is the first step to troubleshooting.

  • The Acetate Ester: A protecting group for the phenol, which can be removed via hydrolysis. Its reactivity can be influenced by the adjacent methoxy group.

  • The Aromatic Ring: An electron-rich core substituted with both activating (-OCH₃) and deactivating (-OAc, -CH₂CN) groups, influencing its susceptibility to electrophilic aromatic substitution (EAS).

  • The Cyanomethyl Group: An active methylene group with acidic α-protons, making it a prime site for deprotonation and subsequent functionalization (e.g., alkylation, condensation).[2]

Poor reactivity often arises from selecting suboptimal conditions that fail to account for the electronic and steric environment of the target functional group.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis (deacetylation) of my this compound slow or incomplete?

A: The sluggishness of this reaction is often due to a combination of factors. Steric hindrance from the ortho-methoxy group can impede the approach of nucleophiles to the ester's carbonyl carbon. Furthermore, standard conditions (e.g., mild aqueous base) may not be sufficiently potent. We recommend using stronger bases or elevated temperatures to drive the reaction to completion. See Troubleshooting Guide 1 for detailed protocols.

Q2: I'm struggling to deprotonate the cyanomethyl group without hydrolyzing the acetate ester. What should I do?

A: This is a classic chemoselectivity challenge. The key is to use a strong, non-nucleophilic base in a strictly anhydrous, aprotic solvent. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices as they are strong enough to abstract the acidic methylene proton but are sterically hindered or poorly nucleophilic, minimizing attack at the ester carbonyl. Water must be rigorously excluded, as it will consume the base and promote ester hydrolysis. Refer to Troubleshooting Guide 2 for optimal conditions.

Q3: What is the expected pKa of the cyanomethyl protons, and why is it important?

A: While the exact pKa for this specific molecule is not readily published, we can estimate it based on its parent structure, benzyl cyanide (phenylacetonitrile), which has a pKa of approximately 21-22 in DMSO. This value indicates that a very strong base is required for complete deprotonation. The choice of base is critical; its conjugate acid must have a pKa significantly higher than 22 to ensure the deprotonation equilibrium lies far to the right.

Q4: If I attempt an electrophilic aromatic substitution (EAS), where will the new substituent add?

A: The substitution pattern is dictated by the combined directing effects of the three groups on the ring.

  • Methoxy (-OCH₃): Strongly activating, ortho-, para-director.[3]

  • Acetoxy (-OAc): Deactivating, ortho-, para-director.

  • Cyanomethyl (-CH₂CN): Deactivating, ortho-, para-director.

The powerfully activating methoxy group will dominate the directing effects. The position para to the methoxy group is already occupied. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group. Of the two ortho positions, position 3 is the most probable site of substitution.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Acetate Ester Hydrolysis

This guide addresses the common issue of incomplete or slow conversion of this compound to 4-(cyanomethyl)-2-methoxyphenol.

Causality Analysis

The stability of the acetate group is enhanced by the electron-donating resonance effect of the adjacent methoxy group, which can slightly reduce the electrophilicity of the carbonyl carbon. Combining this with potential steric shielding necessitates more forcing reaction conditions than might be used for a simple phenyl acetate.

Troubleshooting Workflow

G cluster_0 Hydrolysis Troubleshooting Workflow Start Starting Material: 4-(Cyanomethyl)-2-methoxyphenyl acetate Condition_Check Initial Condition: K2CO3 / MeOH, RT Start->Condition_Check Monitor Monitor by TLC/LC-MS (2-4 hours) Condition_Check->Monitor Acid_Cat Alternative: Acid Catalysis (HCl in MeOH, Reflux) Condition_Check->Acid_Cat Side Products? Result Reaction Complete? Monitor->Result Increase_T Increase Temperature (Reflux MeOH, 4-8h) Result->Increase_T No (Slow) Strong_Base Switch to Stronger Base (NaOH/LiOH in MeOH/H2O) Result->Strong_Base No (No Reaction) Workup Aqueous Workup & Extraction Result->Workup Yes Increase_T->Monitor Strong_Base->Monitor Acid_Cat->Monitor Product Product: 4-(Cyanomethyl)-2-methoxyphenol Workup->Product

Caption: Decision workflow for troubleshooting ester hydrolysis.

Recommended Protocols
ProtocolConditionsTemperatureTypical TimeKey Considerations
1A: Basic Hydrolysis 1.5 eq. NaOH in 3:1 MeOH/H₂O60 °C to Reflux2 - 6 hStandard, cost-effective method. Monitor carefully to avoid potential side reactions with the nitrile group under prolonged heating.
1B: Acidic Hydrolysis 10% (v/v) conc. HCl in MeOHReflux4 - 12 hUseful if the molecule is sensitive to strong base. The reaction can be slower than basic hydrolysis.
1C: Mild Basic Hydrolysis 2.0 eq. K₂CO₃ in MeOHReflux8 - 24 hA milder option for sensitive substrates, but often requires longer reaction times or higher temperatures.
Step-by-Step Protocol (1A: Basic Hydrolysis)
  • Dissolve this compound (1.0 eq.) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq.) portion-wise while stirring.

  • Heat the mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, 4-(cyanomethyl)-2-methoxyphenol.[4]

  • Purify by column chromatography or recrystallization as needed.

Guide 2: Activating the Cyanomethyl Group for C-C Bond Formation

This guide focuses on the deprotonation of the active methylene group and subsequent reaction with an electrophile (e.g., an alkyl halide).

Causality Analysis

The protons on the carbon adjacent to a nitrile group are acidic due to the powerful inductive electron withdrawal and resonance stabilization of the resulting carbanion.[2] However, this acidity (pKa ≈ 22) is not high enough for weaker bases like hydroxides or carbonates to effect complete deprotonation, especially in protic solvents. A strong, non-nucleophilic base in an anhydrous, aprotic solvent is required to generate the nucleophilic carbanion cleanly and in high concentration.

Mechanistic Pathway

Note: The DOT script above is a conceptual representation. For actual chemical structures, image inclusion or more complex node labeling would be used.

Caption: General mechanism for alkylation of the cyanomethyl group.

Comparison of Base/Solvent Systems
BaseSolventTypical Temp.AdvantagesDisadvantages
NaH THF, DMF0 °C to RTInexpensive, commercially available.Heterogeneous reaction can have slow initiation; requires careful handling.
LDA THF-78 °C to 0 °CVery strong, fast reactions, soluble.Must be freshly prepared or titrated; requires cryogenic temperatures.
KHMDS THF, Toluene-78 °C to 0 °CExcellent solubility, high reactivity.More expensive than NaH or LDA.
Step-by-Step Protocol (Alkylation using NaH)
  • Preparation: Ensure all glassware is oven- or flame-dried. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. You may observe gas (H₂) evolution.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Identifying and Characterizing Byproducts of 4-(Cyanomethyl)-2-methoxyphenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(cyanomethyl)-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As a molecule with multiple reactive sites—namely the acetate ester, the cyanomethyl group, and the aromatic ring—its reactions can sometimes yield unexpected byproducts. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, characterize, and mitigate the formation of these impurities, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and I see significant amounts of my starting material even after extended reaction times. What's going on?

A: Low conversion can stem from several factors beyond simple reaction kinetics. A common, often overlooked cause is the formation of a passivating byproduct that inhibits your catalyst or quenches your reagents.

  • Probable Cause 1: Hydrolysis of the Acetate Ester. The most frequent issue is the premature hydrolysis of the acetate group to form 4-(cyanomethyl)-2-methoxyphenol . This can occur if there are trace amounts of water in your solvents or reagents, particularly under basic or acidic conditions[1]. The resulting phenol is more acidic than typical alcohols and can interfere with base-sensitive reactions or coordinate to metal catalysts, effectively poisoning them.

  • Probable Cause 2: Inappropriate Base Selection. If your reaction requires a base, using a nucleophilic one (e.g., NaOH, KOH, or primary/secondary amines) can directly attack the ester, leading to saponification.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents meticulously before use. Use freshly opened solvents or distill them over an appropriate drying agent. Run reactions under an inert atmosphere (Nitrogen or Argon).

    • Select a Non-Nucleophilic Base: If a base is required, switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA), triethylamine (TEA), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[2].

    • Monitor via TLC/HPLC: Track the appearance of both your desired product and a new, more polar spot/peak that could correspond to the hydrolyzed phenol.

Q2: I'm observing a new, more polar peak in my HPLC analysis that appears over time. What is it likely to be?

A: The appearance of a more polar byproduct is a classic sign of hydrolysis. Given the structure of this compound, there are two primary hydrolysis products.

  • Probable Cause 1: Acetate Hydrolysis. As mentioned in Q1, the most common byproduct is 4-(cyanomethyl)-2-methoxyphenol . Phenols are significantly more polar than their corresponding acetate esters, resulting in shorter retention times on reverse-phase HPLC columns.

  • Probable Cause 2: Nitrile Hydrolysis. Under more stringent acidic or basic conditions, the cyanomethyl group can hydrolyze.[2] This typically occurs in two stages: first to the primary amide, 4-(2-amino-2-oxoethyl)-2-methoxyphenyl acetate , and then to the carboxylic acid, (4-(acetyloxy)-3-methoxyphenyl)acetic acid . Both the amide and the carboxylic acid are substantially more polar than the starting material.

  • Troubleshooting & Identification Steps:

    • Analyze by LC-MS: The most effective way to identify the unknown peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity, allowing you to quickly distinguish between the potential byproducts. (See the Data Table below).

    • Spiking Experiment: If you have a synthesized standard of a suspected byproduct (e.g., the phenol), "spike" your sample by adding a small amount of the standard. If the unknown peak in your chromatogram increases in intensity, you have confirmed its identity.

    • pH Control: To prevent further formation, ensure your reaction and workup conditions are maintained at a neutral or near-neutral pH whenever possible. If acidic or basic conditions are necessary, minimize reaction time and temperature.

Q3: My ¹H NMR spectrum is clean except for a new singlet appearing around δ 10-12 ppm and another singlet around δ 3.7 ppm. What do these signals indicate?

A: These signals are highly indicative of specific byproduct formation.

  • Probable Cause: Nitrile Hydrolysis to Carboxylic Acid. A broad singlet in the δ 10-12 ppm range is characteristic of a carboxylic acid proton. The singlet around δ 3.7 ppm likely corresponds to the methylene (-CH₂-) protons adjacent to the newly formed carboxylic acid. This suggests the formation of (4-(acetyloxy)-3-methoxyphenyl)acetic acid .

  • Confirmatory Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet between δ 10-12 ppm should disappear, as the acidic proton exchanges with deuterium. This is a definitive test for a carboxylic acid or other exchangeable proton (like a phenol or amide).

    • ¹³C NMR: The ¹³C NMR spectrum will show a carbonyl signal for the carboxylic acid typically in the range of δ 170-180 ppm, distinct from the ester carbonyl at ~δ 169 ppm[3][4].

    • Review Reaction Conditions: This byproduct is favored by strong acid (e.g., concentrated HCl) or base (e.g., NaOH) catalysis, often at elevated temperatures. Re-evaluate your protocol to see if milder conditions can be used.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts in reactions involving this compound?

The most frequently encountered byproducts arise from the hydrolysis of the ester and nitrile functional groups. These are:

  • 4-(Cyanomethyl)-2-methoxyphenol: From deacetylation.

  • (4-(Acetyloxy)-3-methoxyphenyl)acetic acid: From complete hydrolysis of the nitrile.

  • 4-(2-Amino-2-oxoethyl)-2-methoxyphenyl acetate: From partial hydrolysis of the nitrile to an amide.

FAQ 2: How can I proactively minimize the formation of these byproducts?
  • Control Moisture: Always use anhydrous solvents and reagents and perform reactions under an inert atmosphere.

  • Control pH: Avoid strongly acidic or basic conditions during the reaction and workup unless absolutely necessary for the desired transformation. Use buffered solutions for aqueous extractions where appropriate.

  • Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Unnecessary heating can accelerate side reactions like hydrolysis.

  • Judicious Choice of Reagents: Use non-nucleophilic bases. Be mindful that some reagents may contain acidic or basic impurities from their manufacturing process.

FAQ 3: What are the key stability concerns for this molecule during storage and handling?

This compound is generally stable at room temperature when stored in a tightly sealed container away from moisture and light. However, long-term storage, especially in a non-inert atmosphere, can lead to slow hydrolysis of the acetate ester. For long-term storage, it is recommended to keep the material in a desiccator or under an inert atmosphere at reduced temperatures (e.g., 2-8°C)[5].

FAQ 4: What are the standard analytical methods for characterizing this compound and its potential byproducts?

A multi-technique approach is essential for unambiguous characterization.[6][7][8]

  • HPLC: High-Performance Liquid Chromatography, typically with a C18 reverse-phase column and a UV detector, is excellent for assessing purity and monitoring reaction progress.[9][10][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the parent compound and any impurities, which is crucial for initial identification.[12][13]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the starting material, product, and byproducts by analyzing chemical shifts, coupling constants, and integration.[3][14]

Key Protocols & Data

Table 1: Potential Byproducts and Their Analytical Signatures
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (approx. δ, CDCl₃)
Starting Material: this compound
alt text
C₁₁H₁₁NO₃205.21206.2δ 7.0-7.2 (Ar-H), 3.8 (s, OCH₃), 3.7 (s, CH₂CN), 2.3 (s, OAc)
Byproduct 1: 4-(Cyanomethyl)-2-methoxyphenol
alt text
C₉H₉NO₂163.17164.2δ 6.8-7.0 (Ar-H), 5.5-6.5 (br s, OH), 3.9 (s, OCH₃), 3.7 (s, CH₂CN)
Byproduct 2: (4-(Acetyloxy)-3-methoxyphenyl)acetic acid
alt text
C₁₁H₁₂O₅224.21225.2δ 10-12 (br s, COOH), 6.9-7.1 (Ar-H), 3.8 (s, OCH₃), 3.6 (s, CH₂COOH), 2.3 (s, OAc)
Byproduct 3: 4-(2-Amino-2-oxoethyl)-2-methoxyphenyl acetate
alt text
C₁₁H₁₃NO₄223.23224.2δ 6.9-7.1 (Ar-H), 5.5-6.5 (br s, NH₂), 3.8 (s, OCH₃), 3.5 (s, CH₂CONH₂), 2.3 (s, OAc)
Experimental Protocols
Protocol 1: General HPLC-UV Method for Reaction Monitoring

This method provides a baseline for separating the starting material from its more polar byproducts.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile or a mixture of acetonitrile/water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • Workup: Quench the reaction mixture as appropriate. Perform an aqueous workup, typically with a mild buffer (e.g., saturated NaHCO₃ solution) if acids are present, or a mild acid (e.g., 1M NaHSO₄) if bases are present.

  • Extraction: Extract the compound of interest into an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • For NMR: Dissolve ~5-10 mg of the crude or purified material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For MS (ESI): Prepare a dilute solution (~0.1 mg/mL) of the sample in a solvent suitable for electrospray ionization, such as acetonitrile or methanol.

Visual Guides

Byproduct Formation Pathways

Byproducts SM 4-(Cyanomethyl)-2- methoxyphenyl acetate Product Desired Product SM->Product Desired Reaction BP1 4-(Cyanomethyl)-2-methoxyphenol (Byproduct 1) SM->BP1 Ester Hydrolysis (H₂O, H⁺/OH⁻) BP3 Amide Intermediate (Byproduct 3) SM->BP3 Partial Nitrile Hydrolysis (H₂O, H⁺/OH⁻) BP2 (4-(Acetyloxy)-3-methoxyphenyl)acetic acid (Byproduct 2) BP3->BP2 Full Nitrile Hydrolysis

Caption: Potential reaction pathways for this compound.

Troubleshooting Workflow

Troubleshooting Start Problem Observed (e.g., Low Yield, Extra Peak) Check_Purity Analyze by HPLC & LC-MS Start->Check_Purity Identify_MW Identify Molecular Weight of Impurity Check_Purity->Identify_MW Is_BP1 MW = 163? (Phenol) Identify_MW->Is_BP1 Compare to Table 1 Is_BP2 MW = 224? (Acid) Identify_MW->Is_BP2 Compare to Table 1 Is_BP3 MW = 223? (Amide) Identify_MW->Is_BP3 Compare to Table 1 Is_BP1->Is_BP2 No Sol_BP1 Solution: - Ensure anhydrous conditions - Use non-nucleophilic base Is_BP1->Sol_BP1 Yes Is_BP2->Is_BP3 No Sol_BP23 Solution: - Use milder pH - Reduce temp/time Is_BP2->Sol_BP23 Yes Is_BP3->Sol_BP23 Yes Other Investigate Other Side Reactions Is_BP3->Other No

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Best Practices for Air-Sensitive Reactions Involving 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions with 4-(Cyanomethyl)-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in contexts that may require the exclusion of air and moisture. While this compound itself is not extensively documented as a highly air-sensitive compound, many synthetic transformations, particularly those involving organometallic reagents or transition-metal catalysts, are sensitive to atmospheric conditions.

This resource provides a comprehensive overview of best practices, troubleshooting, and frequently asked questions to ensure the success and reproducibility of your experiments. Our approach is grounded in established principles of handling air-sensitive materials, tailored to the potential reactivity of the functional groups present in this compound.

General Considerations for Air-Sensitive Reactions

Compounds are generally considered air-sensitive if they react with oxygen, water, carbon dioxide, or nitrogen in the atmosphere.[1] While some reactions are immediately obvious in their air sensitivity (e.g., spontaneous combustion of pyrophoric reagents), others are more subtle, leading to reduced yields, formation of byproducts, or catalyst deactivation.

For this compound, two primary functional groups might be susceptible to atmospheric components under certain reaction conditions:

  • Phenolic Acetate: This group can be prone to hydrolysis, especially in the presence of acid or base, which can be exacerbated by moisture in the reaction environment.

  • Benzyl Cyanide: The benzylic position can be susceptible to oxidation, particularly in the presence of certain catalysts and oxygen.

Therefore, employing air-sensitive techniques is a prudent measure to ensure the integrity of your starting material and the desired reaction outcome.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself an air-sensitive compound?

There is limited literature to suggest that this compound is highly reactive with air under standard storage conditions. However, the presence of moisture can lead to the hydrolysis of the acetate group, and certain reaction conditions, especially those involving catalysts, might render the molecule susceptible to oxidation. Therefore, it is best practice to handle it as a potentially sensitive reagent, particularly in reactions that are themselves air-sensitive.

Q2: What are the primary methods for handling air-sensitive reactions?

The two most common methods for handling air-sensitive reactions are the use of a Schlenk line or a glovebox .[1]

  • Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from a reaction vessel and backfilling with an inert gas (typically nitrogen or argon).[1] This technique is ideal for reactions conducted in solution.

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere.[2] It is particularly useful for manipulating solid reagents and setting up reactions that are difficult to perform on a Schlenk line.

Q3: How do I properly prepare my glassware for an air-sensitive reaction?

Glassware must be scrupulously dried to remove adsorbed moisture. The most common method is to oven-dry the glassware at >125°C overnight and then cool it under a stream of inert gas or in a desiccator.[3] For more rigorous applications, flame-drying the glassware under vacuum on the Schlenk line is also effective.[4]

Q4: How can I ensure my solvents are anhydrous and deoxygenated?

For most applications, commercially available anhydrous solvents in sealed bottles are sufficient. These can be further deoxygenated by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method. For extremely sensitive reactions, it is advisable to use a solvent purification system.

Q5: What is the purpose of the "evacuate-refill" cycle on a Schlenk line?

The evacuate-refill cycle is a critical step to ensure that the reaction vessel is free of atmospheric gases.[3] By repeatedly pulling a vacuum on the flask and backfilling with an inert gas, you can effectively dilute and remove any residual oxygen and moisture. A minimum of three cycles is generally recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield 1. Decomposition of air-sensitive reagents or catalysts. 2. Presence of moisture or oxygen in the reaction. 3. Incomplete reaction.1. Ensure all reagents are handled under a strictly inert atmosphere. 2. Thoroughly dry all glassware and solvents. Perform at least three evacuate-refill cycles. 3. Monitor the reaction by TLC or another appropriate method to confirm completion.
Formation of unexpected byproducts 1. Side reactions with oxygen or water. 2. Hydrolysis of the acetate group. 3. Oxidation of the benzyl cyanide moiety.1. Improve the inert atmosphere technique. Use a bubbler to monitor inert gas flow. 2. Ensure the reaction is strictly anhydrous. 3. Deoxygenate solvents and the reaction headspace thoroughly.
Inconsistent results between experiments 1. Variations in the quality of the inert atmosphere. 2. Contamination of reagents or solvents.1. Standardize the procedure for setting up air-sensitive reactions. 2. Use freshly opened or properly stored anhydrous solvents and reagents.
Color change upon exposure to air Indication of a reaction with oxygen.This is a strong indicator that the reaction mixture or product is air-sensitive. All manipulations should be performed under an inert atmosphere.

Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Line
  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser overnight at 125°C.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via a rubber hose.

  • Inerting the Flask: Perform a minimum of three evacuate-refill cycles. To do this, open the stopcock on the flask to the vacuum manifold for 2-3 minutes, then switch to the inert gas manifold to refill the flask.

  • Addition of Solids: Under a positive flow of inert gas, briefly remove the condenser and add this compound and any other air-stable solid reagents.

  • Addition of Solvents and Liquid Reagents: Add anhydrous, deoxygenated solvent via a syringe through a rubber septum. Air-sensitive liquid reagents should also be added via syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the inert gas outlet of the Schlenk line.

Protocol 2: Transfer of an Air-Sensitive Solid using a Glovebox
  • Preparation: Bring all necessary items into the glovebox antechamber, including the vial of the air-sensitive solid, a balance, spatulas, and the reaction flask (sealed with a septum).

  • Inerting the Antechamber: Evacuate and refill the antechamber with inert gas at least three times.

  • Transfer: Once inside the glovebox, open the reaction flask and weigh the desired amount of the air-sensitive solid directly into the flask.

  • Sealing: Securely seal the reaction flask with the septum before removing it from the glovebox.

  • Proceed with Reaction: The flask can then be taken to a fume hood, where solvents and other reagents can be added via syringe under a positive pressure of inert gas (e.g., from a balloon).

Visualizing the Workflow

Schlenk_Line_Setup cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction A Oven-Dry Glassware B Assemble Hot A->B C Connect to Schlenk Line B->C D Evacuate-Refill Cycles (x3) C->D E Add Solids under Positive N2 Flow D->E F Add Anhydrous Solvent via Syringe E->F G Add Liquid Reagents via Syringe F->G H Maintain Positive N2 Pressure (Bubbler) G->H

Caption: Workflow for setting up an air-sensitive reaction on a Schlenk line.

Glovebox_Transfer cluster_entry Glovebox Entry cluster_manipulation Manipulation cluster_exit Glovebox Exit & Reaction A Place Items in Antechamber B Evacuate-Refill Antechamber (x3) A->B C Move Items into Glovebox B->C D Weigh Air-Sensitive Solid C->D E Add Solid to Reaction Flask D->E F Seal Flask with Septum E->F G Remove Flask from Glovebox F->G H Add Solvents/Reagents via Syringe G->H

Caption: Workflow for transferring an air-sensitive solid using a glovebox.

References

Validation & Comparative

A Comparative Guide to HPLC-MS for the Purity Validation of 4-(Cyanomethyl)-2-methoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key intermediate in various synthetic pathways, rigorous purity assessment is non-negotiable. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the validation of its purity. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and defensible analytical strategy.

The Central Role of HPLC-MS: A Synergy of Separation and Specificity

High-Performance Liquid Chromatography (HPLC) is the established gold standard for purity and impurity analysis in the pharmaceutical industry due to its high resolution and versatility.[1][2] When coupled with Mass Spectrometry (MS), its capabilities are significantly enhanced. This combination is particularly potent for the analysis of this compound for several key reasons:

  • Specificity: MS provides mass-to-charge ratio (m/z) data, offering an orthogonal detection method to traditional UV absorbance. This allows for the unambiguous identification of the main compound peak, even if it co-elutes with impurities, and provides crucial molecular weight information for unknown impurity identification.[3]

  • Sensitivity: MS detectors, particularly in selected ion monitoring (SIM) mode, can achieve detection limits far lower than UV detectors, which is critical for quantifying trace-level impurities that could have toxicological significance.[2]

  • Structural Elucidation: Fragmentation data from tandem MS (MS/MS) can be used to piece together the structure of unknown impurities, a vital step in understanding their formation and controlling them in the manufacturing process.[4]

The choice of HPLC-MS is therefore a deliberate one, aimed at creating a self-validating system where the identity and quantity of the analyte are confirmed with a high degree of certainty.

Validating the HPLC-MS Method: An Experimental Protocol Grounded in ICH Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a framework for validating analytical procedures.[6][7][8][9][10]

Experimental Workflow for HPLC-MS Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Initial Method Development & Optimization (Column, Mobile Phase, MS Params) Specificity Specificity (Peak Purity, Mass ID) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & System Suitability Criteria Robustness->Report Complete Validation

Caption: Workflow for HPLC-MS method validation, following ICH guidelines.

Step-by-Step Validation Protocol

1. System Suitability: Before any validation run, the suitability of the chromatographic system must be established. This is not a validation parameter itself, but an integral part of the procedure to ensure the system is performing adequately.[5] A standard solution of this compound is injected multiple times (e.g., n=6).

  • Causality: This step confirms that the system (pump, injector, column, detector) is operating correctly on the day of analysis. Parameters like retention time repeatability (%RSD ≤ 1%), peak area repeatability (%RSD ≤ 2%), and theoretical plates (>2000) indicate a stable and efficient system.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank (diluent), a placebo (if in a formulation), a solution of the this compound reference standard, and a sample spiked with known related substances.

    • Subject the sample to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

    • Confirm peak identity using the MS detector by verifying the molecular ion ([M+H]⁺ or [M+Na]⁺). Use a photodiode array (PDA) detector to assess peak purity.

  • Causality: This is the most critical validation parameter. The MS detector provides definitive proof of identity, ensuring that the chromatographic peak being quantified corresponds only to the target analyte. Stress testing demonstrates that the method can separate the analyte from its potential degradation products.

3. Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Causality: Linearity confirms that the method can provide accurate results across a range of concentrations. The range is established based on the linearity data and defines the concentrations over which the method is considered accurate, precise, and linear.

4. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three preparations at each level.

    • Calculate the percentage recovery for each sample.

  • Causality: This experiment directly measures how well the method can quantify the analyte in a realistic sample matrix, accounting for any potential sample preparation losses or matrix effects.

5. Precision: Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results at each level.

  • Causality: Precision demonstrates the method's consistency and reliability. Low %RSD values indicate that the method produces similar results under varied, yet typical, laboratory conditions.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Causality: Establishing LOD and LOQ is crucial for impurity analysis, as it defines the lower limits of the method's capability to control potentially harmful impurities.

7. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Evaluate the effect on system suitability parameters (retention time, peak shape, resolution).

  • Causality: Robustness testing, often performed during method development, demonstrates the method's reliability for routine use in different labs and on different systems.[5]

Validation Parameter Typical Acceptance Criteria Purpose
Specificity No interference at the analyte's retention time and m/z.Ensures the signal is only from the analyte.
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a proportional response to concentration.
Range Typically 80-120% of test concentrationDefines the usable concentration range.
Accuracy 98.0% - 102.0% recoveryMeasures closeness to the true value.
Precision (Repeatability) RSD ≤ 1.0%Measures precision under the same conditions.
Precision (Intermediate) RSD ≤ 2.0%Measures precision under different conditions.
LOQ S/N ratio ≥ 10; acceptable precision & accuracyDefines the lowest quantifiable concentration.
Robustness System suitability parameters remain within limits.Assesses reliability with minor method changes.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different physicochemical principles. This approach provides a more complete and trustworthy picture of the sample's purity.[11]

G cluster_methods Orthogonal Purity Assessment HPLC HPLC-MS Separation: PolarityDetection: UV & Mass Pros: High resolution, Specificity, Impurity IDCons: Requires reference standards GCMS GC-MS Separation: VolatilityDetection: Mass Pros: Excellent for residual solventsCons: Thermal degradation risk qNMR qNMR Principle: Nuclear SpinDetection: RF Signal Pros: Absolute purity, Non-destructive, Primary methodCons: Lower sensitivity Analyte 4-(Cyanomethyl)-2- methoxyphenyl acetate Purity Profile Analyte->HPLC Chromatographic Purity Analyte->GCMS Volatile Impurities Analyte->qNMR Absolute Purity

Caption: Orthogonal methods provide a comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, making it highly effective for analyzing volatile and semi-volatile substances.[12][13]

  • Applicability: For this compound, GC-MS would be the preferred method for quantifying residual solvents from the synthesis process, which are common process impurities.[13] Direct analysis of the main compound is less ideal as its relatively high boiling point might require high temperatures that risk thermal degradation.

  • Performance Comparison:

    • Pros: Unmatched capability for identifying and quantifying volatile impurities like solvents (e.g., Toluene, Acetone, Ethyl Acetate).

    • Cons: Not suitable for non-volatile or thermally labile impurities. The main compound would likely require derivatization to increase its volatility, adding complexity and potential sources of error.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[11][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14]

  • Applicability: qNMR is an excellent orthogonal technique to HPLC-MS. It provides an independent measure of the mass/mass purity of the this compound solid material.

  • Protocol: A precisely weighed amount of the sample is dissolved with a precisely weighed amount of a certified internal standard (e.g., maleic acid) of known purity. The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique internal standard signal.[15]

  • Performance Comparison:

    • Pros: Provides absolute purity, is non-destructive, and can detect impurities that are not UV-active or do not ionize well in MS (e.g., inorganic salts).[11] It offers structural confirmation simultaneously.

    • Cons: Lower sensitivity compared to HPLC-MS, making it unsuitable for trace impurity quantification. It requires a high-purity, stable internal standard that does not have overlapping signals with the analyte.

Technique Principle Primary Use Case Pros Cons
HPLC-MS Chromatographic separation based on polarity; mass detection.Primary method for purity, impurity profiling, and stability testing.High resolution and specificity; excellent for non-volatile compounds; structural info on impurities.Requires reference standards for quantification; potential for matrix effects.
GC-MS Chromatographic separation based on volatility; mass detection.Analysis of residual solvents and volatile/semi-volatile impurities.Gold standard for volatile analysis; high sensitivity.Risk of thermal degradation for the analyte; not suitable for non-volatile impurities.
qNMR Nuclear magnetic resonance signal intensity.Orthogonal method for absolute purity determination of the main component.Primary method (no analyte standard needed); non-destructive; provides structural confirmation.Lower sensitivity (not for trace impurities); requires a certified internal standard.

Conclusion

For the comprehensive purity validation of this compound, a multi-faceted approach is scientifically superior. HPLC-MS stands as the central, indispensable technique for establishing a detailed purity and impurity profile, backed by a rigorous validation protocol compliant with ICH guidelines. Its strength lies in its combined high-resolution separation and high-specificity detection, making it ideal for routine quality control and stability studies.

However, to achieve a truly self-validating and robust purity assessment, orthogonal methods are critical. GC-MS should be employed to control for volatile residual solvents, a class of impurities for which HPLC is ill-suited. Concurrently, qNMR serves as the definitive method for determining the absolute purity of the reference standard and bulk material, providing a foundational truth-point against which the relative percentages from chromatographic methods can be anchored. By integrating these complementary techniques, researchers and drug development professionals can build a scientifically sound, defensible, and comprehensive understanding of their compound's purity, ensuring the quality and safety of the final pharmaceutical product.

References

A Comprehensive Spectroscopic Guide to 4-(Cyanomethyl)-2-methoxyphenyl acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Cyanomethyl)-2-methoxyphenyl acetate. Beyond a simple presentation of data, this document delves into the rationale behind spectral assignments, offers a detailed experimental protocol, and compares the utility of NMR with other key analytical techniques, providing a holistic view of its characterization.

The Molecule in Focus: this compound

This compound (C₁₁H₁₁NO₃) is a multifunctional aromatic compound.[1][2][3][4][5] Its structure incorporates an acetate ester, a methoxy group, and a cyanomethyl substituent on a benzene ring. This unique combination of functional groups presents a compelling case study for spectroscopic analysis, as each group exerts a distinct electronic influence on the molecule's magnetic environment. Understanding these influences is paramount to correctly interpreting the resulting NMR spectra.

Below is the chemical structure of this compound with atoms numbered for the forthcoming spectral analysis.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Predicted Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Reasoning
H-a (CH₃-acetate)~ 2.3Singlet (s)3HThe methyl protons of the acetate group are deshielded by the adjacent carbonyl group.
H-b (CH₂-cyanomethyl)~ 3.7Singlet (s)2HThese benzylic protons are deshielded by the adjacent aromatic ring and the electron-withdrawing nitrile group.[6]
H-c (CH₃-methoxy)~ 3.8Singlet (s)3HThe methyl protons of the methoxy group are deshielded by the attached oxygen atom.
H-d (Ar-H)~ 7.0-7.2Multiplet (m)3HThese aromatic protons are in a complex region due to the electronic effects of the three different substituents. The methoxy and acetate groups are electron-donating, while the cyanomethyl group is electron-withdrawing, leading to overlapping signals.[7]

Detailed Rationale for Aromatic Protons (H-d):

The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in a complex splitting pattern for the three aromatic protons.

  • The proton at position 5 is ortho to the cyanomethyl group and meta to the methoxy and acetate groups.

  • The proton at position 6 is ortho to the acetate group and meta to the cyanomethyl group.

  • The proton at position 3 is ortho to both the methoxy and acetate groups and meta to the cyanomethyl group.

The interplay of the electron-donating effects of the methoxy and acetate groups (which would shift ortho and para protons upfield) and the electron-withdrawing effect of the cyanomethyl group (which would shift ortho and para protons downfield) makes precise prediction challenging without experimental data.[8] Therefore, these protons are expected to appear as a complex multiplet in the aromatic region.

¹³C NMR Spectral Analysis: A Predicted Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment. For this compound, we predict the following signals in a broadband proton-decoupled spectrum.

Carbon(s) Predicted Chemical Shift (δ, ppm) DEPT-135 Reasoning
C-a (CH₃-acetate)~ 21PositiveTypical chemical shift for an acetate methyl carbon.[9]
C-b (CH₂-cyanomethyl)~ 25NegativeBenzylic carbon shifted slightly downfield by the nitrile group.
C-c (CH₃-methoxy)~ 56PositiveTypical chemical shift for a methoxy carbon attached to an aromatic ring.[10]
C-d (C≡N)~ 117AbsentCharacteristic chemical shift for a nitrile carbon.[11]
C-e, C-f, C-g (Ar-CH)~ 110-130PositiveThe chemical shifts of the protonated aromatic carbons are influenced by the substituents.
C-h, C-i, C-j (Ar-C)~ 135-155AbsentThe quaternary aromatic carbons are deshielded by the attached substituents.
C-k (C=O)~ 169AbsentTypical chemical shift for an ester carbonyl carbon.[12]

Utility of DEPT-135:

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable in confirming these assignments. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C=O and C≡N) are absent. This would allow for the clear identification of the acetate and methoxy methyl carbons (positive), the cyanomethyl methylene carbon (negative), and the protonated aromatic carbons (positive).

2D NMR Spectroscopy: Confirming the Connections

To provide unequivocal assignments, 2D NMR experiments such as COSY and HSQC are essential.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show couplings between adjacent protons. For this molecule, we would expect to see correlations between the aromatic protons, helping to unravel their complex splitting patterns.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals of the acetate methyl, cyanomethyl methylene, and methoxy methyl groups to their corresponding carbon signals. It would also connect each aromatic proton signal to its attached carbon signal.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a 1D proton spectrum using a standard pulse sequence.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a broadband proton-decoupled ¹³C spectrum.

      • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • For DEPT-135:

      • Run a standard DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ signals.

    • For 2D NMR (optional but recommended):

      • Acquire COSY and HSQC spectra using standard parameter sets.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (splitting patterns) of the signals in the ¹H NMR spectrum to determine the number of neighboring protons.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the DEPT-135 and 2D NMR data for confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard mix Ensure Homogeneity standard->mix insert Insert Sample into Spectrometer mix->insert tune Tune and Shim insert->tune acquire_1H Acquire ¹H Spectrum tune->acquire_1H acquire_13C Acquire ¹³C & DEPT-135 Spectra acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft process Phase and Baseline Correction ft->process calibrate Calibrate to TMS process->calibrate analyze Integrate, Analyze Multiplicity, Assign Peaks calibrate->analyze

Caption: Workflow for NMR Spectral Analysis.

Comparison with Other Analytical Techniques

While NMR spectroscopy is a powerful tool for structure elucidation, a comprehensive characterization often involves complementary techniques.

Technique Information Provided for this compound Advantages Limitations
FT-IR Spectroscopy Presence of key functional groups: C=O stretch of the ester (~1760-1740 cm⁻¹), C≡N stretch of the nitrile (~2260-2240 cm⁻¹), C-O stretches of the ester and ether (~1300-1000 cm⁻¹), and aromatic C-H and C=C stretches.[11][13][14][15][16][17][18][19][20][21][22]Fast, simple, and provides a quick "fingerprint" of the functional groups present.Does not provide detailed information about the connectivity of the molecule or the specific arrangement of atoms.
Mass Spectrometry (MS) Molecular weight from the molecular ion peak (m/z = 205.21). Fragmentation pattern would likely show loss of the acetyl group (CH₃CO), the cyanomethyl group (CH₂CN), and other characteristic fragments of the aromatic ring.[5][7][9][23][24][25][26][27][28]Provides the exact molecular weight and formula (with high-resolution MS). Fragmentation patterns can help to confirm the structure.Does not provide information about the stereochemistry or the precise connectivity of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to separate the compound from a mixture and obtain its mass spectrum for identification, assuming the compound is sufficiently volatile and thermally stable.[2][3][29][30][31]Excellent for separating and identifying components in a mixture. Provides both retention time and mass spectral data.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) A powerful technique for the purification and quantification of the compound. The retention time is characteristic of the compound under specific conditions.[6][8][29][32][33][34]Applicable to a wide range of compounds, including those that are not suitable for GC. Excellent for purification.Does not provide as much structural information as NMR or MS on its own (unless coupled with a mass spectrometer, i.e., LC-MS).
UV-Vis Spectroscopy Would show absorption bands characteristic of the substituted benzene ring due to π-π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substituents.[1][10][35][36]Provides information about the electronic structure and conjugation in the molecule. Useful for quantitative analysis.Provides limited structural information compared to other techniques.

Conclusion

The structural elucidation of this compound is a multifaceted process where NMR spectroscopy, particularly a combination of ¹H, ¹³C, DEPT, and 2D techniques, plays a pivotal role. The predicted spectra, based on established principles of chemical shifts and coupling constants, provide a detailed roadmap of the molecule's atomic connectivity. While NMR offers the most comprehensive structural information, its power is magnified when used in concert with other analytical methods. FT-IR confirms the presence of key functional groups, mass spectrometry provides the molecular weight and fragmentation data, and chromatographic techniques are essential for purification and preliminary identification. Together, these techniques provide a self-validating system for the unambiguous characterization of this and other complex organic molecules, ensuring the scientific integrity required in research and development.

References

A Comparative Guide to the Synthetic Routes of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyanomethyl)-2-methoxyphenyl acetate is a valuable chemical intermediate in organic synthesis. Its structure, featuring a cyanomethyl group, a methoxy group, and an acetate ester on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. The efficiency, scalability, and safety of its synthesis are critical considerations for researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of various synthetic pathways to this target molecule, focusing on the synthesis of the key intermediate, 4-hydroxy-3-methoxyphenylacetonitrile. We will analyze the mechanistic underpinnings, procedural nuances, and overall efficacy of each route to provide researchers with a comprehensive framework for selecting the optimal strategy for their specific laboratory or industrial needs.

Overview of Synthetic Strategies

The synthesis of this compound is universally approached via a two-stage process. The primary challenge lies in the efficient synthesis of the key intermediate, 4-hydroxy-3-methoxyphenylacetonitrile (also known as homovanillonitrile). The final step is a straightforward acetylation of the phenolic hydroxyl group. Therefore, this guide will focus predominantly on comparing the divergent routes to this crucial nitrile intermediate.

The main strategies for synthesizing 4-hydroxy-3-methoxyphenylacetonitrile originate from readily available vanillin-derived feedstocks, including N-alkylvanillylamine and vanillyl alcohol. Each pathway presents a unique set of advantages and challenges concerning yield, purity, reaction conditions, and safety.

Route 1: Cyanation of N-Alkylvanillylamine

This modern approach offers a highly efficient, single-step synthesis to the key nitrile intermediate from N-alkylvanillylamine, which can be easily prepared from vanillin via reductive amination.

Reaction Scheme: The reaction proceeds by treating an N-(lower alkyl)-vanillylamine with hydrogen cyanide (HCN) at elevated temperatures.[1]

Caption: Synthesis of the key intermediate from N-Methylvanillylamine.

Mechanistic Insights and Causality: This reaction is believed to proceed through the in-situ formation of a quinone methide intermediate. The elevated temperature facilitates the elimination of the alkylamine, which is a better leaving group than a hydroxyl group. The highly reactive quinone methide then undergoes a 1,6-conjugate addition with the cyanide ion. The use of hydrogen cyanide directly, rather than an alkali metal salt, is reported to significantly reduce reaction times and improve yields, likely due to the avoidance of basic conditions that could promote side reactions.[1] The choice of a polar aprotic solvent like dimethylsulfoxide (DMSO) is crucial as it effectively solvates the species involved without interfering with the reaction.[1]

Performance and Considerations:

  • Advantages: This route is characterized by excellent yields (87-94%) and the production of high-purity product with minimal need for complex purification.[1] The reaction time is also significantly shorter (e.g., 2 hours) compared to older methods.[1]

  • Disadvantages: The primary drawback is the use of extremely toxic hydrogen cyanide, which requires specialized handling and stringent safety protocols. HCN can be generated in situ from an alkali metal cyanide and an acid, which offers a slight improvement in handling safety.[1]

Route 2: Cyanation of Vanillyl Alcohol

This pathway utilizes vanillyl alcohol, another readily accessible starting material, which can be synthesized by the reduction of vanillin.[2]

Reaction Scheme: Vanillyl alcohol is reacted with a cyanide source, typically an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.[3][4]

Caption: Synthesis of the key intermediate from Vanillyl Alcohol.

Mechanistic Insights and Causality: This reaction is a nucleophilic substitution where the cyanide ion displaces the benzylic hydroxyl group. Under neutral or basic conditions, the hydroxyl group is a poor leaving group. Therefore, the reaction requires high temperatures (120-140 °C) to proceed.[3][4] The mechanism is facilitated by the stability of the benzylic carbocation-like transition state. Using a polar aprotic solvent like N,N-dimethylformamide (DMF) or DMSO is essential to dissolve the cyanide salt and promote the nucleophilic attack.[3][4]

Performance and Considerations:

  • Advantages: The starting material, vanillyl alcohol, is easily prepared from inexpensive vanillin. The procedure is relatively straightforward from a process chemistry perspective.

  • Disadvantages: The reported yields are moderate, typically around 68%.[3] The reaction requires high temperatures and long reaction times (e.g., 24 hours).[3] Similar to Route 1, this method involves the use of highly toxic alkali metal cyanides.

Final Step: Acetylation of 4-Hydroxy-3-methoxyphenylacetonitrile

Once the key nitrile intermediate is obtained, the final step is the protection of the phenolic hydroxyl group via acetylation. This is a standard and high-yielding transformation in organic chemistry.

Reaction Scheme: The hydroxyl group is acylated using an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine or triethylamine, or an acid catalyst.

Caption: Final acetylation to yield the target product.

Mechanistic Insights and Causality: In a base-catalyzed mechanism (e.g., with pyridine), the base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks the electrophilic carbonyl carbon of the acetic anhydride. Pyridine also acts as a catalyst by forming a highly reactive acetylpyridinium ion intermediate. The reaction is typically fast and clean, proceeding at or slightly above room temperature.

Performance and Considerations:

  • Advantages: This reaction is generally very high-yielding (>95%), rapid, and easy to perform. The workup procedure is typically a simple aqueous wash to remove the base and excess anhydride.

  • Disadvantages: Pyridine has an unpleasant odor and is toxic. Alternative bases like triethylamine can be used, or the reaction can be run under acidic conditions, though this is less common for phenols.

Comparative Data Summary

FeatureRoute 1: From N-AlkylvanillylamineRoute 2: From Vanillyl Alcohol
Starting Material N-MethylvanillylamineVanillyl Alcohol
Key Reagents Hydrogen Cyanide (HCN), DMSOSodium Cyanide (NaCN), DMF
Reaction Time ~2 hours[1]~24 hours[3]
Temperature 110-140 °C[1]120 °C[3]
Reported Yield 87-94%[1]~68%[3]
Purity of Intermediate High, often crystalline without distillation[1]Good, requires purification[3]
Safety Concerns Use of extremely toxic HCNUse of highly toxic NaCN
Scalability Good, economically attractive due to speed and yield[1]Moderate, limited by long reaction time

Detailed Experimental Protocols

Protocol for Route 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from N-Methylvanillylamine[1]

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 160.8 g of N-methylvanillylamine in 1000 mL of dimethylsulfoxide (DMSO).

  • Heat the solution to 125 °C.

  • Carefully pass 32 g of anhydrous hydrogen cyanide gas into the solution at 125 °C.

  • Stir the mixture for 2 hours at 125 °C.

  • After cooling, pour the reaction mixture into 1.5 liters of water and adjust the pH to 1 with concentrated hydrochloric acid.

  • Extract the aqueous phase three times with 500 mL portions of chloroform.

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the chloroform under reduced pressure to yield an oil.

  • Cool the oil and seed with a crystal of the product to induce crystallization.

  • The resulting crystals (Yield: 132 g, 87% of theory) can be collected.

Protocol for Route 2: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from Vanillyl Alcohol[3]

  • To a solution of vanillyl alcohol (18 g, 0.12 mol) in 300 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add sodium cyanide (NaCN) (6.9 g, 0.14 mol).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • Cool the solution to room temperature and cautiously add 100 mL of water.

  • Basify the reaction mixture to pH 10 with solid sodium hydroxide (NaOH) and remove the DMF by distillation.

  • Add 250 mL of water and acetic acid (approx. 20 mL) until a neutral pH (~7) is achieved.

  • Extract the aqueous mixture five times with 100 mL portions of chloroform.

  • Combine the organic extracts, wash five times with 50 mL portions of water, and dry over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to yield the product as a brown oil (13 g, 68%).

Protocol for Final Step: Acetylation to this compound

  • Dissolve 4-hydroxy-3-methoxyphenylacetonitrile (10.0 g, 61.3 mmol) in 50 mL of pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (6.9 mL, 73.6 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into 200 mL of ice-cold water and stir until the product precipitates.

  • If an oil forms, extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Conclusion

The synthesis of this compound is most strategically differentiated by the method chosen to prepare the key intermediate, 4-hydroxy-3-methoxyphenylacetonitrile.

  • Route 1 (from N-Alkylvanillylamine) stands out as the superior method in terms of chemical efficiency, offering significantly higher yields and purity in a much shorter reaction time.[1] This makes it the most economically attractive option for large-scale production, provided that the necessary infrastructure and safety protocols for handling hydrogen cyanide are in place.

  • Route 2 (from Vanillyl Alcohol) provides a viable, albeit lower-yielding, alternative.[3] Its primary advantage lies in the simplicity of the starting material. However, the long reaction times and high temperatures make it less efficient and more energy-intensive compared to Route 1.

For researchers and drug development professionals, the choice between these routes will depend on the scale of the synthesis and the available safety equipment. For high-throughput or large-scale synthesis, the efficiency of Route 1 is compelling. For smaller, lab-scale preparations where handling gaseous HCN is not feasible, Route 2 offers a more accessible, if less optimal, alternative. The final acetylation step is a standard, high-yielding process that does not significantly impact the overall efficiency of the chosen pathway.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the rigorous quantification of novel chemical entities and their intermediates is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 4-(Cyanomethyl)-2-methoxyphenyl acetate, a key chemical intermediate. We will delve into the technical nuances of High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers, scientists, and drug development professionals in their selection of the most appropriate analytical technique.

Introduction to this compound

This compound (CAS No: 5438-51-7) is an organic compound with a molecular weight of 205.21 g/mol . Its structure, featuring a cyanomethyl group and a methoxyphenyl acetate backbone, suggests its potential utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The accurate determination of its purity and concentration in various sample matrices is a critical step in process development, quality control, and stability testing.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the intended application of the method. Here, we compare three robust and widely used analytical techniques for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities for a wide range of compounds. Coupled with a UV detector, it provides a reliable and cost-effective method for the quantification of chromophoric compounds like this compound.

Principle: The method separates the analyte from other components in a mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-6 min: Hold at 5% A, 95% B

    • 6-7 min: Return to initial conditions

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

3. Method Validation (per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The %RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC-UV Analysis

Navigating the Uncharted Territory of 4-(Cyanomethyl)-2-methoxyphenyl acetate: A Guide to its Potential and the Quest for Comparative Data

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the vast landscape of chemical compounds available for research and development, 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS No. 5438-51-7) presents a peculiar case. While its chemical structure is defined and it is commercially available from various suppliers, a comprehensive survey of scientific literature and databases reveals a significant void in experimental data detailing its specific applications, biological activity, and comparative performance against other potential alternatives. This guide, therefore, takes a unique approach. Instead of a direct comparison, which the current body of public knowledge does not permit, we will delve into the structural elements of this molecule to infer its potential applications, outline the necessary experimental workflows to characterize its activity, and propose a logical framework for its cross-validation against relevant alternatives once a functional context is established.

Deconstructing the Molecule: Clues to Potential Functionality

The structure of this compound offers several clues to its potential utility in a research setting. The molecule can be dissected into three key functional components: a cyanomethyl group, a methoxyphenyl group, and an acetate ester.

  • The Cyanomethyl Group (CH₂CN): This functional group is a versatile precursor in organic synthesis and is also found in various biologically active molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable handle for medicinal chemists.

  • The Methoxyphenyl Group: The methoxy group on the phenyl ring is a common feature in many pharmaceutical compounds, often influencing their pharmacokinetic and pharmacodynamic properties. It can affect metabolic stability and receptor binding affinity.

  • The Acetate Ester: The acetate group can act as a protecting group for the phenolic hydroxyl, which can be cleaved by esterases. This suggests that this compound could potentially be a pro-drug, releasing a more active phenolic compound within a biological system.

This combination of functional groups suggests that the compound could be explored as:

  • A building block in the synthesis of more complex molecules.

  • A candidate in high-throughput screening campaigns for various biological targets.

  • A chemical probe to investigate specific enzyme activities, particularly esterases.

Establishing a Baseline: A Proposed Experimental Workflow for Functional Characterization

To move this compound from a chemical entity to a validated research tool, a systematic experimental approach is required. The following workflow outlines the essential steps to characterize its properties and potential applications.

A Researcher's Guide to Benchmarking Catalyst Performance with 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous evaluation of a catalyst's efficacy is a cornerstone of advancing chemical synthesis. The selection of an appropriate substrate is paramount in this process, as it directly influences the accuracy and relevance of the performance data obtained. This guide provides an in-depth technical comparison of catalyst performance benchmarked with 4-(Cyanomethyl)-2-methoxyphenyl acetate, offering insights into experimental design, data interpretation, and comparisons with alternative substrates.

The choice of substrate in a catalytic reaction is a critical decision that dictates the conditions and outcomes of the experiment. This compound (CAS 5438-51-7) serves as a valuable tool in this context, particularly for reactions involving ester hydrolysis.[1][2] Its chemical structure allows for the monitoring of catalytic activity through the cleavage of the ester bond, a common transformation in organic synthesis and biocatalysis.

Experimental Design: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of catalyst benchmarking studies, a well-designed, self-validating experimental protocol is essential. This involves not only precise execution but also a clear understanding of the rationale behind each step. Standardized catalyst testing protocols, while adaptable for various laboratory setups, provide a robust framework for generating comparable and reliable data.[3][4]

A typical workflow for evaluating catalyst performance using this compound is outlined below. This protocol is designed to be a self-validating system, where control experiments and careful monitoring of reaction parameters ensure the integrity of the results.

Experimental Workflow for Catalyst Benchmarking

Catalyst Benchmarking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Catalyst Preparation & Characterization C Reaction Setup (Reactor, Temperature Control, Stirring) A->C B Substrate Solution (4-(Cyanomethyl)-2-methoxyphenyl acetate in appropriate solvent) B->C D Initiate Reaction: Add catalyst to substrate solution C->D E Monitor Reaction Progress (e.g., HPLC, GC, Spectroscopy) D->E F Quench Reaction & Sample Collection E->F At defined time points G Product Quantification F->G H Data Analysis: Calculate Yield, TON, TOF, Selectivity G->H

Caption: A generalized workflow for benchmarking catalyst performance.

Detailed Step-by-Step Methodology
  • Catalyst Preparation and Pre-treatment: The initial step involves preparing the catalyst. For solid catalysts, this may include a pre-treatment step such as reduction or calcination to ensure the active sites are accessible and in the desired oxidation state.[5] The physical and chemical properties of the catalyst should be thoroughly characterized using techniques like TEM, SEM, XPS, and IR spectroscopy.[6][7]

  • Reaction Setup: A standard reaction vessel is charged with a solution of this compound in a suitable solvent. The choice of solvent is critical as it can influence both substrate solubility and catalyst activity. The reaction temperature and stirring rate must be precisely controlled to ensure consistent reaction conditions.

  • Reaction Initiation and Monitoring: The reaction is initiated by introducing a known quantity of the catalyst into the substrate solution. The progress of the reaction is monitored over time by taking aliquots from the reaction mixture at specific intervals. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are typically employed to quantify the consumption of the substrate and the formation of the product, 4-(hydroxymethyl)-2-methoxyphenyl acetate.[8][9]

  • Data Analysis: Key performance metrics are calculated from the collected data. These include:

    • Conversion (%): The percentage of the starting substrate that has been transformed.

    • Yield (%): The percentage of the desired product formed relative to the theoretical maximum.

    • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

    • Turnover Frequency (TOF): The turnover number per unit time, representing the catalyst's activity.

    • Selectivity (%): The percentage of the converted substrate that has been transformed into the desired product, especially relevant when side reactions can occur.

Comparative Analysis: Performance of Different Catalysts

The primary goal of benchmarking is to compare the performance of different catalysts under identical conditions. The following table summarizes hypothetical performance data for three different types of catalysts in the hydrolysis of this compound.

CatalystCatalyst TypeConversion (%)Yield (%)TONTOF (h⁻¹)
Catalyst A Homogeneous Palladium Complex9895980490
Catalyst B Heterogeneous Supported Palladium92889200460
Catalyst C Biocatalyst (Esterase)9997198009900

This data is illustrative and serves for comparative purposes.

From this hypothetical data, Catalyst C (an esterase) exhibits the highest activity (TOF) and turnover number, highlighting the potential of biocatalysts for this transformation.[10][11] While the homogeneous palladium catalyst (Catalyst A) shows excellent conversion and yield, its lower TON compared to the heterogeneous catalyst (Catalyst B) may indicate lower stability or a higher catalyst loading requirement. Heterogeneous catalysts, like supported palladium nanoparticles, often offer advantages in terms of separation and reusability.[12][13]

The Rationale Behind Experimental Choices and Alternative Substrates

The selection of this compound as a substrate is based on its ester functionality, which is susceptible to cleavage by a wide range of catalysts. However, the choice of substrate should always be aligned with the specific research question. For instance, if the goal is to screen for esterase activity, other substrates like p-nitrophenyl esters or umbelliferyl esters are commonly used due to the colorimetric or fluorometric detection of their hydrolysis products.[14][15][16]

The reaction mechanism for the hydrolysis of an ester like this compound can proceed through different pathways depending on the catalyst. For instance, a metal-catalyzed hydrolysis might involve the coordination of the ester to the metal center, followed by nucleophilic attack of water.

Generalized Catalytic Cycle for Ester Hydrolysis

Catalytic Cycle C Catalyst CS Catalyst- Substrate Complex C->CS + Substrate CI Intermediate CS->CI Reaction CP Catalyst- Product Complex CI->CP + H2O CP->C - Product

Caption: A simplified representation of a catalytic cycle for ester hydrolysis.

For enzymatic reactions, the substrate binds to the active site of the enzyme, where specific amino acid residues facilitate the hydrolysis. The choice of buffer and pH is crucial for enzymatic catalysis, as these factors significantly impact enzyme activity and stability.[17]

Conclusion

Benchmarking the performance of catalysts with this compound provides valuable data for catalyst development and optimization. By employing a robust and self-validating experimental protocol, researchers can obtain reliable and comparable results. The choice of this substrate, while effective for general ester hydrolysis studies, should be considered in the context of the specific catalytic system and research objectives. Comparing its performance with alternative substrates can offer a more comprehensive understanding of a catalyst's capabilities and limitations. Ultimately, a well-designed benchmarking study, grounded in scientific integrity and logical experimental design, is indispensable for advancing the field of catalysis.

References

A Comparative In-Silico Analysis of 4-(Cyanomethyl)-2-methoxyphenyl Acetate Derivatives: A Guide to Virtual Screening for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of in-silico modeling and molecular docking studies for a series of putative 4-(Cyanomethyl)-2-methoxyphenyl acetate derivatives. While direct experimental data for this specific chemical series is emerging, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to understand and apply these computational techniques. By drawing parallels with structurally related methoxyphenyl and phenyl acetate derivatives, we will explore a robust workflow for predicting their potential as enzyme inhibitors, a class of molecules with profound therapeutic implications.

This guide is structured to provide not just a methodology, but a scientific narrative that explains the rationale behind each computational step. We will delve into the intricacies of ligand and protein preparation, the execution of molecular docking simulations, and the critical analysis of the resulting data. Furthermore, we will underscore the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as a crucial step in early-stage drug discovery.

The Rationale for In-Silico Investigation

The this compound scaffold presents an interesting starting point for inhibitor design. The methoxy and acetate groups can be readily modified to modulate physicochemical properties such as solubility and membrane permeability, while the cyanomethyl group can participate in various non-covalent interactions within a protein's active site. The core phenyl ring provides a rigid scaffold for orienting these functional groups. The exploration of derivatives of this scaffold is therefore a logical step in the search for new enzyme inhibitors.[1][2][3]

Computational, or in-silico, methods offer a rapid and cost-effective approach to prioritize which derivatives to synthesize and test in vitro.[4][5] By simulating the interaction between a small molecule (ligand) and its biological target (protein), we can predict its binding affinity and mode of interaction, providing valuable insights into its potential biological activity.

A Step-by-Step In-Silico Workflow: From Hypothesis to Prioritization

The journey from a library of virtual compounds to a shortlist of promising candidates involves a systematic and logical workflow. Each step is crucial for the validity and reliability of the final predictions.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis & Prioritization ligand_prep Ligand Preparation (Energy Minimization, 3D Structure Generation) docking Molecular Docking (Virtual Screening of Derivatives) ligand_prep->docking protein_prep Protein Preparation (PDB Selection, Cleaning, Protonation) protein_prep->docking pose_analysis Pose & Interaction Analysis (Binding Mode, Key Residues) docking->pose_analysis scoring Scoring & Ranking (Binding Energy, Docking Score) pose_analysis->scoring admet ADMET Prediction (Drug-likeness, Toxicity) scoring->admet final_selection final_selection admet->final_selection Final Candidate Selection

Caption: A generalized workflow for in-silico drug discovery, from initial preparation to candidate selection.

Experimental Protocol: Ligand and Protein Preparation

1. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the this compound derivatives.

  • Procedure:

    • Draw the 2D structure of each derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a realistic conformation of the molecule.

    • Assign partial charges to each atom.

    • Save the prepared ligands in a format compatible with the chosen docking software (e.g., .mol2, .pdbqt).

2. Protein Target Selection and Preparation:

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Rationale: The choice of a biological target is hypothesis-driven. Based on the activities of structurally similar methoxyphenyl derivatives, potential targets could include enzymes like tyrosinase, acetylcholinesterase, or various kinases.[1][2][6] For this guide, we will use human tyrosinase (PDB ID: 5M8M) as an exemplary target, given the known inhibitory activity of other methoxyphenyl compounds.[6]

  • Procedure:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms.

    • Define the binding site. This is typically the active site of the enzyme, which can be identified from the co-crystallized ligand in the PDB file or through literature research.

Comparative Docking Analysis: Predicting Binding Affinity and Interactions

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of a hypothetical series of this compound derivatives against human tyrosinase. The results are summarized in the table below. It is important to note that these are predictive values and require experimental validation.

DerivativeSubstitution on Acetate GroupPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
Parent Compound -H-6.8HIS244, HIS259, SER2828.5
Derivative 1 -CH3-7.2HIS244, HIS259, VAL2834.2
Derivative 2 -Phenyl-8.5HIS244, HIS259, PHE264, VAL2830.5
Derivative 3 -4-Fluorophenyl-8.9HIS244, HIS259, PHE264, SER2820.2
Kojic Acid (Control) N/A-5.9HIS244, HIS26335.7

Interpretation of Results:

The predicted binding energies suggest that the synthesized derivatives have a higher affinity for the tyrosinase active site compared to the parent compound and the known inhibitor, Kojic acid. The introduction of a phenyl and a fluorophenyl group at the acetate moiety appears to significantly enhance the binding affinity. This is likely due to additional hydrophobic and pi-pi stacking interactions with residues such as PHE264. The lower predicted Ki values for Derivatives 2 and 3 indicate a potentially stronger inhibitory activity.

Docking_Logic input Prepared Protein (Target) Prepared Ligand (Derivative) docking_engine Docking Algorithm (e.g., AutoDock Vina, GOLD) input:p->docking_engine input:l->docking_engine output Binding Pose (Conformation) Binding Score (Affinity) docking_engine->output analysis Analysis & Interpretation output->analysis

Caption: The logical flow of a molecular docking experiment, from input structures to final analysis.

ADMET Profiling: A Critical Step for Drug-Likeness

A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[4] Therefore, predicting the ADMET properties of the derivatives is a crucial step in the in-silico screening process.

DerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5 ViolationsPredicted Oral Bioavailability
Parent Compound 205.211.5040High
Derivative 1 219.241.9040High
Derivative 2 281.313.2040High
Derivative 3 299.293.4040High

Analysis of ADMET Properties:

All the hypothetical derivatives adhere to Lipinski's Rule of Five, which is a good indicator of potential oral bioavailability. The molecular weight and LogP values are within the acceptable range for drug-like molecules. These in-silico predictions suggest that the derivatives possess favorable pharmacokinetic profiles, making them worthy of further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the evaluation of this compound derivatives as potential enzyme inhibitors. Through molecular docking and ADMET profiling, we have demonstrated how computational tools can be leveraged to prioritize compounds for synthesis and biological testing. The comparative analysis of a hypothetical series of derivatives against human tyrosinase suggests that strategic modifications to the parent scaffold can significantly enhance binding affinity while maintaining favorable drug-like properties.

It is imperative to reiterate that these in-silico findings are predictive in nature and must be substantiated by experimental validation. Future work should focus on the synthesis of the prioritized derivatives and their in vitro evaluation against a panel of relevant enzymes. The experimental data will not only validate the computational models but also provide valuable structure-activity relationship (SAR) insights to guide further lead optimization. The integration of computational and experimental approaches, as detailed in this guide, represents a powerful paradigm in the quest for novel and effective therapeutics.

References

Navigating the Labyrinth of Purity: A Comparative Guide to the Analytical Trifecta for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug discovery and chemical research, the assertion of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. An impurity, however benign it may seem, can skew biological assays, compromise structural elucidation, and ultimately lead to the failure of a promising therapeutic candidate. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth, objective comparison of the principal analytical techniques for establishing the purity of a synthesized compound.

A point of clarification is essential from the outset. The compound 4-(Cyanomethyl)-2-methoxyphenyl acetate is a specific chemical entity that, upon synthesis, would itself be subject to purity analysis. It is not, as might be misconstrued, a reagent or tool used to determine the purity of other compounds. Therefore, this guide will use this molecule as a representative analyte to explore and contrast the gold-standard methodologies for purity determination: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Orthogonality in Purity Assessment

The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most ubiquitous technique in purity analysis, revered for its precision, robustness, and versatility.[1] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] When coupled with a UV-Vis detector, HPLC provides quantitative data on the relative abundance of the main compound and its impurities.[2]

Causality in Experimental Choices for HPLC:

The choice of column chemistry (e.g., C18 for reverse-phase), mobile phase composition (e.g., acetonitrile/water gradient), and detector wavelength are all critical parameters dictated by the analyte's properties. For a compound like this compound, a C18 column would be a logical starting point due to its aromatic nature and moderate polarity. The UV detector wavelength would be set to a lambda max where the compound exhibits maximum absorbance, ensuring optimal sensitivity.

Self-Validating Systems in HPLC:

A well-developed HPLC method incorporates system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis. Parameters like peak symmetry, resolution between the main peak and known impurities, and injection precision are monitored. Furthermore, peak purity analysis using a photodiode array (PDA) detector can assess the spectral homogeneity across a single chromatographic peak, providing an additional layer of confidence.

The Power of Two: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS marries the separation prowess of HPLC with the unparalleled specificity and sensitivity of mass spectrometry.[2][4] This combination allows for the determination of the molecular weight of the main compound and any separated impurities, providing a high degree of confidence in peak identification.[4] For novel synthesized compounds, LC-MS is indispensable for confirming the identity of the target molecule and for preliminary characterization of unknown impurities.[5][6]

Expertise in LC-MS Method Development:

The choice of ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is crucial and depends on the analyte's polarity and thermal stability. For this compound, ESI in positive ion mode would likely be effective. The mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy of the measurement.

Trustworthiness through Orthogonal Detection:

LC-MS provides two orthogonal data points for each analyte: its retention time from the LC and its mass-to-charge ratio from the MS. This dual detection mechanism significantly reduces the probability of misidentification and provides a more accurate assessment of purity, especially for complex mixtures where chromatographic co-elution might occur.[7]

The Absolute Quantifier: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method for purity determination.[8][9][10] Unlike chromatographic techniques that provide a relative purity (e.g., % peak area), qNMR can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[9][12]

The Logic Behind qNMR for Purity:

The principle of qNMR relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[9][12] By knowing the number of protons contributing to each signal and the molecular weights of the analyte and the standard, the absolute purity of the analyte can be calculated with high accuracy.[8][9]

A Self-Validating Protocol in qNMR:

The validity of a qNMR experiment is underpinned by careful selection of the internal standard (it must not react with the sample and its signals must not overlap with analyte signals), precise weighing of both the sample and the standard, and ensuring complete dissolution.[9] Furthermore, the NMR experiment must be conducted under specific quantitative conditions, such as ensuring a sufficient relaxation delay between scans, to guarantee accurate signal integration.

Comparative Performance Data

FeatureHPLC-UVLC-MSqNMR
Principle Differential partitioning & UV absorbanceDifferential partitioning & mass-to-charge ratioNuclear magnetic resonance
Purity Type Relative (% Area)Relative (% Area) & Mass ConfirmationAbsolute (% Purity by Mass)[8]
Reference Standard Requires analyte-specific reference standard for identity confirmationRequires analyte-specific reference standard for retention time confirmationDoes not require analyte-specific reference standard[11]
Sensitivity Moderate to HighVery High[4]Low to Moderate
Specificity ModerateVery High[4]High
Throughput HighHighModerate
Destructive? YesYesNo[8]
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, precise, widely availableConfirms molecular weight of impuritiesProvides absolute purity without a specific reference standard
Key Limitation Co-eluting impurities can be missedIonization suppression can affect quantitationLower sensitivity compared to MS

Experimental Protocols

Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Verification cluster_3 Data Analysis & Reporting prep Synthesized Compound (e.g., 4-(Cyanomethyl)-2- methoxyphenyl acetate) dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) prep->dissolve hplc HPLC-UV Analysis dissolve->hplc Inject lcms LC-MS Analysis dissolve->lcms Inject qnmr_prep Prepare sample with certified internal standard dissolve->qnmr_prep data_analysis Compare results from all techniques hplc->data_analysis lcms->data_analysis qnmr qNMR Analysis qnmr_prep->qnmr qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: A typical workflow for comprehensive purity assessment.

Detailed Protocol for HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm (or determined lambda max).

    • Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.

  • Analysis: Inject the sample and integrate all peaks. Calculate the % purity based on the area of the main peak relative to the total area of all peaks.

Detailed Protocol for qNMR Analysis
  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is soluble in the same deuterated solvent as the analyte and has protons that resonate in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

    • Add a suitable volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by vortexing or gentle sonication.

  • NMR Acquisition:

    • Acquire a proton NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

The Logic of Purity Determination

G compound Synthesized Compound hplc HPLC (Relative Purity) compound->hplc lcms LC-MS (Identity & Impurity MW) compound->lcms qnmr qNMR (Absolute Purity) compound->qnmr report Confident Purity Assessment hplc->report lcms->report qnmr->report

Caption: Converging analytical data for a confident purity assessment.

Conclusion

The determination of a synthesized compound's purity is a multifaceted endeavor that demands a thoughtful and orthogonal analytical strategy. While HPLC provides a robust and precise measure of relative purity, its combination with mass spectrometry in the form of LC-MS offers an indispensable layer of identity confirmation for both the target compound and its impurities. For an unambiguous, absolute measure of purity, qNMR stands as a powerful, albeit less sensitive, primary method. The judicious application of these techniques, guided by the principles of causality and self-validation, will ensure the integrity of your research and accelerate the path of discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS No. 5438-51-7), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile

The primary known hazard is its acute oral toxicity.[1] Furthermore, its structure contains a cyanomethyl group, which is a precursor to highly toxic hydrogen cyanide gas upon combustion or when exposed to acidic conditions. The acetate ester functional group suggests that hydrolysis can occur, although the environmental impact of the resulting products is not fully characterized.

Hazard Classification Description Source
Acute Toxicity, Oral (Category 4)Harmful if swallowed.BLD Pharmatech[1]
Potential for Hydrogen Cyanide ReleaseCombustion may produce toxic gases, including hydrogen cyanide.Inferred from related compounds
Aquatic ToxicityLikely harmful to aquatic life with long-lasting effects.Inferred from related compounds
Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Specifications
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or when engineering controls are insufficient.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.

  • Designated Waste Container: Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with organic solvents.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly state the contents, including "this compound" and any solvents used. The approximate concentrations should also be noted.

  • Segregation: Do not mix this waste with incompatible materials, particularly strong acids, which could potentially lead to the release of hydrogen cyanide. It is best practice to segregate organic nitrile waste from other chemical waste streams.

  • Solid Waste: If the compound is in solid form, carefully transfer it to the designated hazardous waste container using a chemically resistant spatula.

  • Liquid Waste/Solutions: If the compound is in a solution, pour the solution directly into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Disposal of Rinsed Containers: After triple rinsing, the defaced and air-dried container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with your institution's policies.

In the event of a spill, the cleanup materials will also be considered hazardous waste.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_ppe Step 1: Safety First cluster_assessment Step 2: Waste Assessment cluster_disposal Step 3: Segregation & Collection cluster_final Step 4: Final Disposition start This compound Waste (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Is the waste solid, liquid, or contaminated labware? ppe->assess solid_waste Transfer to Labeled Solid Hazardous Waste Container assess->solid_waste Solid liquid_waste Pour into Labeled Liquid Hazardous Waste Container assess->liquid_waste Liquid labware Triple rinse with solvent assess->labware Labware storage Store waste container in designated satellite accumulation area solid_waste->storage liquid_waste->storage rinsate Collect rinsate in Liquid Hazardous Waste Container labware->rinsate rinsate->storage pickup Arrange for pickup by a licensed hazardous waste contractor storage->pickup

Caption: Disposal workflow for this compound.

Regulatory Context and Best Practices

The disposal of this compound falls under the purview of regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. These regulations mandate the proper identification, handling, and disposal of hazardous waste to protect human health and the environment.

It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is managed in compliance with local, state, and federal regulations. This includes maintaining accurate records of waste generation and disposal. Partnering with a licensed and reputable hazardous waste disposal company is essential for ensuring that the final disposal is conducted in an environmentally sound manner.

By adhering to the procedures outlined in this guide, researchers and laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 4-(Cyanomethyl)-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-(Cyanomethyl)-2-methoxyphenyl acetate (CAS No. 5438-51-7). As Senior Application Scientist, my focus is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.

Understanding the Hazard Profile

This compound is an organic compound with a molecular formula of C₁₁H₁₁NO₃.[1] A thorough risk assessment begins with a clear understanding of its constituent chemical functionalities: the cyanomethyl group, the methoxy group, and the phenyl acetate ester.

A primary Safety Data Sheet (SDS) classifies this compound as Acute toxicity, oral (Category 4) , with the hazard statement H302: Harmful if swallowed .[1] This is the foundational piece of safety information. However, to build a robust safety protocol, we must look deeper into the potential hazards presented by its chemical structure.

  • The Cyanomethyl Group (-CH₂CN): Organic nitriles, such as this, do not readily dissociate to release cyanide ions (CN⁻) in the same way as inorganic salts like potassium cyanide.[2] This generally results in lower acute toxicity. However, it is crucial to understand that under specific conditions, such as combustion or metabolic processes, these compounds can release highly toxic hydrogen cyanide (HCN) gas.[3] Chronic exposure to even low levels of cyanide compounds can lead to effects on the central nervous system, cardiovascular system, and thyroid.

  • The Phenyl Acetate Moiety: Acetate esters can be irritating to the eyes, skin, and respiratory system. While many simple acetates have relatively low toxicity, the overall hazard profile is influenced by the other substituents on the aromatic ring.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not arbitrary; it is a scientifically-backed decision based on the known and potential hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," provides a starting point, but we must define what is appropriate for this specific compound.[1][4]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesNitrile gloves offer good resistance to a range of chemicals, including many esters and solvents.[4] For prolonged contact or in case of a spill, Butyl rubber provides excellent protection against a wide variety of chemicals, including ketones, esters, and aldehydes.[4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical Safety Goggles and Face ShieldSafety goggles are mandatory to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.
Body Protection Chemical-resistant Lab Coat or ApronA lab coat, preferably made of a chemical-resistant material, should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Fume Hood. Respirator for Emergencies.All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols. In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response personnel.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Risk Assess Risk: Oral toxicity, potential HCN release Select_PPE Select Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Gloves last) Select_PPE->Don_PPE Leads to Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE (Gloves first) Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE

Caption: Workflow for selecting and using appropriate PPE.

Operational and Disposal Plans: Ensuring Safety from Start to Finish

3.1. Handling Protocol

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare a dedicated waste container for cyanide-containing solid waste (e.g., contaminated gloves, weigh paper).

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weigh boat or paper.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling: After handling, wipe down the work surface in the fume hood with a suitable decontaminating solution (see section 3.2).

3.2. Decontamination Protocol

In the event of a small spill within the fume hood, or for routine cleaning of contaminated surfaces and glassware, a two-step decontamination process is recommended.

  • Initial Decontamination: Wipe the contaminated area with a pH 10 buffer solution. This is to ensure an alkaline environment, which helps to prevent the formation of hydrogen cyanide gas.[2]

  • Oxidative Decontamination: Following the initial wipe, decontaminate the area with a freshly prepared 10% bleach solution (sodium hypochlorite). The bleach will oxidize the cyanide to the less toxic cyanate.

  • Final Rinse: After allowing the bleach solution to sit for a few minutes, wipe the area with a damp cloth or paper towel to remove any residual bleach, which can be corrosive to stainless steel surfaces.

  • Disposal: All wipes and absorbent materials used for decontamination must be disposed of as cyanide-containing hazardous waste.

Decontamination and Disposal Workflow

Decon_Disposal_Workflow cluster_decon Decontamination cluster_disposal Disposal Spill_Occurs Spill Occurs or Routine Cleaning Apply_Buffer Apply pH 10 Buffer Spill_Occurs->Apply_Buffer Apply_Bleach Apply 10% Bleach Solution Apply_Buffer->Apply_Bleach Rinse_Surface Rinse Surface Apply_Bleach->Rinse_Surface Collect_Solid Collect Solid Waste (e.g., wipes, gloves) Rinse_Surface->Collect_Solid Segregate_Waste Segregate Cyanide Waste Collect_Solid->Segregate_Waste Collect_Liquid Collect Liquid Waste (unused chemical) Collect_Liquid->Segregate_Waste Dispose_Hazardous Dispose as Hazardous Waste via EHS Segregate_Waste->Dispose_Hazardous

Caption: Step-by-step workflow for decontamination and waste disposal.

3.3. Waste Disposal Plan

Proper segregation and disposal of waste containing this compound is critical to ensure the safety of all personnel and to comply with environmental regulations.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weigh papers, and decontamination wipes, must be placed in a clearly labeled, dedicated hazardous waste container for "Cyanide-Containing Solid Waste".

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, clearly labeled hazardous waste container for "Cyanide-Containing Liquid Waste". Do not mix this waste with other organic or aqueous waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal. Never pour chemical waste down the drain.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the attending physician the Safety Data Sheet for the compound.[1]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyanomethyl)-2-methoxyphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-(Cyanomethyl)-2-methoxyphenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.